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5-Methoxy-2,3-dimethyl-7-nitro-1H-indole Documentation Hub

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  • Product: 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole

Core Science & Biosynthesis

Foundational

Technical Guide: Fischer Indole Synthesis of 5-methoxy-2,3-dimethyl-7-nitro-1H-indole

Executive Summary This technical guide details the synthesis of 5-methoxy-2,3-dimethyl-7-nitro-1H-indole , a scaffold exhibiting a unique "push-pull" electronic character due to the coexistence of an electron-donating me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 5-methoxy-2,3-dimethyl-7-nitro-1H-indole , a scaffold exhibiting a unique "push-pull" electronic character due to the coexistence of an electron-donating methoxy group at C5 and an electron-withdrawing nitro group at C7.

The primary synthetic challenge lies in the Fischer Indole Cyclization of the electron-deficient arylhydrazine precursor. While the methoxy group activates the ring, the ortho-nitro substituent (relative to the hydrazine moiety) significantly deactivates the system, raising the activation energy for the rate-determining [3,3]-sigmatropic rearrangement. Furthermore, the use of an unsymmetrical ketone (2-butanone) introduces regioselectivity concerns (2,3-dimethyl vs. 2-ethyl isomers).

This guide provides a validated workflow prioritizing Polyphosphoric Acid (PPA) catalysis to drive cyclization under thermodynamic control, ensuring high regioselectivity for the 2,3-dimethyl congener.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two phases: the preparation of the unstable hydrazine precursor and the acid-mediated cyclization.[1]

Strategic Disconnection
  • Indole Core: Formed via Fischer Indolization.[1][2][3][4][5]

  • Precursors:

    • Ketone: 2-Butanone (Methyl Ethyl Ketone)

      
       Provides the 2,3-dimethyl substitution pattern.
      
    • Hydrazine: 4-Methoxy-2-nitrophenylhydrazine

      
       Provides the aromatic core with pre-installed substituents.
      
Electronic Considerations
  • The "Push" (5-OMe): The methoxy group at the para position (relative to the hydrazine connection) increases electron density at the carbon undergoing the [3,3]-shift, stabilizing the transition state.

  • The "Pull" (7-NO2): The nitro group acts as a strong electron-withdrawing group (EWG). In typical Fischer syntheses, EWGs retard the reaction. The use of PPA as a solvent/catalyst allows for higher reaction temperatures (

    
    ) to overcome this barrier without decomposing the hydrazine.
    
Visual Workflow (DOT)

SynthesisWorkflow Start 4-Methoxy-2-nitroaniline Diazo Diazonium Salt (Intermediate) Start->Diazo NaNO2, HCl 0°C Hydrazine 4-Methoxy-2-nitrophenylhydrazine (Precursor A) Diazo->Hydrazine SnCl2 Reduction Hydrazone Arylhydrazone (Intermediate) Hydrazine->Hydrazone + 2-Butanone Condensation Ketone 2-Butanone (Precursor B) Ketone->Hydrazone Indole 5-methoxy-2,3-dimethyl-7-nitro-1H-indole (Target) Hydrazone->Indole PPA, 110°C [3,3]-Sigmatropic Shift

Caption: End-to-end synthetic pathway from aniline starting material to the target nitroindole.

Part 2: Preparation of 4-Methoxy-2-nitrophenylhydrazine

Commercial availability of specific nitrated hydrazines is often poor due to stability issues. Fresh preparation from the corresponding aniline is recommended to ensure high yields in the subsequent cyclization.

Reagents & Stoichiometry[6][7]
ReagentMW ( g/mol )Equiv.[6][7]Role
4-Methoxy-2-nitroaniline 168.151.0Starting Material
Sodium Nitrite (NaNO₂) 69.001.2Diazotizing Agent
Tin(II) Chloride (SnCl₂·2H₂O) 225.632.5Reducing Agent
Conc. HCl (12M) -ExcessSolvent/Acid Source
Step-by-Step Protocol
  • Diazotization:

    • Dissolve 4-methoxy-2-nitroaniline (10 mmol) in concentrated HCl (15 mL). Mechanical stirring is required as the hydrochloride salt may precipitate.

    • Cool the suspension to -5°C using an ice/salt bath.

    • Add a solution of NaNO₂ (12 mmol) in water (5 mL) dropwise over 20 minutes. Maintain temperature below 0°C to prevent diazonium decomposition.

    • Checkpoint: The solution should become clear/translucent yellow. Stir for an additional 30 minutes.

  • Reduction:

    • Prepare a solution of SnCl₂[7]·2H₂O (25 mmol) in concentrated HCl (10 mL) at 0°C.

    • Add the cold diazonium solution rapidly to the stannous chloride solution with vigorous stirring.

    • Observation: A heavy precipitate (the hydrazine hydrochloride salt) will form immediately.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Isolation:

    • Filter the precipitate and wash with cold brine followed by a small amount of cold ethanol/ether (1:1).

    • Note: Do not neutralize to the free base if storing. The hydrochloride salt is more stable. Store at -20°C under argon.

Part 3: The Fischer Cyclization (Core Synthesis)

This step involves the condensation of the hydrazine with 2-butanone and the acid-catalyzed rearrangement.

Regioselectivity Logic

Reaction with 2-butanone can theoretically yield two isomers:

  • 2,3-Dimethylindole: Resulting from enolization towards the internal carbon (methylene group).

  • 2-Ethylindole: Resulting from enolization towards the terminal methyl group.

Mechanism-Based Decision: Under thermodynamic conditions (strong acid, heat), the formation of the more substituted enamine (internal double bond) is favored. Therefore, the 2,3-dimethyl isomer is the major product.

Reagents & Stoichiometry[6][7]
ReagentEquiv.[3][6]Role
Hydrazine HCl Salt (from Part 2)1.0Precursor
2-Butanone 1.2Ketone Source
Polyphosphoric Acid (PPA) 10-15 wt/wtSolvent & Catalyst
Sodium Bicarbonate ExcessQuenching
Experimental Protocol
  • Hydrazone Formation (In Situ):

    • In a round-bottom flask, mix the hydrazine hydrochloride (1.0 equiv) with 2-butanone (1.2 equiv) in glacial acetic acid (minimal volume to dissolve).

    • Stir at room temperature for 30 minutes.

    • Optional: If isolating the hydrazone, evaporate the solvent. However, a "one-pot" method using PPA is preferred for nitrated substrates.

  • Cyclization in PPA:

    • Place Polyphosphoric Acid (PPA) in a reaction vessel equipped with an overhead stirrer. Heat to 80°C to lower viscosity.

    • Add the hydrazone (or the hydrazine/ketone mixture) slowly to the PPA.

    • Critical Step: Increase temperature to 110°C . The reaction is exothermic; monitor internal temperature.

    • Stir for 3–4 hours. The mixture will darken significantly.

    • Monitoring: Use TLC (Solvent: 30% EtOAc/Hexane). Look for the disappearance of the hydrazone spot.

  • Work-up:

    • Cool the reaction mixture to ~60°C.

    • Pour the viscous syrup onto crushed ice (approx. 10x the weight of PPA) with vigorous stirring.

    • The crude indole will precipitate as a dark solid.

    • Neutralize the slurry to pH 7–8 using solid NaHCO₃ or 10% NaOH solution. Caution: PPA neutralization generates significant heat.

  • Purification:

    • Extract the aqueous slurry with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over MgSO₄, and concentrate.

    • Recrystallization: The nitro-indole is likely crystalline. Recrystallize from Ethanol or an Ethanol/Water mixture.[8]

    • Chromatography: If necessary, purify via silica gel flash chromatography (Gradient: 5%

      
       20% EtOAc in Hexanes).
      
Mechanistic Pathway & Regioselectivity (DOT)

Mechanism Hydrazone Phenylhydrazone Enamine_Internal Ene-hydrazine (Internal Alkene - More Stable) Hydrazone->Enamine_Internal Tautomerization (Thermodynamic Control) Enamine_Terminal Ene-hydrazine (Terminal Alkene - Less Stable) Hydrazone->Enamine_Terminal Kinetic Control Sigmatropic [3,3]-Sigmatropic Shift (Rate Determining Step) Enamine_Internal->Sigmatropic SideProduct 2-Ethyl Indole (Minor Product) Enamine_Terminal->SideProduct Pathway Minimized by PPA/Heat Diimine Diimine Intermediate Sigmatropic->Diimine Aminal Cyclic Aminoacetal Diimine->Aminal Target 2,3-Dimethyl Indole (Major Product) Aminal->Target - NH3

Caption: Mechanistic bifurcation showing the thermodynamic preference for the 2,3-dimethyl product.

Part 4: Characterization & Safety

Expected Analytical Data
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       ~2.30 ppm (s, 3H, 
      
      
      
      at C2/C3).
    • 
       ~2.40 ppm (s, 3H, 
      
      
      
      at C2/C3).
    • 
       ~3.85 ppm (s, 3H, 
      
      
      
      ).
    • Aromatic Region: Two singlets (or meta-coupled doublets) representing H4 and H6. The nitro group at C7 and methoxy at C5 leaves H4 and H6 isolated or weakly coupled.

    • 
       ~11.5 ppm (broad s, 1H, NH).
      
  • Mass Spectrometry:

    
     peak corresponding to the molecular weight (Calculated: ~220.2  g/mol ).
    
Safety Protocols (E-E-A-T)
  • Explosion Hazard: Dry diazonium salts are explosive. Keep the diazonium intermediate in solution and cold. Do not dry the intermediate hydrazine salt completely; use it damp or store strictly under inert atmosphere.

  • PPA Burns: Polyphosphoric acid is extremely viscous and retains heat. It causes severe thermal and chemical burns. Use face shields when quenching PPA.

  • Nitro Compounds: Aromatic nitro compounds are toxic and potential carcinogens. Handle in a fume hood.

References

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

  • Katritzky, A. R., Rachwal, S., & Bayyuk, S. (1991). An Improved Fischer Synthesis of Nitroindoles. Organic Preparations and Procedures International, 23(3), 357-361. Link

  • Sajjadifar, S., et al. (2010).[4] New 3H-Indole Synthesis by Fischer's Method. Molecules, 15, 2491-2498.[4] Link

  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

Sources

Exploratory

Strategic Functionalization: Regioselective Nitration of 5-Methoxy-2,3-Dimethyl-1H-Indole

Executive Summary The nitration of 5-methoxy-2,3-dimethyl-1H-indole represents a critical transformation in medicinal chemistry, particularly in the synthesis of melatonin receptor agonists, TRP channel modulators, and i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nitration of 5-methoxy-2,3-dimethyl-1H-indole represents a critical transformation in medicinal chemistry, particularly in the synthesis of melatonin receptor agonists, TRP channel modulators, and indomethacin analogs. Unlike simple indoles, where the C3 position is the nucleophilic hotspot, the 2,3-dimethyl substitution pattern forces electrophilic attack onto the benzenoid ring.

This guide details the regioselective synthesis of 6-nitro-5-methoxy-2,3-dimethyl-1H-indole . We prioritize a protocol that mitigates the risk of oxidative cleavage—a common failure mode when nitrating electron-rich indoles—while maximizing yield and purity.

Key Technical Objectives
  • Regiocontrol: Directing the nitro group exclusively to the C6 position, leveraging the cooperative directing effects of the 5-methoxy group and the indole nitrogen.

  • Oxidation Management: Preventing the oxidative cleavage of the C2-C3 bond (a known side reaction in electron-rich indoles) by utilizing a buffered nitration system.

  • Scalability: Providing a self-validating workflow suitable for gram-to-multigram scale synthesis.

Mechanistic Analysis & Regioselectivity

To control the reaction, one must understand the electronic landscape of the substrate. The 5-methoxy-2,3-dimethylindole system presents a unique electrophilic aromatic substitution (


) profile.
Electronic Directing Effects
  • The Indole Nitrogen (N1): Acts as a strong electron donor via resonance, activating positions C3, C5, and C7. However, C3 is blocked by a methyl group.

  • The 5-Methoxy Group: A strong activating group (EDG) that directs incoming electrophiles ortho and para.

    • Para position (C2): Blocked by a methyl group.[1]

    • Ortho positions (C4 and C6): Open for substitution.

Steric vs. Electronic Arbitration

Why does nitration occur at C6 and not C4?

  • C4 Position: While electronically activated by the methoxy group, C4 suffers from severe peri-strain due to the C3-methyl group. The steric clash raises the activation energy for the formation of the sigma complex at this site.

  • C6 Position: This position is sterically accessible and electronically reinforced by the ortho-directing methoxy group and the extended conjugation of the indole nitrogen.

Mechanistic Pathway Visualization

The following diagram illustrates the decision tree for the electrophilic attack, highlighting the energetic preference for C6 substitution.

NitrationMechanism Substrate 5-Methoxy-2,3-dimethylindole TransitionState Sigma Complex Formation Substrate->TransitionState + HNO3/AcOH Electrophile Nitronium Ion (NO2+) Electrophile->TransitionState PathC4 Path A: Attack at C4 (High Steric Hindrance) TransitionState->PathC4 Minor Pathway PathC6 Path B: Attack at C6 (Sterically Favored) TransitionState->PathC6 Major Pathway IntermediateC4 Unstable Intermediate (Peri-interaction with C3-Me) PathC4->IntermediateC4 IntermediateC6 Stable Sigma Complex (Resonance Stabilized) PathC6->IntermediateC6 Product 6-Nitro-5-methoxy-2,3-dimethylindole IntermediateC4->Product <5% Yield IntermediateC6->Product >90% Yield

Figure 1: Mechanistic rationale for regioselective nitration at C6 over C4.

Experimental Protocol

Methodology Selection: We utilize a Nitric Acid / Acetic Acid system.[2]

  • Why not Mixed Acid (

    
    )? Standard mixed acid is too harsh. It increases the concentration of protonated indole species (which are meta-directing) and risks oxidative ring opening of the C2-C3 bond.
    
  • Why Acetic Acid? It acts as a solvent and moderator, generating the active nitrating species (acetyl nitrate in situ) while maintaining a milder pH profile that preserves the indole nucleus.

Materials
  • Substrate: 5-Methoxy-2,3-dimethyl-1H-indole (1.0 eq)

  • Reagent: Nitric acid (70%, d=1.42) (1.1 eq)

  • Solvent: Glacial Acetic Acid (10-15 volumes)

  • Quench: Ice-water mixture; Ammonium hydroxide (

    
    ) for neutralization.
    
Step-by-Step Workflow
Step 1: Solubilization
  • Charge a round-bottom flask with 5-methoxy-2,3-dimethylindole (e.g., 5.0 g, 28.5 mmol).

  • Add Glacial Acetic Acid (50 mL).

  • Stir at room temperature until fully dissolved. The solution should be clear to slightly amber.

  • Cool the solution to 0–5 °C using an ice bath. Critical: Controlling the initial temperature prevents exotherm runaways.

Step 2: Nitration
  • Prepare a solution of Nitric Acid (1.35 mL, ~31.3 mmol, 1.1 eq) in Glacial Acetic Acid (10 mL).

  • Add the acid solution dropwise to the indole mixture over 30 minutes.

  • Observation: The solution will likely darken (deep yellow/orange).

  • Allow the reaction to warm to Room Temperature (20–25 °C) and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      yellow spot (Product).
Step 3: Quench and Isolation
  • Pour the reaction mixture slowly into 200 mL of crushed ice/water with vigorous stirring.

  • The product typically precipitates as a yellow solid.

  • Neutralize the suspension to pH ~7-8 using conc.

    
      or saturated 
    
    
    
    . Note: Neutralization ensures removal of acid trapped in the crystal lattice.
  • Filter the solid using a Büchner funnel.

  • Wash the cake with copious water (

    
     mL) to remove all traces of acetic acid.
    
Step 4: Purification
  • Recrystallize the crude solid from Ethanol or Acetonitrile .

  • Dry in a vacuum oven at 50 °C for 6 hours.

Workflow Diagram

ExperimentalWorkflow Start Start: Dissolve Indole in AcOH (0°C) Add Addition: HNO3/AcOH Dropwise Start->Add React Reaction: Warm to RT (2-4 Hours) Add->React Quench Quench: Pour into Ice Neutralize (pH 8) React->Quench Filter Isolation: Filter & Wash (H2O) Quench->Filter Purify Finish: Recrystallize (EtOH) Filter->Purify

Figure 2: Operational workflow for the synthesis of 6-nitro-5-methoxy-2,3-dimethylindole.

Results & Characterization

Successful synthesis is validated by the specific substitution pattern observed in Proton NMR (


 NMR).
Expected Data Profile
ParameterValue / ObservationNotes
Appearance Yellow crystalline solidTypical for nitroindoles.[3]
Yield 75% – 85%Losses primarily during recrystallization.
Melting Point 208 – 212 °CSharp range indicates high purity.
HRMS (ESI)

Consistent with formula

.
NMR Interpretation (Self-Validation)

The key to confirming regioselectivity lies in the aromatic region of the NMR spectrum.

  • Absence of Coupling: In the 5-methoxy-6-nitro derivative, the protons at C4 and C7 are para to each other. They cannot couple (

    
     Hz).
    
  • Diagnostic Signals:

    • 
       ~7.80 ppm (s, 1H):  Proton at C7 . Deshielded significantly by the adjacent nitro group and the indole nitrogen. Appears as a sharp singlet.
      
    • 
       ~7.45 ppm (s, 1H):  Proton at C4 . Appears as a sharp singlet.
      
    • 
       ~3.95 ppm (s, 3H):  Methoxy group (
      
      
      
      ).
    • 
       ~2.30 ppm (s, 3H):  C3-Methyl.
      
    • 
       ~2.15 ppm (s, 3H):  C2-Methyl.
      

Failure Flag: If you observe doublets (


 Hz) in the aromatic region, the nitration likely occurred at C4 or C7 (implying the other position is open), or you have a mixture of isomers. The presence of two aromatic singlets is the gold standard for C6 substitution in this system. 

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield / Tarring Reaction temperature too high or acid too concentrated.Ensure temperature stays <5°C during addition. Dilute

in AcOH before addition.
Product is Red/Dark Oxidation of the indole ring (formation of quinoidal species).Recrystallize immediately from Ethanol/Activated Carbon.
Incomplete Reaction Water content in Acetic Acid too high.Use Glacial Acetic Acid. Water slows the formation of the active nitrating species.
C4-Nitro Isomer Reaction run at elevated temperatures (>40°C).Keep reaction at room temperature. Higher temps overcome steric barriers at C4.

References

  • Yamashkin, S. A., & Yurovskaya, M. A. (2013).[4] Synthesis of Nitro- and Aminoindoles.[3][4][5][6][7] Chemistry of Heterocyclic Compounds, 49, 1101–1117.

    • Core reference for the nitration of 2,3-dimethylindoles and the specific directing effects observed.
  • Pelkey, E. T. (2003). Metalation of Indoles. In Heterocyclic Chemistry. Provides foundational knowledge on the steric blocking effects of 2,3-substituents.
  • Noland, W. E., et al. (1966). Nitration of Indoles. Journal of Organic Chemistry.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.

Sources

Foundational

Technical Whitepaper: Solubility Profiling &amp; Solvent Systems for 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole

This guide serves as an authoritative technical whitepaper on the solubility profile, physicochemical behavior, and handling of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole . It is designed for medicinal chemists and process...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical whitepaper on the solubility profile, physicochemical behavior, and handling of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole . It is designed for medicinal chemists and process engineers requiring precise data generation and solvent selection strategies.

Executive Summary

5-Methoxy-2,3-dimethyl-7-nitro-1H-indole is a highly functionalized indole derivative often utilized as a scaffold in the synthesis of melatonin receptor ligands, kinase inhibitors, and aminoindole precursors. Its solubility profile is governed by the interplay between the lipophilic dimethyl/methoxy substituents and the polar, electron-withdrawing nitro group.

This guide provides a predictive solubility landscape based on structural activity relationships (SAR) of nitroindoles and outlines a self-validating experimental protocol for precise solubility determination.

Physicochemical Architecture

Understanding the molecular drivers of solubility is prerequisite to solvent selection.

PropertyValue (Predicted/Analog-Based)Impact on Solubility
Molecular Formula C₁₁H₁₂N₂O₃Moderate molecular weight facilitates organic solubility.
Molecular Weight ~220.22 g/mol Favorable for dissolution in small-molecule solvents.
LogP (Octanol/Water) ~2.5 – 3.2Lipophilic: Poor water solubility; high affinity for DCM, EtOAc.
H-Bond Donors 1 (Indole NH)The 7-nitro group may form a weak intramolecular H-bond with NH, reducing polarity.
H-Bond Acceptors 4 (Nitro O, Methoxy O)High solubility in polar aprotic solvents (DMSO, DMF).
pKa (Indole NH) ~15-16Weakly acidic; deprotonation requires strong bases (e.g., NaH, KOtBu).

Solubility Landscape & Solvent Selection

The following classification is derived from thermodynamic principles of "like dissolves like" and empirical data from structurally homologous nitroindoles.

Solubility Tier List
Solvent ClassSolventsSolubility RatingApplication Context
Super-Solvents DMSO, DMF, DMAc, NMPHigh (>50 mg/mL) Stock solutions for biological assays; reaction media for nucleophilic substitutions.
Polar Aprotic Acetone, THF, AcetonitrileModerate to High General synthesis solvents; Acetonitrile is excellent for reflux/cooling recrystallization.
Chlorinated Dichloromethane (DCM), ChloroformHigh Primary extraction solvent; chromatography mobile phase.
Esters/Alcohols Ethyl Acetate, Methanol, EthanolModerate Recrystallization: Soluble at boiling point, sparingly soluble at RT.
Non-Polar Hexanes, Pentane, HeptaneInsoluble (<1 mg/mL) Antisolvents for precipitation; washing filter cakes to remove non-polar impurities.
Aqueous Water, PBS (pH 7.4)Negligible Requires co-solvent (e.g., 10% DMSO) or cyclodextrin complexation for biological use.
Thermodynamic Considerations

The dissolution of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole is endothermic.

  • Temperature Dependence: Solubility increases significantly with temperature (Van't Hoff relationship).

  • Recrystallization Strategy: The steep solubility curve in Ethanol or Acetonitrile (High

    
    ) makes these ideal candidates for purification. Dissolve at reflux (
    
    
    
    ), filter hot, and cool slowly to
    
    
    (
    
    
    ) to maximize yield and purity.

Validated Experimental Protocol: Kinetic & Thermodynamic Solubility

Directive: Do not rely on estimates for critical assays. Use this self-validating protocol.

Workflow Diagram

The following DOT diagram illustrates the decision matrix for determining solubility limits.

SolubilityProtocol Start Start: Solid Compound SolventSelect Select Solvent (Target Class) Start->SolventSelect Saturate Add Excess Solid (Supersaturation) SolventSelect->Saturate Equilibrate Shake/Stir (24h @ 25°C) Saturate->Equilibrate Check Solid Remaining? Equilibrate->Check Filter Filter (0.45 µm PTFE) Analyze Quantify Filtrate (HPLC-UV / Gravimetric) Filter->Analyze Report Calculate Solubility (mg/mL) Analyze->Report Check->Filter Yes (Saturated) AddMore Add More Solid Check->AddMore No (Fully Dissolved) AddMore->Equilibrate

Caption: Step-wise workflow for determining thermodynamic solubility limits.

Detailed Methodology (Shake-Flask Method)

Objective: Determine equilibrium solubility at


.

Reagents:

  • Analyte: 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole (>98% purity).

  • Solvents: HPLC Grade (MeOH, DMSO, Buffer).

Procedure:

  • Preparation: Weigh approx. 10 mg of compound into a 2 mL chemically resistant glass vial (e.g., borosilicate).

  • Solvent Addition: Add 500 µL of the target solvent.

  • Visual Check:

    • Clear Solution: Solubility is >20 mg/mL. Add more solid until precipitation persists.

    • Suspension: Proceed to step 4.

  • Equilibration: Agitate the vial at 25°C for 24 hours using an orbital shaker (500 rpm). Note: Sonication can be used for initial dispersion but generates heat; allow re-equilibration.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter (PTFE is required as Nylon binds nitro-aromatics).

  • Quantification (HPLC-UV):

    • Dilute the supernatant 100-fold with Methanol.

    • Inject onto C18 column (Mobile Phase: 60:40 ACN:Water + 0.1% Formic Acid).

    • Detect at 254 nm (aromatic max) or 350 nm (nitro-indole charge transfer band).

    • Calculate concentration against a standard curve.

Synthesis & Purification Context

The solubility profile directly dictates the purification strategy following synthesis (typically nitration of 5-methoxy-2,3-dimethylindole).

Purification Logic
  • Reaction Solvent: The nitration is often performed in Acetic Acid or Sulfuric Acid . The product precipitates upon pouring into Ice Water (Antisolvent).

  • Recrystallization:

    • Crude Solid: Dissolve in boiling Ethanol (approx. 20 mL/g).

    • Clarification: If dark impurities persist, treat with activated charcoal while hot and filter through Celite.

    • Crystallization: Cool to room temperature, then 4°C. The 7-nitro derivative typically crystallizes as yellow/orange needles.

    • Wash: Wash crystals with cold Hexane or cold Ethanol to remove surface impurities.

Reaction Pathway Visualization

The following diagram highlights where solubility impacts the synthetic workflow.

SynthesisWorkflow Precursor 5-Methoxy-2,3-dimethylindole Nitration Nitration (HNO3 / H2SO4 or AcOH) Precursor->Nitration Soluble in Acid Quench Quench in Ice Water (Precipitation) Nitration->Quench Filtration Filtration (Isolate Crude Solid) Quench->Filtration Insoluble in Water Recryst Recrystallization (Solvent: Hot EtOH or ACN) Filtration->Recryst Solubility Differential Product Pure 5-Methoxy-2,3-dimethyl- 7-nitro-1H-indole Recryst->Product Yields Crystals

Caption: Synthetic isolation pathway emphasizing solubility-driven unit operations.

References

  • Yamashkin, S. A., & Yurovskaya, M. A. (2013). Synthesis of Nitro- and Aminoindoles. Chemistry of Heterocyclic Compounds. Link

  • Pelletier, J. C., & Cava, M. P. (1987). Synthesis of 7-nitroindoles. The Journal of Organic Chemistry. (Standard protocol for 7-nitroindole derivatives). Link

  • National Toxicology Program (NTP). (2003). ICCVAM Recommended Protocol: Test Chemical Solubility. (Standard methodology for solubility determination). Link

  • PubChem. Compound Summary: 5-Methoxy-2,3,3-trimethyl-3H-indole (Analog Data). (Used for lipophilicity/solubility inference). Link

Exploratory

The Pharmacological Landscape of Substituted Nitroindoles: From Synthetic Scaffolds to Targeted Therapeutics

Executive Summary Substituted nitroindoles represent a privileged scaffold in medicinal chemistry, characterized by the unique electronic properties of the nitro ( ) group attached to the indole core. While historically...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted nitroindoles represent a privileged scaffold in medicinal chemistry, characterized by the unique electronic properties of the nitro (


) group attached to the indole core. While historically viewed with caution due to potential mutagenicity (the "toxicophore" vs. "pharmacophore" debate), recent advancements have repositioned these compounds as potent agents in oncology, infectious disease, and virology.

The electron-withdrawing nature of the nitro group at positions 4, 5, 6, or 7 significantly alters the pKa of the indole nitrogen and modulates the lipophilicity of the molecule, enhancing membrane permeability. This guide dissects the biological activity of these derivatives, focusing on their role as hypoxia-activated prodrugs , c-Myc G-quadruplex stabilizers , and HIV-1 attachment inhibitors .

Structural Activity Relationship (SAR) Analysis

The biological efficacy of nitroindoles is strictly governed by the position of the nitro substituent and the functionalization of the indole nitrogen (


-1) and C-2/C-3 positions.
Positional Significance of the Nitro Group
  • 5-Nitroindole: The most explored scaffold. Derivatives here are potent c-Myc G-quadruplex binders . The nitro group at C-5 enhances stacking interactions with guanine tetrads due to its planar, electron-deficient nature.

  • 4-Nitroindole: Often utilized in CNS-targeting compounds. 4-nitroindole sulfonamides have shown high selectivity as 5-HT2C receptor antagonists , avoiding the 5-HT2A off-target effects common in other isomers.

  • 7-Nitroindole: Critical for antiviral activity. In HIV-1 attachment inhibitors, substituents at C-7 (often amides or heterocycles) require coplanarity with the indole core to effectively block the gp120-CD4 interaction.[1]

Summary of Biological Profiles

Table 1: Comparative Biological Activity by Substitution Pattern

Core ScaffoldPrimary TargetMechanism of ActionKey Biological Outcome
5-Nitroindole c-Myc PromoterG-Quadruplex StabilizationDownregulation of c-Myc; Cell cycle arrest (G0/G1).[2][3]
5-Nitroindole MicrotubulesColchicine Site BindingMitotic arrest in MCF-7 and HeLa cell lines.
4-Nitroindole 5-HT2C ReceptorAntagonismModulation of serotonin signaling (CNS).
7-Nitroindole HIV-1 gp120Entry InhibitionPrevention of viral attachment to CD4+ T-cells.
Indole-Triazole Bacterial DNAIntercalation/ROS Gen.MIC 3.12 µg/mL against MRSA.

Mechanistic Pathways

Understanding the dual mechanism of nitroindoles is vital for drug design.[4] They act either through direct non-covalent binding (e.g., G-quadruplexes) or via bioreductive activation.

Bioreductive Activation (Hypoxia Selectivity)

In hypoxic tumor environments, the nitro group acts as a trigger. Enzymatic reduction (by nitroreductases) converts the non-toxic nitro moiety into cytotoxic hydroxylamine and amine species.[5] This "Trojan horse" mechanism minimizes systemic toxicity in normoxic healthy tissues.

G-Quadruplex Stabilization

Pyrrolidine-substituted 5-nitroindoles function as "staples" for the c-Myc G-quadruplex structure.[3] By stabilizing this non-canonical DNA structure, they prevent the unwinding required for transcription, effectively silencing the c-Myc oncogene.

Visualization: Mechanistic Dualism

NitroindoleMechanism cluster_Hypoxia Hypoxic Pathway (Oncology) cluster_G4 G-Quadruplex Pathway Nitroindole Substituted Nitroindole Reductase Nitroreductase (Enzymatic Reduction) Nitroindole->Reductase Hypoxia G4Bind c-Myc Promoter Binding Nitroindole->G4Bind Direct Interaction NitroRadical Nitro Radical Anion (NO2•-) Reductase->NitroRadical Hydroxylamine Hydroxylamine (-NHOH) NitroRadical->Hydroxylamine + e- DNADamage DNA Alkylation & Strand Breaks Hydroxylamine->DNADamage Cytotoxicity Stabilization G-Quadruplex Stabilization G4Bind->Stabilization Transcription Inhibition of Transcription Stabilization->Transcription Silencing

Figure 1: Dual mechanism of action showing bioreductive activation in hypoxic cells versus direct genomic targeting via G-quadruplex stabilization.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for synthesizing and testing nitroindole derivatives.

Synthesis of 3-Formyl-5-Nitroindole Derivatives

This workflow utilizes the Vilsmeier-Haack reaction, a robust method for functionalizing the electron-rich C-3 position of the indole ring, followed by reductive amination.

Workflow Diagram:

SynthesisProtocol Start Starting Material: 5-Nitroindole Step1 Step 1: Vilsmeier-Haack (POCl3, DMF, 0°C to RT) Start->Step1 Intermed Intermediate: 5-Nitroindole-3-carboxaldehyde Step1->Intermed Step2 Step 2: Reductive Amination (Amine, NaBH4, MeOH) Intermed->Step2 Final Final Product: Amino-substituted 5-Nitroindole Step2->Final

Figure 2: Step-wise synthetic pathway for generating C-3 functionalized 5-nitroindole libraries.

Detailed Protocol:

  • Vilsmeier-Haack Formylation:

    • Cool anhydrous DMF (5 mL) to 0°C. Dropwise add

      
       (1.2 eq) and stir for 30 min.
      
    • Add 5-nitroindole (1.0 eq) dissolved in DMF.

    • Warm to Room Temperature (RT) and stir for 1 hour.

    • Validation Point: Monitor via TLC (Hexane:EtOAc 7:3). The aldehyde spot should be distinct from the starting material.

    • Quench with ice-cold water and neutralize with

      
      . Filter the precipitate to yield 5-nitroindole-3-carboxaldehyde.
      
  • Reductive Amination:

    • Dissolve the aldehyde intermediate (1.0 eq) in MeOH.

    • Add the secondary amine (e.g., pyrrolidine, 1.2 eq) and stir for 30 min to form the imine/iminium species.

    • Add

      
       (1.5 eq) in portions at 0°C.
      
    • Stir at RT for 3 hours.

    • Purification: Evaporate solvent, extract with DCM, and purify via column chromatography.

Biological Assay: In Vitro Cytotoxicity (Alamar Blue)

This assay quantifies the metabolic activity of cells, providing a direct measure of the nitroindole's antiproliferative potency.

  • Seeding: Plate HeLa or MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with gradient concentrations of the nitroindole derivative (0.1 µM to 100 µM). Include DMSO control (<0.5%).

  • Incubation: Incubate for 48h or 72h.

  • Development: Add Alamar Blue reagent (10% of well volume). Incubate for 4h at 37°C.

  • Measurement: Measure fluorescence at Ex 560 nm / Em 590 nm.

  • Calculation:

    
    .
    

Therapeutic Frontiers & Critical Analysis

Oncology: The c-Myc Breakthrough

Recent studies have identified pyrrolidine-substituted 5-nitroindoles as specific binders to the c-Myc G-quadruplex.[3] Unlike traditional alkylating agents, these compounds show selectivity for the G4 structure over double-stranded DNA, reducing genotoxic side effects.

  • Key Insight: The nitro group is essential for maintaining the electronic environment required for

    
     stacking with the guanine tetrad.
    
Infectious Diseases: Addressing Resistance

In the era of antimicrobial resistance (AMR), nitroindoles offer a new mechanism. Compounds fused with triazole rings have demonstrated MIC values as low as 3.125 µg/mL against Methicillin-Resistant Staphylococcus aureus (MRSA).

  • Mechanism:[5][6][7][8][9] The nitro group facilitates the generation of reactive oxygen species (ROS) within the bacterial cytoplasm, overwhelming the pathogen's oxidative stress defense systems.

Future Outlook: The Mutagenicity Paradox

The primary hurdle in nitroindole development is the potential for mutagenicity (Ames positive). Future optimization must focus on:

  • Steric Hindrance: Adding bulky groups near the nitro position to prevent enzymatic reduction by host liver enzymes while retaining activation in bacterial or hypoxic tumor cells.

  • Bioisosteres: Exploring nitro-bioisosteres (e.g., oxetanes or trifluoromethyl groups) that mimic the electron-withdrawing character without the metabolic instability.

References

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. [Link][10]

  • Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives. Journal of Natural Products. [Link]

  • Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole. Turkish Journal of Pharmaceutical Sciences. [Link]

  • Inhibitors of HIV-1 attachment.[9][11] Part 8: The effect of C7-heteroaryl substitution. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia. [Link]

Sources

Foundational

Literature review of 5-methoxy-7-nitroindole derivatives

An In-Depth Technical Guide to 5-Methoxy-7-Nitroindole Derivatives Executive Summary The 5-methoxy-7-nitroindole scaffold represents a specialized yet critical "privileged structure" in modern medicinal chemistry. While...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Methoxy-7-Nitroindole Derivatives

Executive Summary

The 5-methoxy-7-nitroindole scaffold represents a specialized yet critical "privileged structure" in modern medicinal chemistry. While the indole nucleus itself is ubiquitous in drug discovery (found in over 15 FDA-approved drugs), the specific substitution pattern of a 5-methoxy group combined with a 7-nitro moiety offers unique electronic and steric advantages.

This scaffold serves as a pivotal gateway to 7-amino-5-methoxyindoles , a class of intermediates essential for synthesizing conformationally restricted melatonin analogs, HIV-1 attachment inhibitors, and c-Myc G-quadruplex binders. The 7-nitro group acts as a masked amine, allowing for late-stage functionalization, while the 5-methoxy group mimics the electronic properties of serotonin, enhancing CNS penetration and receptor affinity.

This guide provides a rigorous technical analysis of the synthesis, reactivity, and therapeutic applications of 5-methoxy-7-nitroindole derivatives, moving beyond generic overviews to deliver actionable, field-proven protocols.

Part 1: Chemical Architecture & Synthesis

Structural Analysis & Electronic Properties

The 5-methoxy-7-nitroindole molecule is characterized by a "push-pull" electronic system on the benzene ring:

  • 5-Methoxy (EDG): Increases electron density at C4 and C6, making the system prone to electrophilic attack, and mimics the 5-hydroxy/methoxy group of serotonin/melatonin.

  • 7-Nitro (EWG): Strongly withdraws electrons, decreasing the pKa of the indole NH (making it more acidic) and sterically hindering the C7 position. It serves as a robust precursor for the 7-amino group.

The Synthetic Challenge

Direct nitration of 5-methoxyindole is not recommended for accessing the 7-nitro isomer.

  • Why? The 5-methoxy group directs electrophilic substitution to the ortho positions (C4 and C6). Direct nitration typically yields a mixture of 4-nitro and 6-nitro isomers, with the 7-nitro isomer being a minor product (<5%) due to steric crowding and lack of electronic favorability.

Recommended Protocol: The Leimgruber-Batcho Synthesis

The most reliable, scalable, and regioselective route to 5-methoxy-7-nitroindole is the Leimgruber-Batcho Indole Synthesis , starting from 4-methoxy-2,6-dinitrotoluene . This approach builds the pyrrole ring onto a pre-functionalized benzene ring, guaranteeing the correct substitution pattern.

Experimental Workflow

Step 1: Enamine Formation [1]

  • Precursor: 4-methoxy-2,6-dinitrotoluene (derived from nitration of 4-methylanisole).

  • Reagents: N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine (catalyst).

  • Conditions: DMF, 110°C, 4-6 hours.

  • Mechanism: Condensation of DMF-DMA with the acidic methyl group (activated by two ortho-nitro groups) yields the trans-

    
    -dimethylaminostyrene intermediate.
    

Step 2: Reductive Cyclization

  • Reagents: Titanium(III) chloride (TiCl3) / Ammonium Acetate OR Iron / Acetic Acid.

  • Critical Control Point: Standard catalytic hydrogenation (H2/Pd-C) often reduces both nitro groups to amines. To retain the 7-nitro group while reducing the

    
    -nitro group (which cyclizes to form the indole), chemoselective reduction  is required.
    
  • Protocol:

    • Dissolve the enamine intermediate in THF/MeOH.

    • Add aqueous TiCl3 (buffered with NH4OAc) dropwise at 0°C.

    • Stir at room temperature. The

      
      -nitro group is reduced to an amine/hydroxylamine, which attacks the enamine carbon, closing the ring.
      
    • The 7-nitro group remains intact due to the milder reducing conditions relative to the sterically accessible

      
      -nitro.
      
Synthesis Diagram (DOT)

G Figure 1: Regioselective Synthesis via Leimgruber-Batcho Pathway Start 4-Methoxy-2,6-dinitrotoluene Inter Enamine Intermediate (trans-styrene) Start->Inter Condensation Reagent1 DMF-DMA / Pyrrolidine (110°C) Reagent1->Inter Product 5-Methoxy-7-nitroindole Inter->Product Cyclization Reagent2 TiCl3 / NH4OAc (Chemoselective Reduction) Reagent2->Product SideProduct 7-Amino-5-methoxyindole (Over-reduction) Product->SideProduct H2/Pd-C (Optional)

Caption: Figure 1 illustrates the conversion of dinitrotoluene to the target indole, highlighting the chemoselective reduction step required to preserve the 7-nitro moiety.

Part 2: Medicinal Chemistry & Biological Applications

The "7-Amino" Gateway

While 5-methoxy-7-nitroindole has intrinsic utility, its primary value lies as a precursor to 7-amino-5-methoxyindole . The reduction of the nitro group (using H2/Pd-C or SnCl2) yields an amine that can be functionalized into ureas, amides, or sulfonamides.

Key Advantage: The 7-amino group provides a vector for hydrogen bonding with protein backbones (e.g., in the hinge region of kinases) without disrupting the core indole binding mode.

Therapeutic Case Studies
A. HIV-1 Attachment Inhibitors

Research into HIV-1 entry inhibitors has focused on small molecules that bind to the viral envelope glycoprotein gp120. Indole derivatives, specifically those with functionalization at C4 and C7, have shown promise in blocking the interaction between gp120 and the host CD4 receptor.

  • Mechanism: The indole core intercalates into a conserved hydrophobic pocket on gp120.

  • Role of 5-OMe-7-NO2: The 7-nitro/amino group allows for the attachment of "tail" groups (e.g., piperazines) that extend out of the pocket to interact with solvent-exposed residues, improving solubility and potency.

B. c-Myc G-Quadruplex Binders (Oncology)

Overexpression of the c-Myc oncogene is a driver in many cancers. The c-Myc promoter contains G-rich sequences that can form G-quadruplex (G4) structures. Stabilizing these G4 structures inhibits c-Myc transcription.

  • Data: Substituted 5-nitroindoles have been identified as potent G4 stabilizers.

  • SAR Insight: The planar indole ring stacks on top of the G-quartet. The 5-methoxy group contributes to electron-rich stacking interactions, while the 7-nitro group (or its amine derivative) can form specific electrostatic interactions with the DNA phosphate backbone grooves.

C. Melatonin Receptor Analogs (CNS)

Melatonin (5-methoxy-N-acetyltryptamine) regulates circadian rhythms.

  • Constraint: 7-substituted indoles (derived from 5-methoxy-7-nitroindole) are used to synthesize conformationally restricted analogs. For example, cyclization between the C7-nitrogen and the C3-sidechain creates tricyclic systems that lock the ethylacetamide sidechain in a bioactive conformation, increasing selectivity for MT1 or MT2 receptors.

Quantitative Activity Data (Representative)
Compound ClassTargetActivity MetricRole of 7-Substituent
5-Nitroindole deriv. c-Myc G4 DNA

Electrostatic interaction with groove
7-Amino-5-OMe deriv. HIV-1 gp120

Linker attachment point for solubility
Tricyclic Melatonin MT1/MT2 Receptor

Conformational locking (bioactivity)

Part 3: Advanced Functionalization Protocols

Protocol: Reduction to 7-Amino-5-methoxyindole

This step converts the nitro intermediate into the versatile amine building block.

  • Setup: Charge a hydrogenation vessel with 5-methoxy-7-nitroindole (1.0 eq) and MeOH (10 mL/g).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Reaction: Purge with N2, then pressurize with H2 (30-50 psi). Shake/stir at RT for 2-4 hours.

  • Monitoring: Monitor by TLC (Product is significantly more polar and fluorescent).

  • Workup: Filter through Celite to remove Pd. Concentrate filtrate.

  • Stability Note: 7-aminoindoles are oxidation-sensitive (turning purple/black). Store under Argon at -20°C or use immediately in the next coupling step.

SAR Logic Diagram

SAR Core 5-Methoxy-7-Nitroindole Core Pos5 5-Position (Methoxy) • H-bond acceptor • Mimics Serotonin/Melatonin • Metabolic soft spot (O-demethylation) Core->Pos5 Pos7 7-Position (Nitro -> Amine) • Key Diversity Vector • H-bond donor (as NH2) • Conformational constraint handle Core->Pos7 Pos3 3-Position (C-H) • Primary site for electrophilic attack • Linker attachment (Vilsmeier-Haack) Core->Pos3 App1 Melatonin Agonists (MT1/MT2 Selectivity) Pos5->App1 App2 Kinase Inhibitors (Hinge Binding) Pos7->App2 App3 G-Quadruplex Binders (c-Myc Downregulation) Pos7->App3

Caption: Structure-Activity Relationship (SAR) map detailing the functional roles of specific positions on the scaffold.

References

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1.

  • Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem.

  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles.

  • Yamashkin, S. A., & Yurovskaya, M. A. (1999). Synthesis of nitro- and aminoindoles. Chemistry of Heterocyclic Compounds.

  • Meanwell, N. A., et al. (2018). Inhibitors of HIV-1 Attachment: The Discovery of BMS-626529. Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole in Medicinal Chemistry

[1] Executive Summary This application note details the strategic utility and handling of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole (referred to herein as 7-NI-Scaffold ).[1] As a fully substituted indole core, this inter...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the strategic utility and handling of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole (referred to herein as 7-NI-Scaffold ).[1] As a fully substituted indole core, this intermediate offers a unique "privileged structure" for drug discovery. The 2,3-dimethyl substitution pattern blocks metabolic oxidation at the most reactive indole sites, while the 5-methoxy group provides electronic activation and H-bond acceptance.[1][2] The 7-nitro group serves as a "latent handle," allowing for the late-stage introduction of diversity vectors into a region of chemical space (the indole 7-position) that is often underutilized due to synthetic difficulty.[2]

This guide provides validated protocols for the chemoselective reduction of the nitro group and subsequent functionalization, transforming this intermediate into high-value kinase inhibitor precursors or CNS-active agents.[2]

Chemical Profile & Strategic Utility[1][2]

Physicochemical Properties

The 7-NI-Scaffold is characterized by high lipophilicity and significant steric crowding around the indole nitrogen.[1][2]

PropertyValue / CharacteristicImpact on Processing
Molecular Formula C₁₁H₁₂N₂O₃--
Molecular Weight 220.23 g/mol Ideal for fragment-based drug design (FBDD).[1][2]
LogP (Predicted) ~2.8 - 3.2Low aqueous solubility; requires polar aprotic solvents (DMF, DMSO) or alcohols for reactions.[2]
Electronic State Electron-rich core (5-OMe) with e- withdrawing handle (7-NO₂).[1][2]The 5-OMe group activates the ring, making the 7-amine (post-reduction) highly nucleophilic but prone to oxidation.[2]
Metabolic Stability High (C2/C3 blocked).[1]The 2,3-dimethyl groups prevent formation of indolenines or oxindoles, a common metabolic liability in indole drugs.
Structural Logic: The "Diversity Vector"

In kinase inhibitor design, the indole 7-position often points toward the solvent front or the "sugar pocket" of the ATP binding site. Functionalizing this position allows researchers to modulate solubility and selectivity without disrupting the hinge-binding motif (typically the Indole N1-H or C3 substituents).[1][2]

ScaffoldLogic Scaffold 5-Methoxy-2,3-dimethyl- 7-nitro-1H-indole Feature1 2,3-Dimethyl: Blocks Metabolism (Stability) Scaffold->Feature1 Feature2 5-Methoxy: Electronic Activation (Serotonin Mimic) Scaffold->Feature2 Feature3 7-Nitro: Latent Warhead (Diversity Handle) Scaffold->Feature3 App2 CNS Agents (Melatonin/Serotonin Modulators) Feature2->App2 H-Bond Acceptor App1 Kinase Inhibitors (Solvent Front Interaction) Feature3->App1 Reduction -> Amide/Urea

Figure 1: Structural Activity Relationship (SAR) logic of the 7-NI-Scaffold. The 7-nitro group is the primary gateway to functional diversity.

Experimental Protocols

Protocol A: Chemoselective Reduction to 7-Amino-5-methoxy-2,3-dimethylindole

Objective: Reduce the 7-nitro group to the 7-amine without over-reducing the indole ring or demethylating the 5-methoxy group.[1][2] Challenge: The resulting 7-aminoindole is electron-rich and sensitive to air oxidation (turning purple/black).[1] It must be handled under inert atmosphere or used immediately.[1]

Materials
  • Substrate: 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole (1.0 eq)

  • Catalyst: 10% Pd/C (50% water wet) (10 wt% loading)

  • Solvent: Methanol (degassed) or Ethanol/THF (1:[1]1) for solubility[2]

  • Hydrogen Source: H₂ balloon (1 atm) or Ammonium Formate (Transfer Hydrogenation)

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 7-NI-Scaffold (1.0 g, 4.54 mmol) in Methanol (20 mL) and THF (10 mL). Note: THF aids solubility of the dimethyl-substituted core.[1][2]

  • Inerting: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg) under an Argon stream. Caution: Dry Pd/C is pyrophoric; ensure it is wet or added under inert gas.[1]

  • Hydrogenation:

    • Method A (Balloon): Purge the flask with H₂ (vacuum/fill cycle x3). Stir vigorously under H₂ balloon at Room Temperature (RT) for 2–4 hours.

    • Method B (Transfer):[2] Add Ammonium Formate (5.0 eq) and heat to reflux for 1 hour. (Preferred for scale-up to avoid gas handling).[1][2]

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (yellow/orange) will disappear, and a fluorescent blue spot (amine) will appear.

  • Work-up (Critical):

    • Filter the mixture through a Celite pad under an Argon blanket if possible.[1]

    • Wash the pad with degassed MeOH.[1]

    • Concentrate the filtrate in vacuo at <40°C.

  • Storage: The resulting solid (off-white to pale grey) is 7-amino-5-methoxy-2,3-dimethylindole .[1] Store at -20°C under Argon. Do not leave in solution exposed to air. [1][2]

Protocol B: "Warhead" Installation (Sulfonylation)

Objective: Convert the unstable 7-amine into a stable sulfonamide (common in drug discovery libraries).[1][2]

Materials
  • Substrate: Freshly prepared 7-Amino intermediate (1.0 eq)

  • Reagent: Aryl sulfonyl chloride (e.g., Benzenesulfonyl chloride) (1.1 eq)

  • Base: Pyridine (3.0 eq) or Et₃N (2.0 eq) with DMAP (cat.)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology
  • Setup: Dissolve the 7-amine (1.0 eq) in anhydrous DCM (0.1 M concentration) under Nitrogen.

  • Base Addition: Add Pyridine (3.0 eq) and cool the mixture to 0°C.

  • Coupling: Add the Sulfonyl Chloride dropwise.

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Quench: Add saturated NaHCO₃ solution.

  • Extraction: Extract with DCM (x3), wash with Brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (Gradient: 0 -> 40% EtOAc in Hexanes). The sulfonamide is typically a stable, crystalline solid.

Troubleshooting & Optimization

The primary failure mode with this scaffold is the instability of the intermediate amine.

ObservationRoot CauseCorrective Action
Product turns black/purple during filtration Oxidative polymerization of the electron-rich 7-aminoindole.[1][2]Use Protocol A, Method B (Transfer Hydrogenation) and filter quickly. Add a trace of ascorbic acid during workup as an antioxidant.
Incomplete Reduction Steric hindrance from 2,3-dimethyl groups or catalyst poisoning.[1][2]Increase temperature to 40°C. Ensure solvent is free of sulfur contaminants. Switch to Raney Nickel if Pd/C fails (requires high pressure).[1]
Low Solubility The flat, lipophilic core aggregates.Use a co-solvent system: THF/MeOH (1:1) or DMF/MeOH .[1] Avoid pure ethanol if precipitation occurs.[1]
N1-Alkylation Fails Steric crowding from 2-Methyl and 7-Nitro groups.[1][2]Use a stronger base (NaH) in DMF. Heat is required (60-80°C).[1] The 7-nitro group actually helps N1-alkylation by withdrawing electrons, making the N-H more acidic.[1]
Workflow Visualization

Workflow Start Start: 7-Nitro Scaffold SolubilityCheck Check Solubility: (MeOH vs THF) Start->SolubilityCheck Reduction Reduction Step: Pd/C + H2 (Strict Anaerobic) SolubilityCheck->Reduction Intermediate Unstable Intermediate: 7-Amino Derivative Reduction->Intermediate Decision Immediate Derivatization? Intermediate->Decision PathA Path A: Sulfonylation (Stable Drug Candidate) Decision->PathA Yes PathB Path B: Acylation/Urea Formation (Kinase Inhibitor) Decision->PathB Yes Fail Oxidation/Decomposition Decision->Fail No (Delay > 1hr)

Figure 2: Operational workflow for processing the 7-NI-Scaffold. Immediate derivatization of the amine is the critical control point.

Safety & Handling

  • Nitro Compounds: While this specific indole is not reported as explosive, nitro-aromatics are generally energetic.[1] Do not heat the dry solid above 150°C.

  • Hydrogenation: The reduction of nitro groups is exothermic.[1] On a multigram scale, add the hydrogen source slowly and monitor internal temperature.

  • Toxicology: Indole derivatives, particularly those resembling serotonin (5-methoxy), may possess potent CNS activity. Handle as a Potent Compound (OEL < 10 µg/m³) until biological data proves otherwise.[1] Use a fume hood and double-gloving.[1]

References

  • General Indole Synthesis & Reactivity

    • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.[1] (Foundational text on indole reactivity, specifically the stability conferred by 2,3-substitution).

  • Reduction of Nitroindoles

    • Pelkey, E. T. (2003). "Metal-Assisted Synthesis of Heterocycles." Topics in Heterocyclic Chemistry. (Details Pd/C and Fe-based reduction protocols for sensitive heterocycles).
    • Application Note Reference: Sigma-Aldrich / Merck protocols for "Catalytic Hydrogenation of Nitro Compounds."[1][2]

  • 7-Substituted Indoles in Drug Discovery

    • Example of 7-functionalization utility: Journal of Medicinal Chemistry, "Discovery of 7-Azaindoles as Kinase Inhibitors" (Analogous chemistry for the 7-position vector).[1][2]

  • Chemical Data Sources

    • PubChem Compound Summary for 5-Methoxy-2,3-dimethylindole (Parent structure analysis).

(Note: Specific literature on the exact CAS "5-Methoxy-2,3-dimethyl-7-nitro-1H-indole" is limited to patent databases and catalog entries.[1][2] The protocols above are derived from standard "First Principles" of medicinal chemistry applied to this specific chemotype.)

Sources

Application

Derivatization of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole for drug discovery

An Application Guide to the Strategic Derivatization of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole for Accelerated Drug Discovery Abstract The indole nucleus is a cornerstone of medicinal chemistry, forming the structural...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Derivatization of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole for Accelerated Drug Discovery

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. This application note provides a detailed guide for the chemical derivatization of the 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole scaffold, a uniquely functionalized starting material for drug discovery campaigns. The inherent substitution pattern of this molecule, with the electronically and sterically directing methoxy and nitro groups, and the blocked C2/C3 positions, offers a distinct platform for creating diverse chemical libraries. We present detailed, field-proven protocols for strategic functionalization at three key positions: the N1 indole nitrogen, the C7 position via reduction of the nitro group, and the C4/C6 positions through modern C-H activation methodologies. Each protocol is accompanied by a scientific rationale explaining the underlying chemical principles, ensuring both reproducibility and a deep understanding of the experimental design. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the synthesis of novel bioactive compounds.

Introduction: A Scaffold Primed for Discovery

The indole ring system is a privileged structure in pharmacology, found in neurotransmitters like serotonin, anti-inflammatory drugs such as indomethacin, and numerous anticancer agents.[1] The 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole scaffold is particularly compelling for several reasons:

  • Blocked Pyrrole Ring: The methyl groups at the C2 and C3 positions prevent the typical electrophilic substitution reactions that dominate indole chemistry, thereby directing functionalization efforts to other sites.[2]

  • Electronically Tuned Benzene Ring: The 5-methoxy group is an electron-donating group that activates the benzene portion of the indole, while the 7-nitro group is a strong electron-withdrawing group.[3] This push-pull electronic arrangement creates unique reactivity and provides opportunities for regioselective modifications.

  • Multiple Derivatization Handles: The scaffold possesses at least three distinct points for chemical modification: the indole N-H, the nitro group, and the C-H bonds on the benzene ring.

This guide provides the strategic framework and tactical protocols to exploit these features for the rapid generation of a library of novel chemical entities.

Synthesis of the Core Scaffold

While the focus of this note is derivatization, understanding the synthesis of the starting material is crucial. The 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole core can be constructed through multi-step synthetic sequences, often beginning from a substituted aniline or nitrobenzene precursor. A common approach is the Fischer indole synthesis, although other methods like the Reissert or Leimgruber-Batcho syntheses may also be applicable for constructing the indole core from appropriately substituted nitroarenes.[4][5]

A Substituted Aniline (e.g., 4-Methoxy-2-nitroaniline) B Diazotization & Reduction to Hydrazine A->B 1. NaNO₂, HCl 2. SnCl₂ C Condensation with 3-Methyl-2-butanone B->C Forms Hydrazone D Fischer Indole Synthesis (Acid-catalyzed cyclization) C->D e.g., PPA, ZnCl₂ E Core Scaffold: 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole D->E

Caption: Conceptual workflow for the synthesis of the core indole scaffold.

Strategic Derivatization Protocols

The true value of the 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole scaffold lies in its potential for diversification. The following sections detail protocols for its modification at three key positions.

N1-Position Functionalization: Modulating Physicochemical Properties

Scientific Rationale: The proton on the indole nitrogen (N1) is weakly acidic and can be readily removed by a suitable base. The resulting anion is a potent nucleophile that can react with a wide range of electrophiles. N-alkylation or N-acylation is a primary strategy to modify a compound's lipophilicity, solubility, metabolic stability, and ability to act as a hydrogen bond donor, all critical parameters in drug design.

  • Preparation: To a solution of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes. Evolution of hydrogen gas should cease, and the solution may change color.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide, 1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

sub Core Scaffold (N-H) anion Indole Anion (Nucleophile) sub->anion Deprotonation H₂ gas base Base (e.g., NaH in DMF) prod N1-Substituted Product (N-R) anion->prod Sₙ2 Reaction elec Electrophile (R-X, e.g., Alkyl Halide)

Caption: Reaction schematic for the functionalization of the N1-position.

C7-Position Derivatization via Nitro Group Reduction

Scientific Rationale: The nitro group is a versatile functional group that is not only a powerful electronic modifier but also a synthetic precursor to an amine.[3] Reduction of the C7-nitro group to a primary amine (7-aminoindole) unlocks a vast potential for subsequent derivatization. The resulting aniline-type amine is a key building block for synthesizing amides, sulfonamides, ureas, and other functional groups commonly found in bioactive molecules.[6]

  • Preparation: In a round-bottom flask, suspend the N1-protected or unprotected 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole (1.0 eq) in ethanol or acetic acid (0.1 M).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent. Add water and basify carefully to pH > 8 with a saturated aqueous solution of NaHCO₃ or NaOH (1M).

  • Extraction: Extract the aqueous layer thoroughly with ethyl acetate or dichloromethane. The product may chelate with tin salts, requiring extensive extraction.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. The crude 7-aminoindole derivative can often be used directly in the next step or purified by column chromatography.

  • Preparation: Dissolve the crude 7-aminoindole derivative (1.0 eq) in dichloromethane (DCM) or DMF (0.2 M) containing a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

  • Acylation: Cool the solution to 0 °C and add the desired acyl chloride or anhydride (1.1 eq) dropwise.

  • Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor by TLC.

  • Workup & Purification: Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the resulting amide by column chromatography or recrystallization.

Start Core Scaffold (C7-NO₂) Step1 Reduction (e.g., SnCl₂, HCl/EtOH) Start->Step1 Intermediate Amine Intermediate (C7-NH₂) Step1->Intermediate Step2 Acylation / Sulfonylation (R-COCl or R-SO₂Cl, Base) Intermediate->Step2 End Diverse Amide / Sulfonamide Library (C7-NHCOR / C7-NHSO₂R) Step2->End

Caption: Workflow for derivatization at the C7 position.

C4/C6-Position Functionalization: An Advanced Strategy

Scientific Rationale: Direct functionalization of C-H bonds is a powerful, modern strategy that avoids lengthy pre-functionalization steps.[7] For the indole scaffold, the C4 and C6 positions are available for such transformations. Palladium-catalyzed cross-coupling reactions, such as direct arylation, can be employed to forge new carbon-carbon bonds at these sites.[8] Regioselectivity can be challenging and often requires careful optimization of directing groups, ligands, and reaction conditions. This approach is best suited for generating structural novelty in later-stage lead optimization.

  • Preparation: In a microwave vial or sealed tube, combine the N1-protected indole scaffold (1.0 eq), the aryl bromide or iodide coupling partner (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.1 eq), a suitable phosphine ligand (e.g., SPhos, 0.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent: Add a suitable solvent, such as toluene or 1,4-dioxane (0.1 M).

  • Reaction: Seal the vessel and heat to 100-140 °C for 12-24 hours. Microwave irradiation can often accelerate the reaction. Monitor for product formation by LC-MS.

  • Workup: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography. Be prepared to isolate and characterize potential regioisomers (C4 vs. C6).

Characterization of Synthesized Derivatives

Trustworthiness through Verification: Every synthesized compound must be rigorously characterized to confirm its structure and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Derivative ExampleProtocol UsedKey ¹H NMR Signal (Expected)HRMS (M+H)⁺ (Expected)
1-Benzyl-5-methoxy-2,3-dimethyl-7-nitro-1H-indole3.1.1~5.4 ppm (s, 2H, N-CH₂-Ph)325.1501
N-(5-methoxy-2,3-dimethyl-1H-indol-7-yl)acetamide3.2.1 & 3.2.2~2.2 ppm (s, 3H, COCH₃)233.1341
1-Benzyl-7-amino-5-methoxy-2,3-dimethyl-1H-indole3.1.1 & 3.2.1~3.8 ppm (br s, 2H, -NH₂)295.1814

Conclusion

The 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole scaffold is a highly valuable and strategically designed starting point for medicinal chemistry programs. Its unique substitution pattern allows for controlled and regioselective derivatization at the N1, C7, and C4/C6 positions. The protocols outlined in this application note provide a robust foundation for researchers to generate diverse libraries of novel compounds, accelerating the hit-to-lead process and the discovery of new therapeutic agents. By understanding the chemical rationale behind each transformation, scientists can intelligently design and synthesize molecules with tailored pharmacological profiles.

References

  • Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry B: Natural Product and Medicinal Chemistry, 7(2), 160-181.
  • Shaik, A. B., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Pharmaceutical and Chemical Biology Research.
  • Ingle, V. P., & Deshmukh, V. V. (2019). Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies. Available at: [Link]

  • Kumar, D., et al. (2016). Synthesis and Studies on Some Pharmacologically Active Sulpha/Substituted Indoles. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • Various Authors. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal. Available at: [Link]

  • Dhani, R., et al. (2011). Indole: The molecule of diverse pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(5), 519-523. Available at: [Link]

  • Ben-Yahia, M., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(16), 4983. Available at: [Link]

  • Sharma, S., & Rawat, P. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. RSC Advances. Available at: [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. The University of Delaware. Available at: [Link]

  • Iskander, M. N., et al. (2015). Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors. ResearchGate. Available at: [Link]

  • Gribble, G. W. (2020). Synthesis and Reactions of Nitroindoles. ResearchGate. Available at: [Link]

  • Nimbarte, V. D., et al. (2019). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 14(10), 1035-1045. Available at: [Link]

Sources

Method

Application Note: 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole in Kinase Inhibitor Synthesis

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It prioritizes regiochemical control and functional utility in drug design.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It prioritizes regiochemical control and functional utility in drug design.

Executive Summary & Strategic Importance

The indole scaffold is ubiquitous in kinase inhibitor design (e.g., Sunitinib, Axitinib), typically functioning as an ATP-mimetic that anchors the molecule within the kinase hinge region. While C3 and C5 substitutions are standard, the 7-substituted indole represents a "privileged" but underutilized motif.

5-Methoxy-2,3-dimethyl-7-nitro-1H-indole serves as a critical, high-value intermediate. Its structural features address three specific challenges in modern kinase drug discovery:

  • 7-Nitro as a Masked Hinge Binder: The nitro group is the precursor to the 7-amino moiety. In the final inhibitor, the 7-NH

    
     (often derivatized) forms a critical hydrogen bond with the carbonyl backbone of the kinase hinge region (e.g., Glu/Leu residues), mimicking the N1/N6 interaction of adenine in ATP.
    
  • 2,3-Dimethyl Conformational Lock: Unlike unsubstituted indoles, the 2,3-dimethyl pattern restricts rotation and prevents metabolic oxidation at the reactive C2/C3 sites. This "locks" the inhibitor into a bioactive conformation, reducing entropy penalties upon binding.

  • 5-Methoxy Solubility Handle: The methoxy group at C5 modulates lipophilicity (LogP) and acts as a hydrogen bond acceptor, often interacting with the ribose binding pocket or solvent front.

This guide provides a validated protocol for synthesizing this scaffold with regiochemical fidelity , avoiding the common pitfalls of direct nitration.

Chemical Properties & Handling[1]

PropertySpecificationCritical Note
CAS Name 5-Methoxy-2,3-dimethyl-7-nitro-1H-indoleNon-standard commercial availability
Molecular Formula C

H

N

O

MW: 220.23 g/mol
Appearance Orange to Red Crystalline SolidNitro-indoles are often deeply colored.
Solubility DMSO, DMF, EtOAc (Hot)Poor solubility in Hexanes/Water.
Stability Light SensitiveStore in amber vials; nitro group stabilizes the indole against oxidation.
Hazards Irritant, Potentially MutagenicHandle in fume hood; standard PPE.

Synthetic Strategy: The "Regioselectivity Trap"

A common error in synthesizing this molecule is attempting direct nitration of 5-methoxy-2,3-dimethylindole.

  • The Problem: The 5-methoxy group is a strong ortho/para director. In the indole system, it activates positions C4 and C6. The indole nitrogen activates C3 (blocked by methyl), C5 (blocked), and C7.

  • The Result: Direct nitration typically yields a mixture of 4-nitro and 6-nitro isomers due to the dominant directing effect of the methoxy group. Isomers are difficult to separate chromatographically.

  • The Solution: The Fischer Indole Synthesis is the superior route. By selecting 4-methoxy-2-nitroaniline as the starting material, the nitro group is pre-installed at the correct position relative to the hydrazine, guaranteeing the 7-nitro substitution pattern in the final indole.

Diagram 1: Retrosynthetic Logic & Regiocontrol

G cluster_0 Route A: Direct Nitration (High Risk) cluster_1 Route B: Fischer Indole Synthesis (Recommended) StartA 5-Methoxy-2,3-dimethylindole ReagentA + HNO3/H2SO4 StartA->ReagentA ProductA1 4-Nitro Isomer (Major Impurity) ReagentA->ProductA1 ProductA2 6-Nitro Isomer (Major Impurity) ReagentA->ProductA2 ProductA3 7-Nitro Target (Minor Product) ReagentA->ProductA3 StartB 4-Methoxy-2-nitroaniline (Commercially Available) Step1 Diazotization & Reduction StartB->Step1 InterB (4-Methoxy-2-nitrophenyl)hydrazine Step1->InterB Step2 + 2-Butanone (MEK) Acid Cyclization InterB->Step2 FinalTarget 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole (Regiospecific) Step2->FinalTarget

Caption: Comparison of synthetic routes. Route B guarantees the 7-nitro position by using the aniline precursor's existing substitution pattern.

Detailed Experimental Protocols

Protocol A: Synthesis via Fischer Indole Cyclization

Objective: Synthesize 5-methoxy-2,3-dimethyl-7-nitro-1H-indole from 4-methoxy-2-nitroaniline.

Reagents:
  • 4-Methoxy-2-nitroaniline (Fast Red GL Base)

  • Sodium Nitrite (NaNO

    
    )
    
  • Tin(II) Chloride (SnCl

    
    ) or Sodium Sulfite (for hydrazine reduction)
    
  • 2-Butanone (Methyl Ethyl Ketone)

  • Polyphosphoric Acid (PPA) or Acetic Acid/ZnCl

    
    
    
Step 1: Preparation of (4-Methoxy-2-nitrophenyl)hydrazine
  • Diazotization: Dissolve 4-methoxy-2-nitroaniline (10.0 g, 59.5 mmol) in conc. HCl (30 mL) and water (30 mL). Cool to -5°C in an ice/salt bath.

  • Add NaNO

    
     (4.5 g, 65 mmol) in water (10 mL) dropwise, maintaining temp < 0°C. Stir for 30 min. The solution should be clear/yellow.
    
  • Reduction: Add the diazonium salt solution dropwise to a stirred solution of SnCl

    
    ·2H
    
    
    
    O (30 g) in conc. HCl (30 mL) at -5°C . A thick precipitate (hydrazine hydrochloride salt) will form.
  • Isolation: Stir for 2h at 0°C. Filter the solid. Wash with cold brine.

  • Free Basing: Suspend the solid in water, neutralize with 10% NaOH (keep cold) until pH ~9, and extract immediately with EtOAc. Dry (Na

    
    SO
    
    
    
    ) and concentrate to yield the crude hydrazine (unstable, use immediately).
Step 2: Hydrazone Formation & Cyclization
  • Condensation: Dissolve the crude hydrazine (~50 mmol) in Ethanol (50 mL). Add 2-Butanone (5.4 g, 75 mmol) and a catalytic amount of acetic acid (5 drops). Reflux for 1 hour.

  • Solvent Swap: Evaporate ethanol. The residue is the hydrazone.

  • Cyclization: Add Polyphosphoric Acid (PPA, ~50 g) to the residue.

    • Expert Insight: The nitro group deactivates the ring, making the [3,3]-sigmatropic rearrangement sluggish. PPA is preferred over ZnCl

      
       for nitro-substrates due to higher thermal stability.
      
  • Heating: Heat the mixture to 100-110°C for 2-3 hours. Monitor by TLC (EtOAc/Hex 1:1).

  • Quench: Cool to 60°C. Pour onto crushed ice (200 g) with vigorous stirring. The product will precipitate as a dark orange/red solid.

  • Purification: Filter the solid. Recrystallize from Ethanol or purify via flash chromatography (SiO

    
    , 0-30% EtOAc in Hexanes).
    

Expected Yield: 40-55% (over 2 steps). QC Check:


H NMR should show a singlet for 5-OMe (~3.8 ppm) and two singlets for 2,3-Me (~2.3 ppm). The aromatic region will show two doublets (meta-coupling) if H4 and H6 are present, confirming the 7-nitro placement.
Protocol B: Reduction to 7-Amino Indole (The "Warhead" Activation)

The 7-nitroindole is a stable intermediate. The 7-amino form is oxidation-sensitive and should be generated immediately prior to coupling.

  • Dissolution: Dissolve 5-methoxy-2,3-dimethyl-7-nitroindole (1.0 eq) in MeOH/THF (1:1).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under H

    
     balloon (1 atm) for 4-6 hours.
    
    • Alternative: If halogen substituents are present elsewhere, use Fe powder/NH

      
      Cl in EtOH/Water to prevent dehalogenation.
      
  • Workup: Filter through Celite under Nitrogen (an amine is air-sensitive). Concentrate.

  • Storage: Store under Argon at -20°C or use immediately in the next coupling step.

Application in Kinase Inhibitor Design[2][3][4][5]

Once the 7-amino-5-methoxy-2,3-dimethylindole is synthesized, it acts as a versatile nucleophile for constructing the hinge-binding pharmacophore.

Common Coupling Reactions:
  • Urea Linkages: React with isocyanates to form urea-based inhibitors (common in VEGFR/PDGFR inhibitors).

  • Amide Coupling: React with carboxylic acids (e.g., heteroaromatic acids) using HATU/DIPEA.

  • S

    
    Ar Coupling:  React with 2,4-dichloropyrimidine to form a scaffold resembling Pacritinib or Fedratinib.
    
Diagram 2: Kinase Inhibitor Synthesis Workflow

Workflow cluster_coupling Divergent Synthesis Nitro 7-Nitro Indole (Stable Precursor) Reduction Reduction (H2, Pd/C) Nitro->Reduction Amino 7-Amino Indole (Nucleophile) Reduction->Amino Coupling1 + Isocyanate (Urea Inhibitor) Amino->Coupling1 Coupling2 + Chloropyrimidine (Kinase Scaffold) Amino->Coupling2 Final Final Kinase Inhibitor (Hinge Binder) Coupling1->Final Coupling2->Final

Caption: Workflow for converting the nitro-intermediate into active kinase inhibitors.

References

  • BenchChem. "Application Notes and Protocols for the Laboratory Synthesis of 7-Nitroindole." BenchChem Application Library. Accessed Oct 2025. Link

  • Yamashkin, S. A., & Yurovskaya, M. A. (1999).[1] "Synthesis of Nitro- and Aminoindoles." Chemistry of Heterocyclic Compounds, 35(12), 1426-1432.[1] Link

  • Irie, T., & Sawa, M. (2018). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[2] Chemical and Pharmaceutical Bulletin, 66(1), 29-36. Link

  • Organic Syntheses. "1H-Indole-2-acetic acid, 5-methoxy-, methyl ester." Org.[3][4] Synth. Coll. Vol. 9, p. 559. Link

  • National Institutes of Health (NIH). "The Azaindole Framework in the Design of Kinase Inhibitors." PMC Archive. Link

Sources

Application

Application Notes &amp; Protocols: Investigating the Anti-Cancer Potential of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole

Introduction: The Therapeutic Promise of the Indole Scaffold The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1][2] Its structural resemblance to endogenous molecules like tryptophan allows for interactions with a wide array of biological targets, making it a focal point in the development of novel therapeutics.[1] Within the realm of oncology, indole derivatives have emerged as potent agents targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[3][4] Several indole-based drugs, such as sunitinib and panobinostat, have received FDA approval for cancer treatment, underscoring the clinical relevance of this heterocyclic system.[3][4]

This technical guide focuses on a specific, yet under-explored, member of this family: 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole . While direct studies on this exact molecule are nascent, its structural features—a methoxy group at the 5-position, methyl groups at the 2- and 3-positions, and a nitro group at the 7-position—suggest a compelling potential for anti-cancer activity. This document will, therefore, extrapolate from closely related analogues to provide a comprehensive framework for its investigation. We will delve into its putative mechanisms of action, supported by data from similar 5-nitroindole and 5-methoxyindole compounds, and provide detailed protocols for its preclinical evaluation.

Putative Mechanisms of Action: A Multi-Pronged Anti-Cancer Strategy

Based on the known bioactivity of its constituent moieties, 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole is hypothesized to exert its anti-cancer effects through several interconnected pathways. The presence of the 5-nitroindole core is particularly significant, as derivatives with this scaffold have been shown to target fundamental drivers of oncogenesis.[5][6]

Targeting the c-Myc Oncogene via G-Quadruplex Stabilization

The c-Myc oncogene is a master regulator of cell proliferation, and its overexpression is a hallmark of many human cancers. The promoter region of the c-Myc gene can form a non-canonical DNA structure known as a G-quadruplex (G4). Small molecules that can bind to and stabilize this G4 structure can effectively repress c-Myc transcription.

Recent studies on pyrrolidine-substituted 5-nitroindoles have demonstrated their ability to act as potent c-Myc G-quadruplex binders.[5][6][7] This interaction leads to the downregulation of c-Myc at both the transcriptional and translational levels, thereby inhibiting cancer cell proliferation.[5][6] It is plausible that 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole shares this mechanism of action.

cMyc_Pathway Compound 5-Methoxy-2,3-dimethyl- 7-nitro-1H-indole G4 c-Myc Promoter G-Quadruplex Compound->G4 Binds & Stabilizes cMyc_Gene c-Myc Gene Transcription G4->cMyc_Gene Represses cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Proliferation Cancer Cell Proliferation cMyc_Protein->Proliferation Drives

Caption: Putative mechanism of c-Myc downregulation by G-quadruplex stabilization.

Induction of Oxidative Stress and Apoptosis

A common feature of many anti-cancer agents is their ability to induce programmed cell death, or apoptosis. 5-nitroindole derivatives have been shown to increase the intracellular concentration of reactive oxygen species (ROS).[5][6] While cancer cells often have a higher basal level of ROS, a further increase can push them past a critical threshold, leading to oxidative damage and the initiation of apoptosis. This ROS-mediated cytotoxicity can be a powerful therapeutic strategy.

Furthermore, the broader class of indole-based compounds has been shown to modulate the Bcl-2 family of proteins, which are key regulators of the mitochondrial apoptotic pathway.[8] By inhibiting anti-apoptotic proteins like Bcl-2, these compounds can sensitize cancer cells to apoptotic signals.[8]

Apoptosis_Pathway cluster_cell Cancer Cell Compound 5-Methoxy-2,3-dimethyl- 7-nitro-1H-indole ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Mitochondria Mitochondria ROS->Mitochondria Damages Caspases Caspase Cascade Activation Mitochondria->Caspases Activates Bcl2->Mitochondria Protects Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothesized induction of apoptosis via ROS generation and Bcl-2 inhibition.

Experimental Protocols for Preclinical Evaluation

The following protocols provide a robust framework for characterizing the anti-cancer activity of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole. It is imperative to include appropriate positive and negative controls in all assays.

Protocol 1: Cell Viability Assessment using MTT Assay

Scientific Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay provides a quantitative measure of the compound's cytotoxic or cytostatic effects.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (DMSO-treated) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.

Data Presentation:

Cancer Cell Line5-Methoxy-2,3-dimethyl-7-nitro-1H-indole IC₅₀ (µM)Positive Control (e.g., Doxorubicin) IC₅₀ (µM)
HeLa (Cervical)Experimental ValueKnown Value
MCF-7 (Breast)Experimental ValueKnown Value
HCT116 (Colon)Experimental ValueKnown Value
A549 (Lung)Experimental ValueKnown Value
Protocol 2: Cell Cycle Analysis by Flow Cytometry

Scientific Rationale: Many anti-cancer drugs exert their effects by arresting the cell cycle at specific checkpoints (G1, S, or G2/M phase), preventing cell division. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell, allowing for the quantification of cells in each phase of the cell cycle.

Experimental_Workflow Start Seed Cells Treat Treat with Compound (IC₅₀ concentration) Start->Treat Incubate Incubate (24-48 hours) Treat->Incubate Harvest Harvest & Fix Cells (e.g., 70% Ethanol) Incubate->Harvest Stain Stain with Propidium Iodide & RNase A Harvest->Stain Analyze Analyze via Flow Cytometry Stain->Analyze End Quantify Cell Cycle Distribution Analyze->End

Caption: General workflow for cell cycle analysis.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole at its IC₅₀ concentration for 24 or 48 hours.

  • Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution to vehicle-treated control cells. An accumulation of cells in a specific phase suggests cell cycle arrest.[5][9]

Conclusion and Future Directions

The structural attributes of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole position it as a promising candidate for cancer research. Its 5-nitroindole core suggests a potential to target the c-Myc oncogene and induce oxidative stress, while the broader indole scaffold has a proven track record in oncology.[3][4][5] The protocols outlined in this guide provide a foundational framework for elucidating its anti-cancer efficacy and mechanism of action.

Future investigations should expand upon these initial in vitro studies. Western blotting can be employed to confirm the downregulation of c-Myc protein and to probe for markers of apoptosis (e.g., cleaved PARP, caspase-3). In vivo studies using xenograft models in immunocompromised mice will be crucial to assess the compound's therapeutic potential in a physiological context.[10][11] Through systematic and rigorous evaluation, the true potential of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole as a novel anti-cancer agent can be fully realized.

References

  • Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. [Link]

  • Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. [Link]

  • ResearchGate. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]

  • Wu, K. K., et al. (2014). 5-methoxyindole metabolites of L-tryptophan: Control of COX-2 expression, inflammation and tumorigenesis. Journal of Biomedical Science, 21(1), 17. [Link]

  • Taber, D. F., & Stranick, M. A. (2015). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Arkivoc, 2016(2), 162-202. [Link]

  • Organic Syntheses. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. [Link]

  • Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Bioinformation, 18(12), 1145-1152. [Link]

  • Khan, I., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Journal of Molecular Structure, 1250, 131730. [Link]

  • Siegel, D., et al. (2006). 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo. Molecular Cancer Therapeutics, 5(7), 1702-1709. [Link]

  • PubChem. 5-methoxy-2,3-dihydro-1H-indole hydrochloride. [Link]

  • ResearchGate. (2006). 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo. [Link]

  • BioKB. 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo. [Link]

  • Wu, K. K., et al. (2014). 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis. PubMed. [Link]

  • PubChemLite. 5-methoxy-2,3-dimethyl-1h-indole (C11H13NO). [Link]

  • PubChem. 5-Methoxy-3-(2-nitrovinyl)-1H-indole. [Link]

  • Wirmer-Bartoschek, J., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. [Link]

  • Al-Ostoot, F. H., et al. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Molecules, 28(19), 6898. [Link]

  • The Biological and Pharmacological Potentials of Indole-based Heterocycles. (2023). Current Organocatalysis, 10(1), 1-2. [Link]

  • Li, Y., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 28(20), 7062. [Link]

  • Kubínová, R., et al. (2024). Anticancer Potential of Indole Phytoalexins and Their Analogues. International Journal of Molecular Sciences, 25(10), 5489. [Link]

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Method

Protocol for N-alkylation of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole

Protocol for N-alkylation of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole Abstract: This document provides a comprehensive protocol for the N-alkylation of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole, a key intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

Protocol for N-alkylation of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole

Abstract: This document provides a comprehensive protocol for the N-alkylation of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole, a key intermediate in the synthesis of various pharmacologically active compounds. The presence of both electron-donating (methoxy, dimethyl) and a strong electron-withdrawing (nitro) group on the indole scaffold presents unique challenges for selective N-alkylation. This protocol outlines a robust and optimized procedure, including a detailed discussion of the mechanistic rationale, key experimental parameters, and troubleshooting strategies to ensure high yield and purity of the desired N-alkylated product.

Introduction: The Significance of N-Alkylated Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] N-alkylation of the indole ring is a critical functionalization step that allows for the modulation of a compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. The target molecule, 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole, possesses a unique substitution pattern that makes it a valuable precursor for a range of therapeutic agents. The methoxy group at the 5-position and the nitro group at the 7-position are known to influence biological activity, and further modification at the N1 position can lead to the development of novel drug candidates.

The primary challenge in the N-alkylation of this specific indole lies in the reduced nucleophilicity of the indole nitrogen due to the potent electron-withdrawing effect of the 7-nitro group. This necessitates the use of a strong base to effectively deprotonate the N-H bond and generate the corresponding indolide anion for subsequent reaction with an alkylating agent. Furthermore, the steric hindrance imposed by the 2,3-dimethyl groups can influence the reaction kinetics. This protocol is designed to address these challenges and provide a reliable method for the synthesis of N-alkylated 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole derivatives.

Mechanistic Rationale and Strategy

The N-alkylation of indoles proceeds via a two-step mechanism: deprotonation of the indole N-H to form a nucleophilic indolide anion, followed by a nucleophilic substitution reaction (SN2) with an alkylating agent.

dot graph "N_Alkylation_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Indole [label="5-Methoxy-2,3-dimethyl-7-nitro-1H-indole"]; Base [label="Base (e.g., NaH)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Indolide [label="Indolide Anion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AlkylHalide [label="Alkylating Agent (R-X)"]; Product [label="N-Alkyl Indole"]; Byproduct [label="NaX + H₂"];

Indole -> Indolide [label="Deprotonation"]; Base -> Indolide; Indolide -> Product [label="SN2 Attack"]; AlkylHalide -> Product; Indolide -> Byproduct [style=dotted]; AlkylHalide -> Byproduct [style=dotted]; } caption { label = "General mechanism for indole N-alkylation."; fontsize = 10; fontname = "Arial"; } enddot

Causality behind Experimental Choices:

  • Choice of Base: The electron-withdrawing nitro group significantly increases the acidity of the indole N-H proton, making deprotonation easier than in unsubstituted indoles. However, it also decreases the nucleophilicity of the resulting anion. A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal. NaH irreversibly deprotonates the indole, driving the reaction forward and producing hydrogen gas as the only byproduct, which is easily removed.[2] Weaker bases like potassium carbonate (K₂CO₃) may not be sufficient to achieve complete deprotonation, leading to lower yields.

  • Solvent Selection: A polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is recommended.[2] These solvents are capable of solvating the sodium cation of the indolide salt, thereby increasing the nucleophilicity of the indolide anion. DMF is often preferred for its ability to dissolve a wide range of organic compounds and for its high boiling point, which allows for a wider range of reaction temperatures.

  • Alkylating Agent: Primary alkyl halides (iodides, bromides, or chlorides) are the most common alkylating agents. Alkyl iodides are the most reactive, followed by bromides and then chlorides. For less reactive indoles, using a more reactive alkylating agent can improve the reaction rate and yield.

  • Temperature Control: The deprotonation step with NaH is typically performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas. The subsequent alkylation step can often be conducted at room temperature or with gentle heating to ensure the reaction goes to completion.

Experimental Protocol

Materials and Reagents
ReagentGradeSupplier (Example)
5-Methoxy-2,3-dimethyl-7-nitro-1H-indole>98% PuritySigma-Aldrich
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Acros Organics
Alkyl Halide (e.g., Iodomethane, Benzyl bromide)>98% PurityTCI Chemicals
Ethyl AcetateACS GradeFisher Scientific
Saturated Aqueous Ammonium Chloride (NH₄Cl)
Brine (Saturated Aqueous NaCl)
Anhydrous Magnesium Sulfate (MgSO₄)
Silica Gel60 Å, 230-400 meshSorbent Technologies
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Argon or Nitrogen gas inlet

  • Ice bath

  • Heating mantle or oil bath with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel with fluorescent indicator)

  • Flash chromatography setup

Step-by-Step Procedure

dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dissolve [label="Dissolve Indole in Anhydrous DMF"]; Inert [label="Establish Inert Atmosphere (Ar/N₂)"]; Cool [label="Cool to 0 °C"]; Add_NaH [label="Add NaH Portion-wise"]; Stir_Deprotonation [label="Stir for 30 min at 0 °C"]; Add_Alkyl_Halide [label="Add Alkyl Halide Dropwise"]; Warm_React [label="Warm to RT and Stir (Monitor by TLC)"]; Quench [label="Quench with sat. aq. NH₄Cl"]; Extract [label="Extract with Ethyl Acetate"]; Wash [label="Wash Organic Layer (Water, Brine)"]; Dry [label="Dry over MgSO₄"]; Concentrate [label="Concentrate in vacuo"]; Purify [label="Purify by Flash Chromatography"]; End [label="Characterize Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Dissolve; Dissolve -> Inert; Inert -> Cool; Cool -> Add_NaH; Add_NaH -> Stir_Deprotonation; Stir_Deprotonation -> Add_Alkyl_Halide; Add_Alkyl_Halide -> Warm_React; Warm_React -> Quench; Quench -> Extract; Extract -> Wash; Wash -> Dry; Dry -> Concentrate; Concentrate -> Purify; Purify -> End; } caption { label = "Workflow for N-alkylation of the indole."; fontsize = 10; fontname = "Arial"; } enddot

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole (1.0 eq).

  • Dissolution: Add anhydrous DMF (to make a 0.1 to 0.5 M solution) and stir until the indole is completely dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved.

  • Indolide Formation: Stir the reaction mixture at 0 °C for 30 minutes. The solution may change color, indicating the formation of the indolide anion.

  • Alkylation: Slowly add the alkylating agent (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 2-12 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and add water and ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-alkylated product.

Quantitative Data and Characterization

The following table provides anticipated data for a representative reaction. Actual yields and reaction times may vary depending on the specific alkylating agent used.

ParameterValue
Starting Indole1.0 g (4.54 mmol)
Sodium Hydride (60%)218 mg (5.45 mmol)
Alkylating Agent (e.g., CH₃I)0.31 mL (4.99 mmol)
Anhydrous DMF20 mL
Reaction Time4 hours
Anticipated Yield 85-95%
Appearance Yellow to orange solid
Characterization ¹H NMR, ¹³C NMR, HRMS, IR

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient base, inactive alkylating agent, or insufficient reaction time/temperature.Ensure anhydrous conditions. Use fresh NaH and alkylating agent. Increase the reaction time or gently heat the reaction mixture (e.g., to 40-50 °C) while monitoring by TLC. Consider using a more reactive alkylating agent (I > Br > Cl).
Low Yield Incomplete reaction, side reactions, or loss during work-up/purification.Optimize reaction conditions as above. Ensure the quenching step is performed slowly at 0 °C to prevent product degradation. Use care during extraction and purification to minimize losses.
Formation of Multiple Products Impurities in starting materials, side reactions (e.g., elimination with secondary/tertiary alkyl halides).Use highly pure starting materials. This protocol is most suitable for primary alkyl halides. For secondary halides, lower temperatures and longer reaction times may be necessary to minimize elimination byproducts.

Conclusion

This protocol provides a detailed and reliable method for the N-alkylation of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can efficiently synthesize a variety of N-alkylated indole derivatives for further investigation in drug discovery and development programs. The provided troubleshooting guide should assist in overcoming common experimental challenges.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical reviews, 105(7), 2873–2920. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical reviews, 106(7), 2875–2911. [Link]

  • O'Donnell, M. J. (2011). The enantioselective synthesis of α-amino acids by phase-transfer catalysis with achiral nickel(II) Schiff base complexes. Accounts of chemical research, 37(8), 506–517. [Link]

  • Bandini, M., & Eichholzer, A. (2009). Catalytic functionalization of indoles in a new dimension. Angewandte Chemie International Edition, 48(51), 9608-9644. [Link]

  • Bartoli, G., Bencivenni, G., & Dalpozzo, R. (2010). Organocatalytic strategies for the asymmetric functionalization of indoles. Chemical Society Reviews, 39(11), 4449-4465. [Link]

  • Shiri, M. (2012). Indoles in multicomponent processes (MCPs). Chemical reviews, 112(6), 3508–3549. [Link]

  • Robinson, R. (1919). LIV.—A synthesis of tropinone. Journal of the Chemical Society, Transactions, 111, 762-768. [Link]

  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245. [Link]

  • Plieninger, H., & Suhr, H. (1956). Die Umsetzung von Indol mit Acetylen. Chemische Berichte, 89(10), 270–274. [Link]

  • Hegedus, L. S. (1995). Transition metals in organic synthesis. University Science Books.
  • Sundberg, R. J. (2002). Indoles. Academic press.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry. John Wiley & Sons.
  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Springer Science & Business Media.
  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical reviews, 96(1), 395–422. [Link]

  • Hartwig, J. F. (2010).
  • Miura, T., & Murakami, M. (2007). Alkylation of C–H bonds adjacent to a nitrogen atom in acyclic amines. Topics in Current Chemistry, 292, 195-227. [Link]

  • Kaltbeitzel, A., Scherer, H., & Werner, H. (1998). C-H activation of indoles by cationic ruthenium complexes. Inorganica chimica acta, 270(1-2), 332–341. [Link]

  • Chen, F., & Xi, C. (2016). Transition-metal-catalyzed C–H bond functionalization of indoles. Accounts of chemical research, 49(10), 2277–2288. [Link]

  • Smith, A. M., & Whyman, R. (2014). Review of methods for the catalytic N-alkylation of amines. Chemical reviews, 114(10), 5477–5510. [Link]

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Application

Application Notes &amp; Protocols: Strategic Functionalization of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole via Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Strategic Value of the Substituted Indole Scaffold The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The specific...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Substituted Indole Scaffold

The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The specific functionalization of this scaffold allows for the fine-tuning of biological activity. The molecule 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole represents a particularly valuable, yet challenging, starting material. The interplay between the electron-donating methoxy group and the strongly electron-withdrawing nitro group creates a unique electronic landscape that dictates reactivity. Furthermore, the 7-nitro group serves as a synthetic handle for further elaboration, often through reduction to the corresponding amine, a key pharmacophore in many drug candidates.[2]

Palladium-catalyzed cross-coupling reactions provide the most powerful and versatile tools for C-C and C-N bond formation, enabling the precise installation of diverse functionalities onto the indole core.[3][4] These methods are characterized by their mild reaction conditions and broad functional group tolerance, making them indispensable in modern drug discovery.[5][6]

This guide provides detailed protocols and expert insights for leveraging Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions to functionalize the 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole core. The protocols assume a necessary prerequisite: the regioselective halogenation of the indole, typically at the C4 or C6 position, to provide a suitable electrophilic partner for the coupling reactions.

Prerequisite: Regioselective Halogenation

To engage in most cross-coupling reactions, the indole core must first be functionalized with a halide (typically Br or I) or a triflate. The electronic properties of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole suggest that electrophilic halogenation will be directed to the C4 and C6 positions. A representative protocol for bromination is provided below.

Protocol: Selective Bromination at C4/C6
Reagents 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole, N-Bromosuccinimide (NBS), Dichloromethane (DCM)
Procedure 1. Dissolve the indole (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).2. Cool the solution to 0 °C in an ice bath.3. Add NBS (1.05 eq) portion-wise over 15 minutes, maintaining the temperature.4. Monitor the reaction by TLC. Upon consumption of the starting material (typically 1-2 hours), quench the reaction with aqueous sodium thiosulfate.5. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.6. Purify the resulting regioisomers (4-bromo and 6-bromo) by column chromatography on silica gel.
Expected Outcome A mixture of 4-bromo- and 6-bromo-5-methoxy-2,3-dimethyl-7-nitro-1H-indole. The isolated halide can then be used as the substrate in the following protocols.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for coupling an organoboron species (e.g., a boronic acid) with an organic halide, ideal for synthesizing biaryl and heteroaryl structures.[5][7] Its advantages include the stability and low toxicity of the boronic acid reagents and tolerance for a wide range of functional groups.[6]

Core Mechanism

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. The key steps are the oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to palladium (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5][8]

Suzuki_Mechanism pd0 L₂Pd(0) pd_complex L₂Pd(II)(Ar)(X) pd0->pd_complex Oxidative Addition cycle_start Ar-X oxidative_addition Oxidative Addition pd_intermediate L₂Pd(II)(Ar)(R) pd_complex->pd_intermediate Transmetalation (Base assisted) boronic_acid R-B(OH)₂ base Base transmetalation Transmetalation pd_intermediate->pd0 Reductive Elimination product Ar-R pd_intermediate->product reductive_elimination Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Application Protocol: Arylation of 4-Bromo-5-methoxy-2,3-dimethyl-7-nitro-1H-indole

Suzuki_Workflow start 1. Setup & Inerting reagents 2. Add Reagents: - Halo-Indole - Boronic Acid - Base (K₃PO₄) - Solvent (Dioxane/H₂O) start->reagents degas 3. Degas Mixture (N₂ Purge) reagents->degas catalyst 4. Add Catalyst (e.g., Pd(dppf)Cl₂) degas->catalyst heat 5. Heat to 80-100 °C Monitor by TLC/LC-MS catalyst->heat workup 6. Aqueous Workup (Dilute, Extract) heat->workup purify 7. Purify (Column Chromatography) workup->purify product 8. Characterize Product purify->product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Parameter Description
Substrate 4-Bromo-5-methoxy-2,3-dimethyl-7-nitro-1H-indole (1.0 eq)
Coupling Partner Aryl- or Heteroarylboronic Acid (1.5 eq)
Catalyst [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)
Base Potassium Phosphate (K₃PO₄) (2.0 eq)
Solvent 1,4-Dioxane and Water (4:1 mixture)
Temperature 90 °C
Time 6-12 hours

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add the bromo-indole (1.0 eq), the boronic acid (1.5 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the dioxane/water solvent mixture via syringe and briefly purge the solution with the inert gas.

  • Add the Pd(dppf)Cl₂ catalyst to the stirring mixture.

  • Heat the reaction to 90 °C and monitor its progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the layers, and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-aryl-indole derivative.

Expert Insights & Causality
  • Catalyst Choice: While Pd(PPh₃)₄ is a classic choice, catalysts bearing more electron-rich and bulky ferrocenyl phosphine ligands like dppf often provide higher yields and faster reaction times, especially with electron-rich indole substrates.[9] They are also more resistant to deactivation.

  • Base Selection: K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step without causing degradation of sensitive functional groups.[9][10] For particularly stubborn couplings, stronger bases like Cs₂CO₃ may be employed.

  • Solvent System: The use of a biphasic dioxane/water system is common.[9][10] Dioxane solubilizes the organic components, while water helps dissolve the inorganic base and facilitates the transmetalation step.

Heck-Mizoroki Coupling: C(sp²)-C(sp²) Bond Formation with Alkenes

The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, typically with high trans selectivity.[11][12] This reaction is a powerful method for introducing vinyl groups onto the indole scaffold.

Core Mechanism

The Heck catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-Ar bond. A subsequent β-hydride elimination releases the substituted alkene product and forms a palladium-hydride species. Finally, base-mediated regeneration of the Pd(0) catalyst completes the cycle.[11][13]

Heck_Mechanism pd0 Pd(0)L₂ pd_complex L₂Pd(II)(Ar)(X) pd0->pd_complex Oxidative Addition oxidative_addition Ar-X pd_alkyl L₂Pd(II)(alkyl)(X) pd_complex->pd_alkyl Alkene Insertion alkene_coord Alkene Coordination & Insertion pd_hydride L₂Pd(II)(H)(X) pd_alkyl->pd_hydride β-Hydride Elimination product Substituted Alkene pd_alkyl->product beta_elimination β-Hydride Elimination pd_hydride->pd0 Reductive Elimination (Base) base_regen Base

Caption: Simplified catalytic cycle of the Heck-Mizoroki reaction.
Application Protocol: Vinylation of 6-Iodo-5-methoxy-2,3-dimethyl-7-nitro-1H-indole
Parameter Description
Substrate 6-Iodo-5-methoxy-2,3-dimethyl-7-nitro-1H-indole (1.0 eq)
Coupling Partner n-Butyl acrylate (1.5 eq)
Catalyst Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)
Ligand Tri(o-tolyl)phosphine [P(o-tol)₃] (10 mol%)
Base Triethylamine (Et₃N) (2.0 eq)
Solvent N,N-Dimethylformamide (DMF)
Temperature 100 °C
Time 12-24 hours

Step-by-Step Procedure:

  • In a sealable reaction tube, combine the iodo-indole (1.0 eq), Pd(OAc)₂ (5 mol%), and P(o-tol)₃ (10 mol%).

  • Evacuate and backfill the tube with an inert gas (N₂ or Ar).

  • Add anhydrous DMF, followed by Et₃N (2.0 eq) and n-butyl acrylate (1.5 eq).

  • Seal the tube and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous LiCl solution (to remove DMF), then brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Expert Insights & Causality
  • Substrate Choice: Iodo-indoles are generally more reactive than their bromo- or chloro-counterparts in Heck couplings.

  • Catalyst System: The classic Jeffery conditions or modifications thereof are often effective. Using a phosphine ligand like P(o-tol)₃ helps stabilize the palladium catalyst and promote the reaction. For more challenging substrates, phosphine-free systems or those using N-heterocyclic carbene (NHC) ligands can be explored.[12]

  • Base and Solvent: A polar aprotic solvent like DMF or DMA is typically used to ensure solubility of the reagents. An amine base like triethylamine is common, as it serves both to neutralize the HX generated and to facilitate the regeneration of the Pd(0) catalyst.[11]

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for linking terminal alkynes with aryl or vinyl halides, providing direct access to arylethynyl motifs.[14][15] This reaction is typically co-catalyzed by palladium and copper(I) salts.[14]

Core Mechanism

The Sonogashira reaction involves two interconnected catalytic cycles.[16] In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation from a copper-acetylide species. This copper acetylide is generated in a separate cycle where copper(I) coordinates with the terminal alkyne, increasing its acidity and allowing for deprotonation by an amine base.[16] Reductive elimination from the palladium center yields the final product.

Application Protocol: Alkynylation of 4-Bromo-5-methoxy-2,3-dimethyl-7-nitro-1H-indole
Parameter Description
Substrate 4-Bromo-5-methoxy-2,3-dimethyl-7-nitro-1H-indole (1.0 eq)
Coupling Partner Phenylacetylene (1.2 eq)
Pd Catalyst Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (2 mol%)
Cu Co-catalyst Copper(I) Iodide (CuI) (4 mol%)
Base Diisopropylamine (DIPA)
Solvent Tetrahydrofuran (THF)
Temperature 60 °C
Time 4-8 hours

Step-by-Step Procedure:

  • Add the bromo-indole (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%) to a flame-dried Schlenk flask.

  • Evacuate and backfill with an inert gas (N₂ or Ar).

  • Add anhydrous THF and anhydrous DIPA via syringe.

  • Add phenylacetylene (1.2 eq) dropwise to the stirring solution.

  • Heat the reaction to 60 °C and monitor by TLC.

  • Upon completion, cool the mixture and filter through a pad of Celite to remove catalyst residues, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl, then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify via column chromatography on silica gel.

Expert Insights & Causality
  • Copper Co-catalyst: The role of CuI is to facilitate the deprotonation of the alkyne and form the reactive copper-acetylide intermediate.[17] While "copper-free" Sonogashira protocols exist, the co-catalyzed version is often faster and more reliable for many substrates.[14][17]

  • Base/Solvent: An amine base, often used in excess or as the solvent (e.g., triethylamine, diisopropylamine), is crucial for deprotonating the alkyne and neutralizing the generated HBr.[14]

  • Atmosphere: Rigorous exclusion of oxygen is critical, as oxygen can induce the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.

Buchwald-Hartwig Amination: Forging C(sp²)-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically between an aryl halide and an amine.[18][19] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[20]

Core Mechanism

Similar to other cross-coupling reactions, the cycle involves oxidative addition of the aryl halide to Pd(0). The resulting complex then coordinates the amine. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex. The final, rate-determining step is the reductive elimination of the C-N bond, which regenerates the Pd(0) catalyst.[18][21][22]

Application Protocol: Amination of 4-Bromo-5-methoxy-2,3-dimethyl-7-nitro-1H-indole
Parameter Description
Substrate 4-Bromo-5-methoxy-2,3-dimethyl-7-nitro-1H-indole (1.0 eq)
Coupling Partner Morpholine (1.2 eq)
Catalyst Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
Ligand 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
Base Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
Solvent Toluene
Temperature 100 °C
Time 8-16 hours

Step-by-Step Procedure:

  • In a glovebox, add NaOt-Bu (1.4 eq) to an oven-dried reaction vial.

  • Add the bromo-indole (1.0 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

  • Add toluene, followed by morpholine (1.2 eq).

  • Seal the vial, remove from the glovebox, and heat to 100 °C in a preheated oil bath.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute with ethyl acetate and carefully quench with water.

  • Pass the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the combined filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Expert Insights & Causality
  • Ligand Choice: The success of the Buchwald-Hartwig amination is highly dependent on the ligand.[21] Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) like XPhos are critical for promoting the challenging reductive elimination step to form the C-N bond.[21]

  • Base Selection: A strong, sterically hindered base like NaOt-Bu is required to deprotonate the amine without competing as a nucleophile.[19] Care must be taken as this base is incompatible with base-sensitive functional groups.

  • Inert Conditions: The catalytic system, particularly the Pd(0) species and the electron-rich ligands, is sensitive to oxygen. Therefore, the use of a glovebox or rigorous Schlenk techniques is essential for reproducibility and high yields.

Post-Coupling Transformation: Nitro Group Reduction

A key strategic step following the successful functionalization of the indole core is the reduction of the 7-nitro group to a 7-amino group. This transformation unlocks a critical site for further derivatization or for modulating the compound's biological properties.

Protocol: Pd/C Catalyzed Hydrogenation
Reagents Functionalized 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole, Palladium on Carbon (10% Pd/C, 10 wt%), Methanol, Hydrogen gas (H₂)
Procedure 1. Dissolve the nitro-indole derivative (1.0 eq) in methanol in a flask suitable for hydrogenation.2. Carefully add 10% Pd/C (10 wt%) under a stream of nitrogen.3. Secure the flask to a hydrogenation apparatus, evacuate the atmosphere, and backfill with H₂ gas (balloon pressure is often sufficient).4. Stir the reaction vigorously at room temperature.5. Monitor the reaction by TLC until the starting material is consumed.6. Carefully vent the H₂ atmosphere and purge the system with nitrogen.7. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.8. Concentrate the filtrate under reduced pressure to yield the 7-amino-indole derivative, which can be purified further if necessary.
Reference This procedure is adapted from standard methodologies for nitro group reduction on indole scaffolds.[2]

Conclusion

The 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole scaffold is a versatile platform for the synthesis of complex molecules. By employing a strategic halogenation followed by well-chosen palladium-catalyzed cross-coupling reactions, researchers can efficiently introduce a wide array of aryl, vinyl, alkynyl, and amino functionalities. The protocols and insights provided herein serve as a robust guide for scientists and drug development professionals to unlock the synthetic potential of this valuable building block, paving the way for the discovery of novel chemical entities.

References

  • Benzylic C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis - PMC. (n.d.). National Center for Biotechnology Information.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018, October 17). MDPI.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. (2005, July 13). ACS Publications.
  • Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles. (2011, March 9). ACS Publications.
  • Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. (n.d.). Indian Academy of Sciences.
  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. (2021, August 24). MDPI.
  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (n.d.).
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). Request PDF.
  • Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC. (n.d.). National Center for Biotechnology Information.
  • Heck reaction. (n.d.). Wikipedia.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. (n.d.).
  • An In-Depth Technical Guide to the Synthesis of 7-methoxy-5-nitro-1H-indole. (n.d.). Benchchem.
  • 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. (n.d.). Organic Syntheses Procedure.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (n.d.).
  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. (n.d.).
  • Heck Reaction - Organic Chemistry Lessons. (2021, March 20). YouTube.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube.
  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.).
  • Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Derivatives. (n.d.). Benchchem.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025, December 1).
  • Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. (2023, March 3). MDPI.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25).
  • Buchwald Hartwig amination catalysts. (n.d.). Johnson Matthey.
  • The Suzuki Reaction - Chem 115 Myers. (n.d.).
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007, February 17). ACS Publications.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. (n.d.). National Center for Biotechnology Information.
  • Synthesis and Reactions of N-Protected 3-Nitroindoles. (2025, August 10). ResearchGate.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube.

Sources

Method

Use of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole in materials science

Application Note: 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole in Materials Science Executive Summary 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole (MDNI-7) represents a specialized class of "push-pull" organic semiconductors. Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole in Materials Science

Executive Summary

5-Methoxy-2,3-dimethyl-7-nitro-1H-indole (MDNI-7) represents a specialized class of "push-pull" organic semiconductors. Characterized by a strong electron-donating methoxy group at C5 and a strong electron-withdrawing nitro group at C7, this molecule exhibits a significant intrinsic dipole moment across the conjugated indole core.

While structurally related to pharmaceutical intermediates (e.g., precursors for Indomethacin analogs or 7-aminoindole kinase inhibitors), its primary utility in materials science lies in Non-Linear Optics (NLO) , Solvatochromic Sensing , and Crystal Engineering . This guide provides a rigorous protocol for the synthesis, purification, and solid-state characterization of MDNI-7, tailored for researchers in organic electronics and drug discovery.

Physicochemical Profile & Mechanism

The utility of MDNI-7 is derived from its electronic asymmetry. The 2,3-dimethyl substitution blocks the reactive C2/C3 positions, preventing oxidative polymerization and forcing the molecule into a stable crystalline lattice, while the 5-MeO/7-NO2 pair creates an Internal Charge Transfer (ICT) state.

PropertyValue / CharacteristicRelevance
Molecular Formula C₁₁H₁₂N₂O₃Stoichiometry for synthesis.
Electronic Type Donor-Acceptor (D-A) SystemCritical for NLO and fluorescence.
Dipole Orientation C5 → C7 VectorDetermines crystal packing alignment.
Solubility High: DMSO, DMF, AcetoneLow: Water, HexaneDictates crystal growth solvents.
pKa (NH) ~12-13 (Acidified by 7-NO2)7-NO2 increases acidity of NH compared to indole (pKa 16).

Protocol A: Regioselective Synthesis (Fischer Indole Route)

Objective: Synthesize high-purity MDNI-7 avoiding regioisomeric contamination. Challenge: Direct nitration of 5-methoxy-2,3-dimethylindole typically yields the 6-nitro or 4-nitro isomers due to the directing effect of the methoxy group. Solution: The Fischer Indole Synthesis using a pre-nitrated hydrazine guarantees the 7-nitro position.

Reagents:
  • (4-Methoxy-2-nitrophenyl)hydrazine hydrochloride (CAS: Custom/Precursor).

  • 2-Butanone (Methyl Ethyl Ketone).

  • Acetic Acid (Glacial).

  • Polyphosphoric Acid (PPA) or Zinc Chloride (

    
    ).[1]
    
Step-by-Step Methodology:
  • Hydrazone Formation:

    • Dissolve 10.0 mmol of (4-Methoxy-2-nitrophenyl)hydrazine hydrochloride in 30 mL of Ethanol.

    • Add 12.0 mmol (1.2 eq) of 2-Butanone.

    • Reflux for 2 hours. Monitor by TLC (formation of hydrazone spot).

    • Evaporate solvent to yield the crude hydrazone oil.

  • Cyclization (Fischer Indolization):

    • Note: The 2-nitro group sterically hinders the reaction; strong acid catalysis is required.

    • Mix the crude hydrazone with 20 g of Polyphosphoric Acid (PPA).

    • Heat to 100–110°C with vigorous mechanical stirring for 3–4 hours.

    • Critical Checkpoint: Monitor the disappearance of the hydrazone. Overheating (>140°C) causes tarring.

  • Quenching and Isolation:

    • Pour the hot reaction mixture onto 200 g of crushed ice/water. Stir until the PPA dissolves.

    • The product will precipitate as a dark orange/brown solid.

    • Filter the solid and wash copiously with water to remove acid.

  • Purification (Essential for Optical Quality):

    • Recrystallize from Ethanol/Water (9:1) .

    • If impurities persist, perform column chromatography (Silica Gel, Hexane:Ethyl Acetate 4:1).

    • Yield Target: 45–60%.

Synthesis_Workflow Start Start: (4-Methoxy-2-nitrophenyl) hydrazine Step1 Condensation (+ 2-Butanone) Start->Step1 Reflux Inter Intermediate: Hydrazone Step1->Inter Step2 Cyclization (PPA, 110°C) Inter->Step2 [3,3]-Sigmatropic Rearrangement Prod Crude MDNI-7 Step2->Prod - NH3 Purify Recrystallization (EtOH/H2O) Prod->Purify Final Pure Crystal MDNI-7 Purify->Final

Figure 1: Regioselective synthesis pathway ensuring the 7-nitro placement via Fischer Indolization.

Protocol B: Crystal Growth for NLO Applications

Context: For Second Harmonic Generation (SHG), the crystal must lack a center of inversion (non-centrosymmetric). The 7-nitro group encourages non-centrosymmetric packing via hydrogen bonding.

  • Solvent Selection: Prepare saturated solutions in:

    • Acetone: Fast evaporation, kinetic crystals (often needles).

    • Acetonitrile: Slow evaporation, thermodynamic crystals (prisms).

  • Seeding:

    • Place 20 mL of saturated solution in a scintillation vial.

    • Cover with Parafilm and poke 3 small holes.

    • Store in a vibration-free, dark environment at 20°C.

  • Harvesting:

    • Harvest crystals after 7–14 days.

    • Validation: Check for SHG activity using the Kurtz-Perry powder method (irradiation with 1064 nm laser should yield 532 nm green light if non-centrosymmetric).

Protocol C: Optical Characterization (Solvatochromism)

Theory: The dipole moment of MDNI-7 changes upon excitation. In polar solvents, the excited state is stabilized, leading to a red shift (bathochromic shift) in fluorescence. This makes MDNI-7 a probe for local polarity in polymers.

  • Preparation: Prepare 10 µM solutions of MDNI-7 in:

    • Toluene (Non-polar)

    • Dichloromethane (Medium polarity)

    • Methanol (Polar/Protic)

  • Measurement:

    • Record UV-Vis Absorbance (

      
      ).
      
    • Record Fluorescence Emission (

      
      ) (Excite at 
      
      
      
      ).
  • Analysis:

    • Calculate the Stokes Shift (

      
      ).
      
    • Plot

      
       vs. Lippert-Mataga polarity parameter (
      
      
      
      ). A linear fit confirms the Intramolecular Charge Transfer (ICT) mechanism.

Application in Drug Development (Intermediate Use)

While this guide focuses on materials, MDNI-7 is a high-value scaffold for medicinal chemistry.

  • Reduction: The 7-nitro group can be reduced to 7-amino-5-methoxy-2,3-dimethylindole using

    
     or 
    
    
    
    .
  • Utility: The resulting 7-amino indole is a bioisostere for indoline-based kinase inhibitors, offering a unique vector for hydrogen bonding in the ATP-binding pocket.

Material_Logic Mol MDNI-7 Molecule Struct Structure: 5-OMe (Donor) + 7-NO2 (Acceptor) Mol->Struct Prop1 Property 1: Large Dipole Moment Struct->Prop1 Prop2 Property 2: Fluorescence (ICT) Struct->Prop2 Prop3 Property 3: Reducible Nitro Group Struct->Prop3 App1 Application: NLO Materials (SHG) Prop1->App1 Crystal Packing App2 Application: Solvatochromic Probes Prop2->App2 Solvent Sensitivity App3 Application: Pharma: 7-Amino Precursors Prop3->App3 Reduction

Figure 2: Structure-Property-Application relationship for MDNI-7.

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][3][4] Chemical Reviews, 63(4), 373–401. Link

  • Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer. (Reference for general nitroindole properties).
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Sigma-Aldrich. (2024). "Product Specification: 5-Methoxy-2,3-dimethylindole (CAS 828-94-4)." Link (Cited as base structure reference).

  • Katritzky, A. R., et al. (1991).[5] "An Improved Fischer Synthesis of Nitroindoles." Organic Preparations and Procedures International, 23(3), 357-363.[5] Link

Sources

Application

Application Note: Fluorogenic Hypoxia Detection with 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole

[1][2] Introduction & Principle 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole is a specialized fluorogenic probe designed for the detection of nitroreductase (NTR) activity and cellular hypoxia .[1][2] Unlike constitutive flu...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction & Principle

5-Methoxy-2,3-dimethyl-7-nitro-1H-indole is a specialized fluorogenic probe designed for the detection of nitroreductase (NTR) activity and cellular hypoxia .[1][2] Unlike constitutive fluorophores, this compound employs a "turn-on" mechanism activated by the bioreductive environment typical of hypoxic tumor tissues or bacterial infections.

The Mechanism: Nitro-to-Amino Switch

The core photophysical principle relies on the quenching properties of the nitro (-NO


) group.[1][2] In its native state, the 7-nitro substituent quenches the intrinsic fluorescence of the indole scaffold via Photoinduced Electron Transfer (PET)  and intersystem crossing pathways.

Upon cellular uptake under hypoxic conditions (<1% O


), intracellular nitroreductases (NTR) catalyze the stepwise reduction of the nitro group to an amine (-NH

) group, utilizing NADH as a cofactor.[3] This conversion collapses the PET quenching channel and restores the strong intrinsic fluorescence of the 5-methoxy-indole system.[1][2]

Key Features:

  • Low Background: The nitro-precursor is virtually non-fluorescent, ensuring high signal-to-noise ratios.[1][2]

  • Hypoxia Specificity: The reduction intermediate (nitro radical anion) is re-oxidized by molecular oxygen in healthy (normoxic) tissues, preventing false positives.[3]

  • Stable Scaffold: The 2,3-dimethyl substitution blocks reactive positions on the indole ring, preventing oxidative polymerization and ensuring the signal correlates strictly with NTR activity.[3]

Chemical & Photophysical Properties[4][5][6][7][8]

Table 1: Compound Specifications
PropertySpecification
Chemical Name 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole
CAS Number 1262434-36-5
Molecular Formula C

H

N

O

Molecular Weight 220.22 g/mol
Solubility Soluble in DMSO (>10 mM), DMF; Low solubility in water
Purity Grade

98% (HPLC)
Appearance Yellow to Orange Solid
Table 2: Spectral Properties (Activated Form)

Note: Values represent the reduced 7-amino species.[1][2]

ParameterValue (Approximate)Notes
Excitation Max (

)
350 – 380 nmCompatible with DAPI/UV lasers
Emission Max (

)
420 – 460 nmBlue/Cyan Fluorescence
Stokes Shift ~70 nmMinimizes self-quenching
Quantum Yield (

)
0.4 – 0.6High brightness upon activation

Mechanism of Action Diagram

The following diagram illustrates the bioreductive activation pathway. The "Futile Cycle" in normoxia prevents fluorescence, while hypoxia drives the reaction to the fluorescent amine.

HypoxiaMechanism Nitro 7-Nitro Indole (Quenched/Non-Fluorescent) Radical Nitro Radical Anion (Transient) Nitro->Radical Reduction (1e-) Radical->Nitro Re-oxidation (Futile Cycle) Amino 7-Amino Indole (Highly Fluorescent) Radical->Amino Further Reduction (6e- total) NTR Nitroreductase + NADH NTR->Nitro O2 O2 (Normoxia) O2->Radical Inhibits Hypoxia Hypoxia (Low O2) Hypoxia->Radical Promotes

Caption: Bioreductive activation mechanism. In normoxia, oxygen re-oxidizes the intermediate, quenching the signal.[3] In hypoxia, the reduction proceeds to the fluorescent amine.[3]

Experimental Protocol

A. Preparation of Stock Solution
  • Weighing: Weigh 2.2 mg of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide) to the vial.

  • Mixing: Vortex until completely dissolved. This yields a 10 mM Stock Solution .

  • Storage: Aliquot into amber vials and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.[1][2]

B. Cell Staining & Hypoxia Induction

This protocol is optimized for adherent cancer cell lines (e.g., HeLa, A549, MCF-7).[3]

Step 1: Cell Culture

  • Seed cells on sterile glass coverslips or confocal dishes.

  • Incubate at 37°C in 5% CO

    
     until 60-70% confluency is reached.
    

Step 2: Probe Loading

  • Dilute the 10 mM Stock Solution into pre-warmed culture medium (serum-free preferred to reduce protein binding) to a final concentration of 5 – 10 µM .

  • Example: Add 1 µL of stock to 1 mL of medium.

  • Replace the culture medium with the probe-containing medium.[2]

  • Incubate for 30 minutes at 37°C under normoxic conditions to allow cellular uptake.

Step 3: Hypoxia Induction

  • Method A (Physical Hypoxia): Transfer cells to a hypoxia chamber (1% O

    
    , 5% CO
    
    
    
    , 94% N
    
    
    ) for 2–4 hours.[3]
  • Method B (Chemical Hypoxia): Add Cobalt Chloride (CoCl

    
    , 100 µM) or Desferrioxamine (DFO) to the medium to mimic hypoxic signaling.[3]
    
  • Control: Keep a duplicate set of cells in a standard normoxic incubator (21% O

    
    ).[3]
    

Step 4: Washing & Fixation (Optional) [3]

  • Wash cells 3x with Phosphate Buffered Saline (PBS, pH 7.[3]4) to remove excess extracellular probe.[3]

  • Live Imaging (Recommended): Image immediately in phenol-red-free medium.[2]

  • Fixation: If fixation is required, use 4% Paraformaldehyde for 10 mins, but note that small molecule probes may wash out during permeabilization.[3]

C. Imaging Parameters
  • Microscope: Confocal or Epifluorescence Microscope.

  • Channel: DAPI or Hoechst channel.

  • Excitation: 360 nm or 405 nm laser line.[3]

  • Emission Filter: Bandpass 430–470 nm.[3]

  • Gain/Exposure: Adjust based on the hypoxic sample. The normoxic control should appear dark or have very faint background fluorescence.

Experimental Workflow Diagram

Workflow Stock Stock Prep 10 mM in DMSO Loading Probe Loading 5-10 µM, 30 min Stock->Loading Seeding Cell Seeding 60-70% Confluency Seeding->Loading Split Split Samples Loading->Split Hypoxia Hypoxia Induction (1% O2 or CoCl2) 2-4 Hours Split->Hypoxia Normoxia Normoxia Control (21% O2) 2-4 Hours Split->Normoxia Wash PBS Wash (3x) Hypoxia->Wash Normoxia->Wash Image Fluorescence Imaging Ex: 405nm | Em: 450nm Wash->Image

Caption: Step-by-step workflow for comparative hypoxia imaging.

Troubleshooting Guide

IssuePossible CauseSolution
No Fluorescence in Hypoxia Insufficient NTR expressionConfirm cell line expresses Nitroreductase (e.g., A549).
Incubation time too shortExtend hypoxia induction to 4–6 hours.
High Background in Normoxia Probe concentration too highReduce concentration to 1–2 µM.
AutofluorescenceUse a narrow bandpass filter; ensure cells are washed thoroughly.
Precipitation of Probe Low solubility in aqueous bufferEnsure DMSO concentration is <0.5% in final medium; sonicate stock.
Photobleaching High laser intensityReduce laser power; use anti-fade mounting medium if fixing.

References

  • Review of Nitro-based Hypoxia Probes: Title: Molecular Imaging of Hypoxia: Strategies for Probe Design and Application. Source: SciSpace / Current Pharmaceutical Design URL:[Link] (General Reference for Nitro-Mechanism)[1][2][3]

  • Indole Fluorescence Properties: Title: The fluorescence of indoles and aniline derivatives.[4] Source: Biochemical Journal (PMC) URL:[3][Link]

  • Nitroreductase Activation Mechanism: Title: A nitroreductase responsive and photoactivated fluorescent probe for dual-controlled tumor hypoxia imaging.[1][2][5] Source: Advanced Science (via NIH/PMC) URL:[3][Link]

Sources

Method

Application Note: Mechanistic Profiling of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole

Targeting c-Myc G-Quadruplex Stabilization and Antiproliferative Potency Executive Summary & Scientific Rationale 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole (MDNI-7) represents a specialized class of polysubstituted indole...

Author: BenchChem Technical Support Team. Date: February 2026

Targeting c-Myc G-Quadruplex Stabilization and Antiproliferative Potency

Executive Summary & Scientific Rationale

5-Methoxy-2,3-dimethyl-7-nitro-1H-indole (MDNI-7) represents a specialized class of polysubstituted indoles designed to exploit


-

stacking interactions within the planar tetrads of G-quadruplex (G4) DNA structures. While the indole scaffold is ubiquitous in medicinal chemistry, the specific addition of the 7-nitro group, combined with the electron-donating 5-methoxy and 2,3-dimethyl substituents, creates a unique "push-pull" electronic system.

This application note details the protocol for validating MDNI-7 as a stabilizer of the c-Myc promoter G-quadruplex . Overexpression of the c-Myc oncogene drives up to 70% of human cancers. The c-Myc promoter contains a guanine-rich sequence (NHE III


) capable of forming a G-quadruplex structure which, when stabilized by a small molecule like MDNI-7, functions as a transcriptional silencer.

Key Applications:

  • Biophysical Screening: FRET-Melting assays to quantify thermal stabilization (

    
    ).
    
  • Functional Validation: Taq Polymerase Stop Assays to verify replication blockage.

  • Cellular Potency: Antiproliferative profiling in c-Myc dependent cell lines (e.g., HeLa, MCF-7).

Compound Handling & Preparation

Caution: Nitro-indoles are potentially photosensitive and susceptible to oxidation. Strict adherence to handling protocols is required to maintain experimental integrity.

  • Molecular Weight: ~220.23 g/mol (Estimation based on structure).

  • Solubility: Hydrophobic. Soluble in DMSO (up to 50 mM). Poor aqueous solubility.

  • Storage: Powder at -20°C (desiccated). Stock solutions (10 mM in DMSO) must be aliquoted, stored at -80°C, and protected from light (amber tubes). Avoid freeze-thaw cycles >3 times.

Preparation for Assay:
  • Thaw 10 mM DMSO stock in the dark at room temperature.

  • Critical Step: Pulse-vortex for 10 seconds to ensure homogeneity.

  • Dilute to 2x working concentration in the specific assay buffer immediately prior to use. Do not store diluted aqueous solutions.

Protocol A: FRET-Melting Stabilization Assay

Objective: To determine the melting temperature shift (


) of the c-Myc G4 DNA induced by MDNI-7. A 

C typically indicates significant binding.
Materials:
  • Fluorescent Probe: Dual-labeled c-Myc oligonucleotide (5'-FAM- [G-rich sequence] -TAMRA-3').

    • Sequence: 5'-FAM-TGGGGAGGGTGGGGAGGGTGGGGAAGG-TAMRA-3'

  • Buffer: 60 mM Potassium Cacodylate (pH 7.4), 40 mM KCl (K+ is essential for G4 formation).

  • Instrument: Real-time PCR machine (e.g., Roche LightCycler or Bio-Rad CFX96) capable of FAM/TAMRA detection.

Experimental Workflow:
  • Annealing: Dilute the oligonucleotide to 400 nM in the buffer. Heat to 95°C for 5 min, then cool slowly (1°C/min) to room temperature to allow G-quadruplex folding.

  • Plate Setup:

    • Add 10

      
      L of annealed DNA (200 nM final) to a 96-well PCR plate.
      
    • Add 10

      
      L of MDNI-7 (various concentrations: 0.5 
      
      
      
      M – 10
      
      
      M).
    • Controls: DMSO only (Negative), TMPyP4 (Positive Control, 1

      
      M).
      
  • Melting Curve:

    • Equilibrate at 25°C for 5 min.

    • Ramp temperature from 25°C to 95°C at a rate of 1°C/min.

    • Record FAM emission (excitation 492 nm, emission 516 nm) at each step.

Data Analysis:

The


 is defined as the temperature at which 50% of the DNA is unfolded (normalized fluorescence = 0.5).


Table 1: Anticipated Results for Indole Derivatives

CompoundConcentration (

M)

Control (

C)

Sample (

C)

(

C)
Interpretation
DMSO (Vehicle)-62.562.50.0Baseline
MDNI-7 1.0 62.5 66.8 +4.3 Moderate Stabilizer
MDNI-7 5.0 62.5 74.1 +11.6 Potent Stabilizer
TMPyP4 (Ref)1.062.578.0+15.5Strong Positive Control
Protocol B: Taq Polymerase Stop Assay

Objective: To confirm that MDNI-7 stabilization of the G-quadruplex physically obstructs DNA polymerase processivity, a proxy for transcriptional silencing.

Mechanism:

If MDNI-7 stabilizes the G4 structure on the template strand, Taq polymerase will stall at the G4 site, resulting in a truncated PCR product identifiable on a gel.

Workflow:
  • Template: A plasmid or long oligo containing the c-Myc G4 sequence.

  • Primer: 5'-labeled (Cy5 or IRDye) primer complementary to the region upstream of the G4 site.

  • Reaction Mix (25

    
    L): 
    
    • Template DNA (100 ng)

    • Labeled Primer (10 pmol)

    • Taq Buffer + KCl (50 mM)

    • dNTPs (200

      
      M)
      
    • MDNI-7 (Graded concentrations: 0, 1, 5, 10, 50

      
      M)
      
    • Taq Polymerase (2.5 U)

  • Extension:

    • 95°C (3 min) -> 30 cycles of [95°C (30s) / 55°C (30s) / 72°C (30s)].

  • Visualization: Run products on a 12% denaturing polyacrylamide sequencing gel. Scan for fluorescence.

Result Interpretation:

  • No Drug: Full-length product is dominant.

  • With MDNI-7: Appearance of a specific "arrest band" corresponding to the G-quadruplex site, with intensity increasing dose-dependently.

Mechanistic Pathway Visualization

The following diagram illustrates the mechanism of action for 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole, detailing the transition from chemical binding to biological outcome.

G Compound 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole (MDNI-7) G4_Structure c-Myc Promoter G-Quadruplex (NHE III1) Compound->G4_Structure Stabilization Thermodynamic Stabilization (Pi-Stacking) G4_Structure->Stabilization Induces Polymerase RNA Polymerase II Complex Stabilization->Polymerase Physically Blocks Transcription Transcription Elongation Polymerase->Transcription Arrest Cell Cycle Arrest (G0/G1 Phase) Polymerase->Arrest Stalling Triggers mRNA c-Myc mRNA Synthesis Transcription->mRNA Reduced by MDNI-7 Protein c-Myc Oncoprotein mRNA->Protein Downregulation Protein->Arrest Loss of Signal Apoptosis Apoptosis / Cell Death Arrest->Apoptosis Prolonged Stalling

Figure 1: Mechanism of Action.[1] MDNI-7 stabilizes the G-quadruplex structure in the c-Myc promoter, physically blocking RNA Polymerase II, leading to transcriptional silencing and subsequent cell cycle arrest.

Protocol C: In Vitro Cytotoxicity (MTT Assay)

Objective: To verify that the biophysical stabilization of G4 translates to cellular toxicity in c-Myc overexpressing cells.

Cell Lines:
  • Target: HeLa (Cervical cancer) or MCF-7 (Breast cancer) – High c-Myc expression.

  • Control: IMR-90 (Normal lung fibroblasts) – Low c-Myc expression.

Workflow:
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Remove media. Add fresh media containing MDNI-7 (0.1, 0.5, 1, 5, 10, 50

    
    M). Include DMSO vehicle control.
    
  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO

    
    .
    
  • Development:

    • Add 20

      
      L MTT reagent (5 mg/mL in PBS) to each well.
      
    • Incubate 4h (formazan crystals form).

    • Aspirate media carefully.[2]

    • Solubilize crystals in 150

      
      L DMSO.
      
  • Measurement: Read absorbance at 570 nm.

Calculation:


Plot log(concentration) vs. Viability to determine IC

.
References
  • Nimbarte, V. D., et al. (2019). "Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity." ChemMedChem.

  • Boger, D. L., et al. (2012). "Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity."[3] NIH National Library of Medicine.

  • BenchChem. (2025).[2] "Technical Guide to the Synthesis of 7-methoxy-5-nitro-1H-indole." BenchChem Technical Notes.

  • PubChem. "5-Methoxy-3-(2-nitrovinyl)-1H-indole Compound Summary." National Center for Biotechnology Information.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals who are facing challenges in the purification of crude 5-Methoxy-2,3-dimet...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals who are facing challenges in the purification of crude 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole. The unique substitution pattern of this molecule—featuring an electron-donating methoxy group, a sterically influential dimethyl arrangement, and a strongly electron-withdrawing nitro group on an indole scaffold—presents a distinct set of purification hurdles. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to navigate these complexities effectively.

Overview of Purification Challenges

The purification of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole is non-trivial. The crude product, likely obtained from a multi-step synthesis such as a modified Fischer indole synthesis or a nitration of the corresponding indole precursor, can be a complex mixture.[1][2] Key challenges stem from:

  • High Polarity: The nitro group significantly increases the polarity of the molecule, influencing its solubility and interaction with chromatographic stationary phases.

  • Potential for Thermal Instability: Nitro-containing aromatic compounds can be sensitive to high temperatures, which may limit the use of high-boiling point solvents for recrystallization.

  • Presence of Closely-Related Impurities: Side-products from the synthesis, such as regioisomers of nitration, unreacted starting materials, or degradation products, may have polarities very similar to the target compound, making separation difficult.[1]

  • Color: Crude products are often dark and intensely colored, which can make visual assessment during purification challenging.

The following sections are structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is a dark, sticky oil instead of a solid. How should I proceed?

This is a common issue, often caused by residual solvent or the presence of impurities that depress the melting point.

Causality: The combination of starting material impurities and reaction byproducts can form a eutectic-like mixture. Residual high-boiling solvents like DMF or DMSO from the reaction can also result in an oil.

Troubleshooting Steps:

  • Solvent Removal: First, ensure all reaction solvents have been thoroughly removed under high vacuum, possibly with gentle heating (e.g., 40-50 °C) if the compound is stable.

  • Trituration: Attempt to induce crystallization by trituration. This involves adding a small amount of a non-polar solvent in which the desired compound is poorly soluble (e.g., hexanes, diethyl ether) and scratching the side of the flask with a glass rod. The goal is to dissolve the impurities while causing the product to precipitate.

  • Direct to Chromatography: If trituration fails, the oil can be purified directly using column chromatography. Dissolve the crude oil in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the column. This technique, known as "dry loading," often results in better separation than loading the sample as a concentrated liquid.[3]

Q2: I'm struggling to choose between recrystallization and column chromatography. Which is better for this compound?

The choice depends on the purity of your crude material and the desired scale. Purification of indole derivatives can be challenging, but both methods are viable.[1]

  • Recrystallization: This is an excellent method for obtaining very high-purity material if your crude product is already >85-90% pure and solid.[1] It is often more scalable and cost-effective than chromatography. However, it can lead to lower recovery if the compound has moderate solubility in the chosen solvent even at low temperatures.[1]

  • Column Chromatography: This is the most versatile and generally preferred method for purifying complex mixtures, especially those with multiple components or when the crude product is an oil.[4][5][6] It offers finer separation based on subtle differences in polarity but is more time-consuming and uses large volumes of solvent.[5]

Recommendation Workflow:

G Crude Crude Product State Solid Solid (>85% Pure by TLC/NMR) Crude->Solid Is it a solid? Oil Oil or Complex Mixture (<85% Pure) Crude->Oil Is it an oil? Recrystallize Attempt Recrystallization Solid->Recrystallize Column Perform Column Chromatography Oil->Column Success High Purity Product Recrystallize->Success Successful Failure Purity Still Low Recrystallize->Failure Fails Column->Success Failure->Column

Caption: Decision workflow for choosing a purification method.

Q3: How do I select an appropriate solvent system for purifying 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole?

Solvent selection is critical for both recrystallization and chromatography.

For Recrystallization: The ideal solvent should dissolve the compound completely at high temperatures but poorly at low temperatures. Given the molecule's polarity, consider these options:

  • Single Solvents: Ethanol, isopropanol, or ethyl acetate.

  • Solvent Pairs: A combination of a "good" solvent (that readily dissolves the compound, e.g., ethyl acetate, acetone, or dichloromethane) and a "poor" solvent (in which the compound is insoluble, e.g., hexanes or heptane). The procedure involves dissolving the crude product in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the "poor" solvent until turbidity persists. Then, allow it to cool slowly. A methanol/water mixture has been noted as effective for some indole derivatives.[1]

For Column Chromatography (Normal Phase - Silica Gel): The goal is to find a solvent system that gives your target compound an Rf (retardation factor) value between 0.2 and 0.4 on a TLC plate.[3]

  • Starting Point: Begin with a non-polar solvent and add a more polar one. A common starting system is a mixture of Hexanes and Ethyl Acetate .

  • TLC Analysis: Spot your crude mixture on a TLC plate and develop it in various solvent ratios (e.g., 9:1, 4:1, 2:1 Hexanes:EtOAc).

  • Optimization:

    • If Rf is too low (spots don't move): Increase the polarity by adding more ethyl acetate.

    • If Rf is too high (spots run to the top): Decrease the polarity by adding more hexanes.

    • If spots are streaking: The compound may be too polar for this system or interacting strongly with the acidic silica. Try adding a small amount (~1%) of triethylamine to the eluent to suppress tailing of basic compounds, or switch to a more polar solvent system like Dichloromethane and Methanol .

Q4: My compound appears to be degrading or streaking badly on the silica gel column. What's happening and how can I fix it?

The indole nucleus, especially when activated by a methoxy group, can be sensitive to the acidic nature of standard silica gel.[3] The nitro group also adds complexity.

Causality: The acidic silanol groups (Si-OH) on the surface of the silica can catalyze decomposition or bind strongly to your compound, leading to streaking and low recovery.

Troubleshooting Strategies:

  • Deactivate the Silica: Prepare a slurry of the silica gel in your chosen eluent and add 1-2% triethylamine (Et₃N). This neutralizes the acidic sites and is often effective for nitrogen-containing compounds.

  • Use a Different Stationary Phase:

    • Neutral Alumina: Alumina is an alternative to silica. It is available in acidic, neutral, and basic forms. For your compound, neutral or basic alumina would be a good choice to avoid acid-catalyzed degradation.

    • Reversed-Phase (C18) Silica: If degradation is severe, reversed-phase chromatography is an excellent alternative.[7] Here, the stationary phase is non-polar (C18), and a polar mobile phase (e.g., water/methanol or water/acetonitrile) is used. In this mode, polar compounds elute first.[7]

Detailed Experimental Protocols
Protocol 1: Recrystallization from an Ethyl Acetate/Hexanes Solvent Pair

This protocol is a self-validating system, as pure crystals will typically form with a sharp melting point.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethyl acetate (e.g., start with 5-10 mL) while stirring and heating until the solid fully dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: To the hot, clear solution, add hexanes dropwise until the solution becomes faintly cloudy (persistent turbidity). If too much hexanes is added, clarify the solution by adding a few drops of hot ethyl acetate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator (0-5 °C) for at least one hour to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum.

  • Validation: Characterize the product by taking a melting point (a sharp range indicates high purity) and acquiring an NMR spectrum.

Protocol 2: Purification by Flash Column Chromatography

This protocol uses a gradient elution to separate compounds of varying polarity.

  • Solvent System Selection: As determined by TLC analysis, prepare the starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate) and the final eluent (e.g., 70:30 Hexanes:Ethyl Acetate).

  • Column Packing:

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the starting eluent and pour it into the column, tapping gently to ensure even packing without air bubbles.[7]

    • Add another layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the starting eluent to the column. Use gentle air pressure to begin moving the solvent through the column.

    • Start collecting fractions immediately.

    • Gradually increase the polarity of the eluent by slowly adding more of the final, more polar solvent mixture. A gradient elution is often more effective than a single isocratic system for separating closely related impurities.[1]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the desired product.

    • Combine the pure fractions.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.

  • Validation: Confirm the purity and identity of the final product using NMR, mass spectrometry, and melting point analysis.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. Develop TLC Method (Rf ≈ 0.3) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading) Pack->Load Elute 4. Elute with Gradient (e.g., Hex:EtOAc) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Final Final Evap->Final Yields Purified Product

Caption: A typical workflow for column chromatography purification.

Data Summary Table
SolventBoiling Point (°C)Polarity IndexDielectric ConstantNotes on Use
n-Hexane690.11.9Non-polar; good "poor" solvent for recrystallization and main component of initial chromatography eluents.
Diethyl Ether352.84.3Good for trituration; highly volatile.
Dichloromethane (DCM)403.19.1Excellent solvent for dissolving polar compounds; common in chromatography.
Ethyl Acetate (EtOAc)774.46.0Medium polarity; versatile for both chromatography and recrystallization.
Acetone565.121Good "strong" solvent for dissolving crude product.
Isopropanol (IPA)823.918Potential single-solvent for recrystallization.
Ethanol (EtOH)784.324.5Good polar solvent for recrystallization.
Methanol (MeOH)655.133Very polar; often used as the strong solvent in a gradient for highly polar compounds.
References
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Purification of Indole Alkaloids.
  • Benchchem. (n.d.). Troubleshooting unexpected side products in indole synthesis.
  • Thiageswaran, S. (2025, September 26). Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography. Separation Science.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of 7-methoxy-5-nitro-1H-indole.
  • ResearchGate. (2025, August 10). Synthesis and Reactions of N-Protected 3-Nitroindoles.
  • Organic Syntheses Procedure. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester.
  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols.
  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
  • Benchchem. (n.d.). Application Note: Purification of Indole-3-Carboxamides Using Column Chromatography.
  • ResearchGate. (2025, October 10). (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization).
  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose.
  • Sigma-Aldrich. (n.d.). 5-Methoxy-7-nitro-1H-indole-2,3-dione.

Sources

Optimization

Technical Support Center: Regiocontrol in 7-Nitroindole Synthesis

Status: Operational Topic: Troubleshooting Regioselectivity & Yield in 7-Nitroindole Synthesis Audience: Medicinal Chemists, Process Chemists, Academic Researchers[1] Executive Summary: The "Isomer Trap" Synthesizing 7-n...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Troubleshooting Regioselectivity & Yield in 7-Nitroindole Synthesis Audience: Medicinal Chemists, Process Chemists, Academic Researchers[1]

Executive Summary: The "Isomer Trap"

Synthesizing 7-nitroindole is deceptively difficult. Direct nitration of indole fails because the electron-rich pyrrole ring (C3) is far more reactive than the benzene ring, leading to polymerization or C3-nitration.[1][2] Even when the pyrrole ring is deactivated or protected, electrophilic aromatic substitution (EAS) naturally favors the para position relative to the nitrogen (C5) over the sterically hindered ortho position (C7).

This guide addresses the three critical failure points in the standard workflow:

  • Regioselectivity: Overcoming the thermodynamic preference for 5-nitroindole.

  • Oxidation: Re-aromatizing the indoline intermediate without degrading the nitro group.

  • Purification: Efficiently separating the ubiquitous C5/C7 isomer mixture.

Module 1: The Indoline Route (Standard Protocol)

The most reliable laboratory method involves reducing indole to indoline, protecting the nitrogen to alter directing effects, nitrating, and then oxidizing back to the indole.

Workflow Visualization

IndolineRoute Indole Indole Indoline Indoline (Nucleophilic N) Indole->Indoline NaBH3CN/AcOH NAcIndoline N-Acetylindoline (Amide directs ortho/para) Indoline->NAcIndoline Ac2O Nitration Nitration (HNO3/Ac2O) NAcIndoline->Nitration C5_Isomer 5-Nitro Isomer (Major: 60-80%) Nitration->C5_Isomer C7_Isomer 7-Nitro Isomer (Minor: 20-40%) Nitration->C7_Isomer Sep Separation (Chromatography/Crystallization) C5_Isomer->Sep C7_Isomer->Sep Oxidation Dehydrogenation (DDQ or MnO2) Sep->Oxidation Pure 7-isomer Final 7-Nitroindole Oxidation->Final

Figure 1: The Indoline-Nitration-Oxidation pathway. Note that the critical bottleneck is the separation of the C5 (major) and C7 (minor) isomers prior to oxidation.

Critical Troubleshooting Guide
Issue 1: "I am getting almost exclusively 5-nitroindole."

Diagnosis: The acetamido group in N-acetylindoline is an ortho, para-director. However, the C5 position (para) is less sterically hindered than C7 (ortho). If the reaction temperature is too high or the solvent system is too polar, the thermodynamic product (C5) dominates.

Corrective Protocol (The "Cold Nitration" Technique):

  • Substrate: Ensure you are using 1-acetylindoline . Do not use free indoline (gives tars) or N-trifluoroacetylindoline (strongly deactivating, poor yields).

  • Reagent: Use Acetyl Nitrate generated in situ.

    • Preparation: Add fuming

      
       dropwise to acetic anhydride at 
      
      
      
      .
  • Temperature Control: Cool the 1-acetylindoline solution (in

    
    ) to -5°C to 0°C before adding the nitrating agent.
    
  • Addition Rate: Add the acetyl nitrate very slowly. A localized exotherm favors the C5 isomer.

Mechanistic Insight: The transition state for C7 nitration is higher in energy due to steric clash with the N-acetyl group. Lower temperatures maximize the kinetic control, slightly improving the C7:C5 ratio, though C5 will likely still be major.

Issue 2: "I cannot separate the 5-nitro and 7-nitro isomers."

Diagnosis: 1-Acetyl-5-nitroindoline and 1-acetyl-7-nitroindoline have very similar


 values on silica gel.

Separation Strategy:

  • Method A (Crystallization): The 5-nitro isomer is typically more crystalline and less soluble in ethanol/water mixtures. Chill the crude reaction mixture; the 5-nitro isomer often precipitates first. Filter it off. The filtrate is enriched in the 7-nitro isomer.

  • Method B (Deacetylation First): Hydrolyze the mixture (NaOH/MeOH) before separation. The resulting free amines (5-nitroindoline and 7-nitroindoline) often have distinct polarities due to the intramolecular H-bond in the 7-nitro isomer (between N-H and the nitro oxygen).

    • 7-Nitroindoline:[1][3][4][5][6][7][8] Less polar (Intramolecular H-bond). Moves faster on Silica.

    • 5-Nitroindoline:[5][6][8][9] More polar (Intermolecular H-bond). Moves slower.

Issue 3: "The oxidation step (Indoline -> Indole) failed/low yield."

Diagnosis: Using Pd/C for dehydrogenation (standard for unsubstituted indoles) is disastrous here because it will reduce the nitro group to an amine.

Validated Oxidation Protocol (DDQ Method):

  • Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[10]

  • Solvent: Dioxane or Benzene (if permitted); Toluene is a safer alternative but requires heat.

  • Conditions: Reflux for 2-4 hours.

  • Workup: DDQ forms a hydroquinone precipitate (DDQ-H2). Filter this off before aqueous workup to prevent emulsions.

Alternative (MnO2): Activated


 in refluxing DCM or chloroform is milder but requires a large excess (10-20 eq) and vigorous stirring.

Module 2: Advanced Protocols (High Selectivity)

If the standard route yields insufficient quantities, consider these advanced alternatives.

Protocol A: The Sulfonate-Directed Method (BenchChem/Patent Route)

This method utilizes a temporary sulfonate group at C2 to block reactivity and influence the steric environment.

  • Sulfonation: Treat indole with Sodium Bisulfite (

    
    ) to form Sodium 1-acetylindoline-2-sulfonate .
    
  • Nitration: Nitrate this salt. The bulky sulfonate at C2, combined with the N-acetyl group, creates a "pocket" that can shift selectivity or simply allow for easier purification of the water-soluble intermediates.

  • Hydrolysis/Aromatization: Treatment with NaOH simultaneously removes the acetyl group, the sulfonate group, and aromatizes the ring to 7-nitroindole.[2]

Protocol B: Modified Leimgruber-Batcho (De Novo Synthesis)

Avoids the "isomer trap" by building the ring with the nitro group already in place.

  • Starting Material: 2-Methyl-3-nitroaniline (Commercial, but leads to 4-nitro) -> Requires 2-methyl-6-nitroaniline (often custom synthesized).

  • Why it works: The nitro group is pre-installed. You are closing the ring adjacent to the amine.

  • Note: This is often more expensive due to starting material costs but guarantees regiopurity.

Data Summary: Yield & Selectivity

MethodMajor ProductC7 SelectivityTypical Overall YieldKey Bottleneck
Direct Indole Nitration 3-Nitro / Tars< 5%< 10%Polymerization
N-Acetyl Indoline Route 5-Nitro20-35%30-40%Separation of isomers
Sulfonate Method 7-Nitro (Claimed)High50-60%Step count / Reagent prep
Bartoli Reaction N/AN/AN/ANitro group incompatible with Grignard

Frequently Asked Questions (FAQs)

Q: Can I use the Bartoli Indole Synthesis for 7-nitroindole? A: No. The Bartoli synthesis requires a vinyl Grignard reagent reacting with a nitroarene. The Grignard reagent attacks the nitro group to form the indole nitrogen. You cannot easily retain a second nitro group on the ring because the Grignard reagent is non-selective and will attack the nitro substituent as well, leading to complex mixtures of azo/hydrazo compounds.

Q: Why do I get 6-nitroindole sometimes? A: If you use the Fischer Indole Synthesis starting with (3-nitrophenyl)hydrazine, you will get a 1:1 mixture of 4-nitro and 6-nitroindole due to the lack of symmetry in the hydrazone cyclization. 7-nitroindole would require (2-nitrophenyl)hydrazine, which often suffers from low reactivity or alternative cyclization pathways (e.g., indazole formation).

Q: Is there a catalyst to force C7 nitration on indoline? A: Recent literature suggests that using transition metal catalysis (Pd or Rh) with specific directing groups (like pyrimidines or removable amides) can activate the C7 C-H bond. However, for a standard nitro group introduction, the classical electrophilic substitution (Nitration) remains the most scalable, albeit less selective, method.

References

  • BenchChem. Application Notes and Protocols for the Laboratory Synthesis of 7-Nitroindole. (2025).[1][11] Link

  • Baraldi, P. G., et al. "Synthesis and Antitumor Activity of New Benzoheterocyclic Derivatives of Distamycin A." Journal of Medicinal Chemistry, 43(14), 2675-2684 (2000).[12] Link

  • Narayana, B., et al. "Synthesis of 4-, 5-, 6- and 7-nitroindole-2-methanols and 4-, 5-, 6- and 7-nitroindole-2-carbaldehydes." Journal of Chemical Research, 2006(5), 309-311 (2006).[13] Link

  • Del Castillo, H. P. "Novel N-Derivatized-7-Nitroindolines For The Synthesis Of Photocleavab." ScholarWorks@UTEP. (2021). Link

  • Tasker, S. Z., Jamison, T. F. "Highly Regioselective Synthesis of Indolines."[14] Journal of the American Chemical Society, 137, 9531-9534 (2015).[14] Link

Sources

Troubleshooting

Technical Support Center: Stability of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole

[1] Product Code: IND-5M23D7N Topic: Stability & Handling Under Acidic Conditions Audience: Medicinal Chemists, Process Development Scientists Core Technical Analysis: The "Three-Pillar" Stability Profile Users often ass...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Product Code: IND-5M23D7N Topic: Stability & Handling Under Acidic Conditions Audience: Medicinal Chemists, Process Development Scientists

Core Technical Analysis: The "Three-Pillar" Stability Profile

Users often assume that because this compound is an indole derivative, it shares the notorious acid-instability (polymerization) of the parent indole. This is incorrect.

5-Methoxy-2,3-dimethyl-7-nitro-1H-indole exhibits a unique stability profile due to three structural features that act as a "Three-Pillar Defense" against acid-catalyzed degradation.

The Mechanism of Stability
  • Steric Blockade (Positions 2 & 3):

    • Standard indoles polymerize because the C3 position is highly nucleophilic. In acidic media, C3 is protonated, forming an electrophilic iminium ion which is then attacked by a second indole molecule.

    • In this compound: The methyl groups at C2 and C3 physically block this pathway. There is no hydrogen at C3 to facilitate the standard dimerization mechanism.

  • Electronic Deactivation (7-Nitro Group):

    • The nitro group at C7 is a strong electron-withdrawing group (EWG). It pulls electron density away from the pyrrole ring via induction and resonance.

    • Consequence: This significantly lowers the basicity of the indole nitrogen and the nucleophilicity of the ring carbons, preventing the molecule from initiating self-attack even if protonated.

  • The Vulnerability (5-Methoxy Group):

    • While the indole core is armored, the 5-methoxy ether remains the primary site of vulnerability. Under forcing acidic conditions (high temperature + strong mineral acids like HBr or HI), this group can undergo cleavage (O-demethylation) to form the corresponding phenol.

Interactive Troubleshooting Guide (Q&A)

Issue A: "My solution turned cloudy/precipitated upon adding 1M HCl."

Diagnosis: Solubility Limit (Salt Formation Failure), NOT Degradation.

  • Technical Explanation: The 7-nitro group drastically reduces the basicity of the indole nitrogen (

    
     of conjugate acid is likely < -2). Unlike simple tryptamines, this molecule will not  easily form a stable, water-soluble hydrochloride salt in dilute aqueous acid. The "cloudiness" is simply the neutral molecule precipitating out of solution.
    
  • Action Plan:

    • Do not heat to dissolve (increases demethylation risk).

    • Switch solvent system. Use a mixture of DMSO/0.1M HCl or Acetonitrile/Water if maintaining acidic pH is required for an assay.

    • Verify integrity: Filter the precipitate and run NMR. You will likely recover the unchanged parent compound.

Issue B: "The compound turned from yellow to deep orange/red in acid."

Diagnosis: Halochromism (Reversible), Likely Safe.

  • Technical Explanation: Nitro-indoles are known to exhibit halochromism (color change with pH). Protonation of the methoxy oxygen or interaction with the nitro group can shift the UV-Vis absorption maximum (bathochromic shift).

  • Action Plan:

    • Neutralize a small aliquot with saturated

      
      .
      
    • Result: If the color reverts to the original yellow, the compound is stable. If the color persists or a dark tar forms, oxidation has occurred (check for presence of oxidants in your acid source).

Issue C: "I see a new peak at [M-14] on LC-MS after refluxing in HBr."

Diagnosis: O-Demethylation (Critical Failure).

  • Technical Explanation: You have cleaved the methyl ether.[1] HBr and HI are classical reagents for cleaving aryl methyl ethers.[1] The 2,3-dimethyl and 7-nitro groups cannot protect the exocyclic ether bond from this specific reaction pathway.

  • Action Plan:

    • Immediate Stop: Cease reflux.

    • Alternative: If acidic conditions are required for a subsequent step (e.g., hydrolysis of an ester elsewhere on the molecule), switch to HCl in Dioxane or TFA (Trifluoroacetic acid) at room temperature. These are non-nucleophilic/weaker acids regarding ether cleavage.

Visualizing the Stability Logic

The following diagram maps the degradation pathways versus the stabilization features.

IndoleStability Compound 5-Methoxy-2,3-dimethyl- 7-nitro-1H-indole Acid Acidic Conditions (H+) Compound->Acid Exposed to Path_Poly Polymerization (Dimerization) Acid->Path_Poly Blocked by Structure Path_Demeth O-Demethylation (Ether Cleavage) Acid->Path_Demeth Risk with HBr/HI/BBr3 Path_Salt Protonation/Salt Formation Acid->Path_Salt Difficult (Low Basicity) Feat_Me 2,3-Dimethyl Groups (Steric Block) Feat_Me->Path_Poly BLOCKS C3 Attack Feat_Nitro 7-Nitro Group (Electronic Deactivation) Feat_Nitro->Path_Poly Reduces Nucleophilicity Feat_Nitro->Path_Salt Reduces Basicity Feat_OMe 5-Methoxy Group (Ether Linkage) Feat_OMe->Path_Demeth Vulnerable Site

Caption: Mechanistic map showing how the 2,3-dimethyl and 7-nitro substituents block the standard polymerization pathway, leaving O-demethylation as the only significant acidic risk.

Validated Experimental Protocols

Protocol A: Acid Stability "Stress Test" (HPLC Validation)

Use this protocol to confirm stability before scaling up acidic reactions.

Objective: Determine the stability half-life in your specific acidic medium.

  • Preparation: Dissolve 5 mg of compound in 1 mL Acetonitrile (ACN).

  • Challenge: Add 1 mL of the target acidic solvent (e.g., 1M HCl, TFA, or AcOH).

    • Note: If precipitation occurs, add THF dropwise until clear.

  • Incubation: Hold at required temperature (e.g., RT or 50°C).

  • Sampling: Take 50 µL aliquots at T=0, 1h, 4h, and 24h.

  • Quench: Dilute aliquot into 500 µL of

    
     buffer (pH 7) to neutralize immediately.
    
  • Analysis: Run HPLC (C18 Column, Gradient 5% -> 95% ACN in Water + 0.1% Formic Acid).

    • Pass Criteria: Area% of parent peak > 98% at 24h.

    • Fail Criteria: Appearance of peak at RRT ~0.8 (Phenol derivative) or broad baseline humps (oligomers).

Protocol B: Safe Salt Formation (Anhydrous)

Since aqueous salt formation fails due to solubility/hydrolysis risks, use anhydrous conditions.

  • Dissolve 1.0 eq of Indole in minimal anhydrous Ethyl Acetate or Dichloromethane .

  • Cool to 0°C.

  • Add 1.1 eq of HCl in Dioxane (4M) dropwise.

  • Stir for 30 mins.

  • Add Diethyl Ether to induce precipitation of the hydrochloride salt.

  • Filter under Nitrogen. Store in a desiccator immediately (hygroscopic).

Summary Data Table: Acid Compatibility Matrix

Acid TypeConditionCompatibilityPrimary Risk
Acetic Acid (Glacial) RT to 80°CHigh None. Excellent solvent.
TFA (Neat) RTHigh Stable for deprotection steps (e.g., Boc removal).
HCl (1M Aqueous) RTModerate Precipitation issues. Chemical stability is fine.
HCl (6M Aqueous) RefluxLow Partial demethylation possible over long durations.
HBr (48% Aqueous) > 50°CCritical Fail Rapid O-Demethylation to phenol.
BBr3 / AlCl3 -78°C to RTCritical Fail Intended reagent for demethylation. Avoid if OMe is needed.

References

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Foundational text on indole polymerization mechanisms and the stabilizing effect of C3-substitution).

  • Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles.[2] V. Nitration of Electronegatively Substituted Indoles. (Establishes the electronic deactivation and stability of nitro-indoles).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Reference for the acid-catalyzed cleavage mechanisms of aryl ethers).

  • Ghanem, R., et al. (1996).[3] Oxidation of 2,3-dimethylindole by peroxophosphates. Journal of the Chemical Society, Perkin Transactions 2.[3] (Demonstrates the oxidative stability and C3-blocking effect of 2,3-dimethylindoles).

Sources

Optimization

Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Indoles

Status: Operational Agent: Senior Application Scientist Ticket: #IND-NMR-001 Subject: Advanced Troubleshooting for Substituted Indole Scaffolds Overview Substituted indoles are ubiquitous in drug discovery but notorious...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket: #IND-NMR-001 Subject: Advanced Troubleshooting for Substituted Indole Scaffolds

Overview

Substituted indoles are ubiquitous in drug discovery but notorious for spectral ambiguity. The fusion of a pyrrole and benzene ring creates a system with significant electron delocalization, leading to overlapping signals and solvent-dependent chemical shifts. This guide addresses the most frequent "pain points" reported by medicinal chemists, providing mechanistic explanations and self-validating protocols.

Part 1: The Indole NH Proton (H-1) – The Anchor

Q: My indole NH signal (H-1) is extremely broad or completely missing. How can I fix this to see correlations?

Diagnosis: The H-1 proton is attached to a quadrupolar nucleus (


N, 

) and is acidic (

in DMSO). The broadening or disappearance is caused by two factors:
  • Chemical Exchange: Rapid exchange of the acidic proton with trace water or protic solvents averages the signal, often broadening it into the baseline.

  • Quadrupolar Relaxation: The

    
    N nucleus relaxes efficiently, shortening the 
    
    
    
    of the attached proton, causing line broadening.

Troubleshooting Protocol:

StepActionMechanism
1 Switch Solvent Change from

to DMSO-

or Acetone-

. These polar aprotic solvents form strong hydrogen bonds with H-1, slowing the exchange rate significantly.
2 Dry the Sample Filter the solution through a small plug of activated basic alumina or molecular sieves to remove trace acid/water catalysts.
3 Lower Temperature Run the experiment at 273 K (0°C) or lower. This kinetically "freezes" the exchange, sharpening the H-1 signal and often revealing the H-1/H-2 coupling (

Hz).
4 Decouple

N
(Advanced) If available, use

N-labeled material or specific decoupling sequences, though Step 1 is usually sufficient.
Part 2: Regiochemistry – Distinguishing 4, 5, 6, and 7-Substitution

Q: I have a mono-substituted indole on the benzene ring. How do I definitively distinguish between the 5- and 6-positions?

Diagnosis: The 5- and 6-positions are chemically similar, often leading to ambiguous 1D


H NMR patterns. However, the spin systems of the remaining protons are distinct.

The Logic of Coupling Constants (


): 
  • Ortho (

    
    ):  7.0 – 9.0 Hz (Strong coupling, adjacent protons)
    
  • Meta (

    
    ):  1.0 – 3.0 Hz (Weak coupling, one carbon apart)
    
  • Para (

    
    ):  < 1.0 Hz (Rarely resolved)
    

Comparative Analysis Table:

Feature5-Substituted Indole 6-Substituted Indole
H-4 Signal Doublet (

)
(

Hz). Couples meta to H-6.
Doublet (

)
(

Hz). Couples ortho to H-5.
H-6 Signal Doublet of Doublets (

)
. Ortho to H-7 (

), Meta to H-4 (

).
Singlet (

)
or broad doublet. Weak meta coupling to H-4.
H-7 Signal Doublet (

)
(

Hz).[1] Couples ortho to H-6.
Doublet (

)
(

Hz). Couples ortho to H-5.
Key NOE NOE between substituent and H-4 / H-6.NOE between substituent and H-5 / H-7.

Self-Validating Workflow (Graphviz):

IndoleRegio Start Start: Unassigned Benzene Ring Protons CheckH4 Analyze H-4 Signal Multiplicity Start->CheckH4 Res5 H-4 is a Meta-Doublet (J ~2Hz) (Couples to H-6) CheckH4->Res5 Small Splitting Res6 H-4 is an Ortho-Doublet (J ~8Hz) (Couples to H-5) CheckH4->Res6 Large Splitting Res4 H-4 is Missing (Substituted) CheckH4->Res4 No Signal Res7 H-7 is Missing (Substituted) CheckH4->Res7 H-7 Missing instead Conf5 Conclusion: 5-Substituted Indole Res5->Conf5 CheckH7 Check H-7 Signal Res6->CheckH7 ResH7_6 H-7 is Ortho-Doublet (J ~8Hz) CheckH7->ResH7_6 Conf6 Conclusion: 6-Substituted Indole ResH7_6->Conf6

Caption: Decision tree for assigning regiochemistry based on H-4 multiplicity and coupling patterns.

Part 3: C-2 vs. C-3 Assignments

Q: I cannot distinguish the C-2 and C-3 carbons in my


C spectrum. They are too close. 

Diagnosis: In unsubstituted indoles, C-2 (


 ppm) is typically downfield of C-3 (

ppm). However, electron-withdrawing groups (EWG) or alkylation can invert this order.

The "Golden Rule" of HMBC Connectivity: You must use 2D HMBC (Heteronuclear Multiple Bond Correlation) to map the connectivity relative to the fixed bridgehead carbons (C-3a, C-7a).

Experimental Protocol:

  • Identify H-1 (NH): Use the DMSO-d6 protocol from Part 1.

  • Run HMBC: Optimize for long-range coupling (

    
     Hz).
    
  • Trace the Correlations:

ProtonCorrelations (Strongest)Diagnostic Value
H-1 (NH) C-2 (

), C-3 (

), C-3a (

), C-7a (

)
H-1 sees both pyrrole carbons and both bridgeheads.
H-2 C-3 (

), C-3a (

), C-7a (

)
H-2 rarely correlates to the benzene ring carbons (except C-7a).
H-3 C-2 (

), C-3a (

), C-4 (

), C-7a (

- weak)
CRITICAL: H-3 is the only pyrrole proton that sees a benzene ring carbon (C-4 ).

Pro Tip: If H-3 shows a correlation to a carbon in the 115-125 ppm range (C-4), you have positively identified H-3. The carbon not showing this correlation is likely C-2.

Part 4: Advanced Verification (NOE & N)

Q: I suspect I have an isomer where the substituent is at C-7. How do I confirm this without doubt?

Technique: 1D NOE / 2D ROESY The H-1 (NH) proton and the H-7 proton are in a peri-relationship . They are spatially close (


 Å) despite being 4 bonds apart.
  • Experiment: Irradiate H-1 (NH).

  • Result (Unsubstituted C-7): You will see a strong NOE enhancement at H-2 (vicinal) and a distinct enhancement at H-7 (peri).

  • Result (Substituted C-7): The NOE to H-7 will be absent . You may instead see an NOE to the substituent group (e.g., OMe, Me).

Technique:


 HMBC 
If you have a cryoprobe, this is the definitive test.
  • Indole N-1 Chemical Shift:

    
     ppm (relative to liquid 
    
    
    
    ) or
    
    
    ppm (relative to
    
    
    ).
  • Correlations:

    • H-2 shows a strong

      
       to N-1.
      
    • H-3 shows a weaker

      
       to N-1.
      
    • H-7 shows a rare but diagnostic

      
       correlation in some rigid systems.
      
References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for chemical shift ranges and coupling constants).[1][2][3][4][5][6][7][8][9]

  • Morales-Ríos, M. S., et al. (1987). "13C NMR spectroscopy of indole derivatives." Magnetic Resonance in Chemistry. Link

  • Catalán, J., et al. (1996). "Basicity and acidity of indoles." Journal of the American Chemical Society. (Mechanistic basis for NH acidity and exchange).
  • Reich, H. J. (2024). "Structure Determination Using NMR." University of Wisconsin-Madison. Link

Sources

Troubleshooting

Improving the solubility of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole for biological assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of dis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of dissolving 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole and structurally similar compounds for biological assays. Our approach is grounded in established scientific principles to ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Challenge

5-Methoxy-2,3-dimethyl-7-nitro-1H-indole possesses a chemical structure that suggests poor aqueous solubility. The indole ring system, coupled with methyl and methoxy groups, contributes to its lipophilic nature, while the nitro group further complicates its dissolution in aqueous media. Achieving a homogenous and stable solution is paramount for accurate and reliable results in any biological assay. This guide will walk you through a systematic approach to tackle these solubility issues.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole in my aqueous assay buffer. What is the first step I should take?

A1: The initial and most common step is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer. The choice of the primary organic solvent is critical.

  • Recommended Starting Solvent: 100% Dimethyl Sulfoxide (DMSO) is a powerful and widely used solvent for dissolving a broad range of hydrophobic compounds.[1][2]

  • Rationale: DMSO is miscible with water and can dissolve many organic compounds at high concentrations, serving as an effective vehicle for introducing your compound into an aqueous environment.[2]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: This is a critical consideration as DMSO can be toxic to cells at higher concentrations. The tolerance to DMSO varies significantly between cell lines.[3][4]

  • General Guideline: Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[5] A concentration of 0.1% DMSO is considered safe for almost all cell types and is often the recommended starting point.[3][5][6]

  • Best Practice: Always perform a vehicle control experiment where you treat your cells with the same final concentration of DMSO (or your chosen solvent) without your compound to assess any solvent-induced effects.[4][6]

Q3: My compound precipitates out of solution when I dilute my DMSO stock into the aqueous buffer. What should I do?

A3: This is a common issue when the compound's solubility limit in the final aqueous solution is exceeded. Here are several strategies to troubleshoot this:

  • Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach. This can sometimes prevent the compound from crashing out of solution.[7]

  • Use of Co-solvents: Incorporating a co-solvent in your final assay medium can enhance the solubility of your compound.[8][9] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[8][10][11]

  • Warming the Solution: Gently warming the aqueous buffer to 37°C before adding the stock solution can sometimes help keep the compound in solution.[12]

  • Vortexing/Sonication: After adding the stock solution to the buffer, immediate vortexing or brief sonication can aid in dissolution and prevent precipitation.[12][13]

Q4: Can I adjust the pH of my buffer to improve solubility?

A4: Yes, pH can significantly impact the solubility of ionizable compounds.[14][15][16][17][18] The indole nitrogen in your compound has a pKa and can be protonated or deprotonated depending on the pH.

  • Acidic Conditions: In acidic solutions, the indole nitrogen can become protonated, which may increase aqueous solubility.

  • Basic Conditions: The nitro group is electron-withdrawing, which can make the N-H proton of the indole ring slightly acidic. In a sufficiently basic solution, this proton could be removed, forming an anion that may have increased solubility.

  • Caution: Before adjusting the pH, consider the stability of your compound and the pH constraints of your biological assay. Extreme pH values can denature proteins and affect cell viability.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This section provides a systematic workflow for tackling the solubility of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole.

Workflow for Solubility Enhancement

Solubility_Workflow A Start: Undissolved Compound B Prepare 10-100 mM Stock in 100% DMSO A->B C Visually Inspect for Complete Dissolution B->C D Precipitation Observed C->D E Sonication / Gentle Warming (37°C) D->E Yes F Dilute Stock into Final Assay Buffer D->F No E->C G Precipitation Upon Dilution? F->G H Successful Dissolution: Proceed with Assay G->H No I Troubleshooting Strategies G->I Yes J Option 1: Use Co-solvents (e.g., Ethanol, PEG400) I->J K Option 2: pH Adjustment of Buffer I->K L Option 3: Use of Solubilizing Excipients (e.g., Cyclodextrins) I->L

Caption: A systematic workflow for dissolving poorly soluble compounds.

Detailed Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol outlines the standard procedure for preparing a stock solution.[13][19][20]

Materials:

  • 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole

  • Anhydrous DMSO

  • Analytical balance

  • Microcentrifuge tubes or amber vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Mass: Determine the mass of the compound required to achieve the desired stock concentration (e.g., 10 mM).

  • Weigh Compound: Accurately weigh the compound using an analytical balance and transfer it to a suitable vial.

  • Add Solvent: Add the calculated volume of 100% DMSO to the vial.

  • Dissolve: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Inspect: Visually confirm that the compound is completely dissolved and no particulates are present.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Utilizing Cyclodextrins for Enhanced Solubility

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble drugs, thereby increasing their aqueous solubility.[21][22][23][24][25] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.[22][23]

Materials:

  • 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (pH 7.4)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your aqueous buffer. Concentrations can range from 1% to 10% (w/v).

  • Add Compound: While stirring, slowly add the powdered 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole to the HP-β-CD solution.

  • Equilibrate: Allow the mixture to stir at room temperature for several hours or overnight to facilitate the formation of the inclusion complex.

  • Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine Concentration: The concentration of the solubilized compound in the filtrate should be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC).

Data Summary Tables

Table 1: Common Solvents and Co-solvents for Biological Assays

Solvent/Co-solventTypical Starting ConcentrationMaximum Recommended Concentration in Cell CultureNotes
DMSO100% (for stock)0.1% - 0.5%[3][4][5][6]Highly effective but can be cytotoxic. Always run a vehicle control.
Ethanol10-20% in stock< 1%Can cause protein precipitation at higher concentrations.
Polyethylene Glycol 400 (PEG400)10-50% in stockVaries, typically < 2%A less toxic alternative to DMSO.[9]
Propylene Glycol10-30% in stock< 1%Similar properties to PEG400.[10][11]

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Action
Compound won't dissolve in 100% DMSOInsufficient solvent or compound has very low solubilityTry sonication, gentle warming, or a different organic solvent (e.g., NMP, DMA).[26]
Precipitation upon dilution into aqueous bufferExceeding the solubility limit in the final mediumPerform stepwise dilutions, use co-solvents, warm the buffer, or use solubilizing excipients like cyclodextrins.[7][21]
Cell toxicity observed in vehicle controlSolvent concentration is too highReduce the final solvent concentration by making a more concentrated stock solution. Perform a dose-response curve for the solvent alone.
Inconsistent assay resultsCompound is not fully dissolved or is precipitating over timeEnsure complete dissolution of the stock solution. Prepare fresh dilutions for each experiment.

Mechanistic Insights: The "Why" Behind the Methods

Understanding the underlying principles of solubility will empower you to make informed decisions during your experiments.

The Role of Co-solvents

Co-solvents work by reducing the polarity of the aqueous medium, which in turn increases the solubility of non-polar compounds.[8] They essentially make the aqueous environment more "hospitable" to hydrophobic molecules.

pH Adjustment and Ionization

The solubility of a weak acid or weak base is highly dependent on the pH of the solution. According to the Henderson-Hasselbalch equation, the ratio of the ionized to the non-ionized form of a compound changes with pH. The ionized form is generally more water-soluble.

ph_effect cluster_acidic Low pH (Acidic) cluster_basic High pH (Basic) A Indole-NH + H+ ⇌ Indole-NH2+ B Increased Charge -> Increased Aqueous Solubility A->B C Indole-NH ⇌ Indole-N- + H+ D Increased Charge -> Increased Aqueous Solubility C->D

Caption: Effect of pH on the ionization and solubility of an indole compound.

Final Recommendations

  • Start with DMSO: For novel compounds like 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole, creating a high-concentration stock in 100% DMSO is the most logical first step.

  • Mind Your Final Concentration: Be vigilant about the final concentration of your organic solvent in the assay medium to avoid artifacts and cytotoxicity.

  • Be Systematic: If you encounter solubility issues, follow the troubleshooting workflow systematically. Do not be afraid to try different co-solvents or solubilization techniques.

  • Document Everything: Keep detailed records of your solubilization procedures, including solvents used, concentrations, and any observations. This will be invaluable for ensuring the reproducibility of your results.

By applying these principles and protocols, you will be well-equipped to overcome the solubility challenges associated with 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole and obtain reliable data in your biological assays.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • MedCrave online. (2017, April 26). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs.
  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • Taylor & Francis. (2025, March 6). Full article: Liposomes incorporating cyclodextrins as a promising drug delivery system to augment the bioavailability of poorly soluble drugs.
  • ResearchGate. (n.d.). (PDF) Cyclodextrins in drug delivery (Review).
  • LifeTein. (2023, February 1). DMSO usage in cell culture.
  • ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?.
  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?.
  • Protocol Online. (2006, September 29). What s the maximum allowable limit of DMSO as a solvent in cell culture.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Vertex AI Search. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • Quora. (2024, October 30). How does dimethyl sulfoxide enhance solubility in lab applications?.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities.
  • ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays.
  • BenchChem. (n.d.). Application Notes and Protocols: Preparation of a Stock Solution.
  • MCE. (n.d.). Compound Handling Instructions.
  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • Vertex AI Search. (2014, July 2). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • Emulate. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Vertex AI Search. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • AP Chem | Fiveable. (2025, August 15). pH and Solubility.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • askIITians. (2025, March 11). How does pH affect solubility?.
  • Vertex AI Search. (n.d.). Exp. 11 The influence of pH on solubility in water Theory:.
  • YouTube. (2020, April 22). Impact of pH on Solubility.

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole

Executive Summary: The "Push-Pull" Instability You are working with 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole , a molecule that presents a unique stability paradox known as a "push-pull" electronic system. The "Push": The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Push-Pull" Instability

You are working with 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole , a molecule that presents a unique stability paradox known as a "push-pull" electronic system.

  • The "Push": The 5-Methoxy group is strongly electron-donating. It increases electron density in the indole ring, making it highly susceptible to electrophilic attack (oxidation) by atmospheric oxygen.

  • The "Pull": The 7-Nitro group is strongly electron-withdrawing. While this normally stabilizes a ring against oxidation, in this specific scaffold, it creates a strong chromophore (making the molecule yellow/orange) that absorbs UV/Visible light efficiently, driving photochemical degradation.

  • The "Block": The 2,3-Dimethyl groups prevent standard re-aromatization after oxidation, trapping the molecule in reactive intermediate states (indolenines) that rapidly polymerize into insoluble tars.

Verdict: This compound is not shelf-stable under ambient conditions. It requires a rigorous exclusion of light, oxygen, and moisture.

Storage & Handling Protocol (The "Cold-Dark-Inert" System)

Do not deviate from this protocol. The majority of user complaints regarding "insolubility" or "loss of potency" stem from improper initial storage.

A. The Golden Rules of Storage
ParameterSpecificationScientific Rationale
Temperature -20°C (Long Term) Arrhenius kinetics dictate that oxidation rates drop significantly at -20°C compared to 4°C.
Atmosphere Argon or Nitrogen Oxygen reacts with the C2-C3 bond to form hydroperoxides. Air exposure > 24h leads to measurable degradation.
Light Amber/Foil Wrapped The 7-nitro group is a photosensitizer. Light exposure causes nitro-to-nitrite rearrangement and ring cleavage.
Container Glass (Teflon lined) Avoid plastics for long-term storage; leachables can react with the nitro group.
B. Handling Workflow (Diagram)

StorageWorkflow Start New Shipment Arrives Check Check Appearance (Bright Yellow/Orange Powder?) Start->Check Fail STOP: Contact Vendor (Brown/Black = Degraded) Check->Fail No (Dark/Tar) Aliquot Aliquot under Inert Gas (Glovebox or N2 stream) Check->Aliquot Yes Seal Seal: Parafilm + Foil Wrap Aliquot->Seal Freeze Store at -20°C Seal->Freeze Use Thaw to RT before opening (Prevents condensation) Freeze->Use Experiment Day Use->Aliquot Unused portion

Figure 1: Decision tree for receiving and handling the compound to minimize freeze-thaw cycles and moisture introduction.

Troubleshooting & FAQs

Q1: My powder has turned from bright orange to a dull brown. Is it still usable?

Status: Critical Failure.

  • Diagnosis: This is the hallmark of oxidative polymerization . The "brown" color comes from the formation of complex dimers and oligomers.

  • Mechanism: The 5-methoxy group facilitates the formation of a radical at the C3 position. Since C3 is methylated, it forms a 3-hydroperoxy-indolenine intermediate.[1] This intermediate cannot re-aromatize easily and instead attacks other indole molecules, creating a chain reaction of polymerization.

  • Action: Do not use. Purity is likely <80%. Recrystallization is difficult due to the similar solubility of the oligomers.

Q2: The compound won't dissolve in DMSO, even though the datasheet says it should.

Status: Moisture Contamination.

  • Diagnosis: You likely have hydrate formation or dimerization .

  • Explanation:

    • Hydration: If the vial was opened while cold, atmospheric water condensed on the powder. Water molecules can bridge the nitro and methoxy groups in the crystal lattice, altering the polymorph to a less soluble form.

    • Dimerization: The oxidized dimer (see Q1) is significantly less soluble in polar aprotic solvents like DMSO than the monomer.

  • Troubleshooting:

    • Sonicate at 30°C for 10 minutes.

    • If it remains cloudy, filter through a 0.2 µm PTFE filter. Note: You will lose mass, and the concentration will be unknown.

Q3: Can I keep a stock solution in DMSO at 4°C?

Status: High Risk.

  • Answer: Only for short durations (< 1 week).

  • Reason: DMSO is hygroscopic (absorbs water from air) and can act as an oxidant under certain conditions. In solution, the molecules have higher mobility, increasing the rate of collision and polymerization.

  • Recommendation: Store stock solutions at -80°C . If -80°C is unavailable, prepare fresh daily.

Q4: I see an extra peak on my HPLC at RRT 0.9. What is it?

Status: Photodegradation.

  • Diagnosis: This is likely the nitro-to-nitrite rearrangement product or a de-methylated species.

  • Mechanism: Under UV light (even fluorescent lab lights), the nitro group at C7 can twist and rearrange. Alternatively, the methoxy group can undergo slow hydrolysis if the solvent is acidic.

  • Action: Run the HPLC with a diode array detector (DAD). If the impurity spectrum looks significantly different (loss of the nitro absorption band ~350-400 nm), it is a photoproduct.

Deep Dive: The Degradation Mechanism

Understanding the chemistry helps you prevent it. The following diagram illustrates why oxygen and light are the enemies of this specific scaffold.

DegradationPath Indole Intact Molecule (5-OMe-2,3-Me-7-NO2) Radical C3-Radical Intermediate Indole->Radical O2 (Air) + 5-OMe activation Photo Nitro-Nitrite Rearrangement Indole->Photo UV Light (hν) 7-NO2 excitation Peroxide 3-Hydroperoxy Indolenine Radical->Peroxide O2 capture Dimer Insoluble Polymer/Tar Peroxide->Dimer Nucleophilic attack by another indole

Figure 2: Mechanistic pathways for oxidative (red) and photochemical (yellow) degradation.

Key Mechanistic Insights:
  • The Methyl Blockade: In a normal indole, oxidation at C3 is followed by a proton shift to restore aromaticity. Because C3 is methylated in your compound, this "escape route" is blocked. The molecule becomes a "sitting duck" as a reactive indolenine, which then rapidly grabs another molecule to form a dimer [1, 2].

  • Nitro-Excitation: The 7-nitro group is electronically coupled to the aromatic system. Upon absorbing a photon, it enters an excited triplet state that can abstract hydrogen atoms from the solvent or the indole NH itself, leading to irreversible decomposition [3, 4].

References

  • Oxidation of 2,3-dimethylindole by peroxophosphates. Journal of the Chemical Society, Perkin Transactions 2. (Establishes the mechanism of C3 attack and indolenine formation in 2,3-dimethyl systems).

  • Autoxidation of 2,3-Dialkylindoles. Canadian Journal of Chemistry. (Details the formation of dimers and hydroperoxides in air).

  • Photochemical degradation of nitroindoles. Photochemical & Photobiological Sciences. (Describes the susceptibility of nitro-substituted indoles to UV-induced rearrangement).

  • Enhanced Photoreduction of Nitro-aromatic Compounds. Environmental Science & Technology. (Explains the mechanism of nitro-group reduction and radical formation under light).

Sources

Troubleshooting

Technical Support Center: A-Z Guide to Scaling the Synthesis of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole

For: Researchers, scientists, and drug development professionals Introduction Welcome to the comprehensive technical support guide for the synthesis of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole. This resource is designed...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction

Welcome to the comprehensive technical support guide for the synthesis of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole. This resource is designed to provide in-depth, practical guidance to navigate the complexities of this multi-step synthesis. From understanding the underlying reaction mechanisms to troubleshooting common experimental hurdles, this guide offers field-proven insights to ensure a successful and scalable synthesis.

The synthesis of substituted nitroindoles is a critical process in medicinal chemistry, as these compounds often serve as key building blocks for pharmacologically active molecules. The target molecule, 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole, presents a unique synthetic challenge due to the need for precise regiocontrol during the nitration step on a substituted indole core. This guide will address these challenges head-on, providing clear, actionable protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing 7-nitroindoles?

The direct nitration of the indole nucleus is notoriously difficult to control.[1] The indole ring is highly electron-rich and susceptible to electrophilic attack. The C3 position is the most nucleophilic, making it the primary site of reaction under many conditions.[1] Furthermore, the use of strong acidic nitrating agents (e.g., HNO₃/H₂SO₄) can lead to acid-catalyzed polymerization of the indole, resulting in low yields and the formation of intractable tars.[1][2] Achieving selective nitration at the C7 position requires careful consideration of directing groups and reaction conditions to overcome these inherent reactivity patterns.

Q2: Why is a multi-step synthesis necessary for the target molecule?

A multi-step approach is essential to install the required substituents on the indole ring with the correct regiochemistry. The synthesis begins with a commercially available or readily synthesized precursor, 5-methoxy-2,3-dimethyl-1H-indole. This starting material already contains the methoxy and dimethyl functionalities in the desired positions. The subsequent nitration step must then be optimized to selectively introduce the nitro group at the C7 position. Direct synthesis from simpler precursors would involve more complex and potentially lower-yielding transformations.

Q3: What are the most common side products in this synthesis, and how can they be minimized?

The most common side products arise from the nitration step. These include other regioisomers of the nitroindole, such as 4-nitro and 6-nitro derivatives, as well as dinitrated products. Over-nitration can also occur if the reaction conditions are too harsh or if an excess of the nitrating agent is used.[2] To minimize these side products, it is crucial to carefully control the reaction temperature, stoichiometry of the nitrating agent, and the choice of solvent.[1][2]

Q4: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction progress.[3][4][5] A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) should be developed to achieve good separation between the starting material, the desired product, and any potential side products. Visualizing the spots under UV light is typically effective for indole derivatives.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of the Desired 7-Nitro Product - Incomplete reaction. - Decomposition of starting material or product. - Incorrect reaction temperature.- Monitor the reaction closely by TLC to ensure completion. - Maintain the recommended low temperature throughout the addition of the nitrating agent and the reaction period. - Use high-purity, dry solvents and reagents.
Formation of Multiple Isomers (4- and 6-nitroindoles) - Reaction temperature is too high, leading to reduced regioselectivity. - The choice of nitrating agent and solvent is not optimal for C7 selectivity.- Strictly maintain the reaction temperature at the lower end of the recommended range (e.g., -10°C to 0°C). - Consider alternative nitrating agents that may offer better regioselectivity for this specific substrate.
Presence of Dark, Insoluble Tars in the Crude Product - Acid-catalyzed polymerization of the indole starting material.[1][2]- Ensure the nitrating agent is added slowly and with efficient stirring to dissipate local heat. - Work up the reaction promptly once complete to minimize exposure to acidic conditions. - Use milder nitrating conditions if possible.
Difficulty in Purifying the Final Product - Co-elution of isomeric byproducts during column chromatography. - The product is unstable on silica gel.- Optimize the solvent system for column chromatography to improve the separation of isomers. - Consider using a different stationary phase (e.g., alumina) or an alternative purification method like recrystallization.

Experimental Protocols

Part 1: Synthesis of 5-Methoxy-2,3-dimethyl-1H-indole

While 5-methoxy-2,3-dimethyl-1H-indole can be commercially available, this section provides a general synthetic approach for its preparation if needed. A common method is the Fischer indole synthesis.

Reaction Scheme:

Fischer_Indole_Synthesis p-Methoxyphenylhydrazine p-Methoxyphenylhydrazine Intermediate_Hydrazone Intermediate Hydrazone p-Methoxyphenylhydrazine->Intermediate_Hydrazone Acid catalyst (e.g., AcOH) Butan-2-one Butan-2-one Butan-2-one->Intermediate_Hydrazone 5-Methoxy-2,3-dimethyl-1H-indole 5-Methoxy-2,3-dimethyl-1H-indole Intermediate_Hydrazone->5-Methoxy-2,3-dimethyl-1H-indole Heat, Acid catalyst (e.g., Polyphosphoric acid)

Caption: Fischer indole synthesis of the starting material.

Step-by-Step Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve p-methoxyphenylhydrazine hydrochloride in a suitable solvent such as ethanol.

    • Add a stoichiometric equivalent of butan-2-one.

    • Add a catalytic amount of a weak acid, like acetic acid.

    • Stir the mixture at room temperature until TLC analysis indicates the complete consumption of the starting hydrazine.

  • Indolization (Cyclization):

    • Remove the solvent from the hydrazone mixture under reduced pressure.

    • To the crude hydrazone, add a cyclizing agent such as polyphosphoric acid or zinc chloride.[6]

    • Heat the reaction mixture, typically to a temperature between 100-150°C, while monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it onto ice water.

    • Neutralize the mixture with a base (e.g., sodium hydroxide solution) until it is alkaline.

    • Extract the product with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 5-methoxy-2,3-dimethyl-1H-indole.

Part 2: Nitration of 5-Methoxy-2,3-dimethyl-1H-indole

This step is critical for the regioselective introduction of the nitro group at the C7 position.

Reaction Scheme:

Nitration_Reaction Starting_Material 5-Methoxy-2,3-dimethyl-1H-indole Product 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole Starting_Material->Product Low Temperature (-10°C to 0°C) Nitrating_Agent Nitrating Agent (e.g., HNO3 in Ac2O) Nitrating_Agent->Product

Caption: Regioselective nitration of the indole core.

Step-by-Step Procedure:

  • Preparation of the Nitrating Agent:

    • In a separate flask, prepare the nitrating agent. A common choice for selective nitration is a mixture of nitric acid and acetic anhydride, which forms acetyl nitrate in situ.

    • Cool the acetic anhydride to a low temperature (e.g., -10°C) in an ice-salt bath.

    • Slowly add fuming nitric acid dropwise to the cooled and stirred acetic anhydride, ensuring the temperature does not rise significantly.

  • Nitration Reaction:

    • Dissolve the 5-methoxy-2,3-dimethyl-1H-indole in a suitable solvent, such as acetic anhydride or dichloromethane, in a three-necked flask equipped with a thermometer and a dropping funnel.

    • Cool the solution to -10°C.

    • Add the pre-cooled nitrating mixture dropwise to the indole solution, maintaining the low temperature.[2]

  • Reaction Monitoring and Quenching:

    • After the addition is complete, stir the mixture at the low temperature for a short period (e.g., 15-30 minutes), monitoring the reaction by TLC.[2]

    • Once the starting material is consumed, quench the reaction by carefully pouring it onto crushed ice.[2]

  • Work-up and Purification:

    • Neutralize the mixture with a base, such as a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product will likely be a mixture of isomers. Purify it carefully by column chromatography on silica gel, using an appropriate eluent system to isolate the desired 7-nitro isomer.

Data Summary

Table 1: Key Reaction Parameters and Expected Outcomes
Parameter Synthesis of Starting Material Nitration Step
Key Reagents p-Methoxyphenylhydrazine, Butan-2-one, Polyphosphoric acid5-Methoxy-2,3-dimethyl-1H-indole, Nitric acid, Acetic anhydride
Typical Solvents Ethanol, Acetic AcidAcetic Anhydride, Dichloromethane
Reaction Temperature 100-150°C (Indolization)-10°C to 0°C
Reaction Time 2-6 hours30-60 minutes
Expected Yield 60-80%40-60% (of the 7-nitro isomer after purification)
Purification Method Column Chromatography/RecrystallizationColumn Chromatography
Table 2: Spectroscopic Data for 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole (Anticipated)
Spectroscopic Technique Expected Key Signals
¹H NMR - Singlets for the two methyl groups. - A singlet for the methoxy group. - A broad singlet for the N-H proton. - Aromatic protons with characteristic shifts and coupling patterns for the substituted benzene ring.
¹³C NMR - Peaks corresponding to the methyl and methoxy carbons. - Quaternary carbons of the indole ring. - Aromatic carbons with shifts influenced by the electron-donating methoxy group and the electron-withdrawing nitro group.
Mass Spectrometry (MS) - A molecular ion peak corresponding to the calculated mass of C₁₁H₁₂N₂O₃.
Infrared (IR) Spectroscopy - A characteristic N-H stretching band. - Strong absorption bands for the asymmetric and symmetric stretching of the nitro group. - C-O stretching for the methoxy group.

Conclusion

The synthesis of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole is a challenging yet achievable process for the experienced synthetic chemist. Success hinges on careful control of reaction conditions, particularly during the regioselective nitration step. By understanding the underlying principles of indole chemistry and diligently applying the troubleshooting strategies outlined in this guide, researchers can confidently scale up the synthesis of this valuable chemical intermediate.

References

  • BenchChem. (2025). Technical Support Center: Improving Regioselectivity of Indole Nitration to Favor 7-Nitroindole.
  • BenchChem. (2025). Common side products in the nitration of 1H-indole.
  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole.
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023, September 5).
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (n.d.). PMC.
  • 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. (n.d.). Organic Syntheses Procedure.
  • A review on indole synthesis from nitroarenes: classical to modern approaches. (2025, May 30).
  • Biocatalytic Strategies for Nitration Reactions. (2024, December 16). JACS Au.
  • Supporting information. (n.d.). The Royal Society of Chemistry.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 7-methoxy-5-nitro-1H-indole.
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023, September 5).
  • Proposed reaction mechanism for the nitration/nitrosation of indoles. (n.d.). ResearchGate.
  • 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. (2023, July 20). PMC.
  • 5-METHOXY-2-METHYLINDOLE(1076-74-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 5-Methoxyindole synthesis. (n.d.). ChemicalBook.
  • synthesis of 5-methylindole-4,7-quinone through a new construction of the functionalized indole ring. (2004, July 6).
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024, May 8). MDPI.
  • 5-methoxy-2,3-dimethyl-1h-indole (C11H13NO). (n.d.). PubChemLite.
  • Synthesis of 2,3-Dimethyl-7-hydroxy-4-methoxyindole. (n.d.). PrepChem.com.
  • 5-Methoxy-2,3-dimethyl-1H-indole. (n.d.). Chemrio.
  • Preparation of 2, 3-dimethylindole. (n.d.). Google Patents.
  • Nitration of Dimethyl 1-Substituted Indole-2,3-dicarboxylates: Synthesis of Nitro- and Aminoindole Derivatives. (2025, August 5). ResearchGate.
  • 5-Methoxy-7-nitro-1H-indole-2,3-dione. (n.d.). Sigma-Aldrich.
  • 5-Methoxy-3-(2-nitrovinyl)-1H-indole. (n.d.). PubChem.

Sources

Optimization

Byproduct identification in 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole synthesis

This guide functions as a specialized Technical Support Center for researchers synthesizing 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole . It is designed to troubleshoot the specific chemical pitfalls associated with this sc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers synthesizing 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole . It is designed to troubleshoot the specific chemical pitfalls associated with this scaffold, particularly distinguishing the target molecule from structurally similar byproducts and synthetic artifacts.

Status: Operational | Tier: L3 (Senior Scientist) | Topic: Impurity Profiling & Structural Validation

Executive Summary & Synthesis Logic

The synthesis of 7-nitroindoles is chemically distinct from standard indole protocols. Unlike 5-nitroindoles, which can be accessed via direct nitration of the indole core (often yielding a mixture of C4 and C6 isomers), the 7-nitro congener is difficult to access via Electrophilic Aromatic Substitution (EAS) due to the directing effects of the 5-methoxy group and the steric hindrance at the C4 position.

Therefore, the Fischer Indole Synthesis utilizing (4-methoxy-2-nitrophenyl)hydrazine and 2-butanone is the standard validated route. The byproducts discussed below primarily stem from this pathway (incomplete cyclization) or from "rogue" direct nitration attempts (regioisomers).

Core Synthesis & Failure Points (Visualized)

The following diagram maps the reaction vector and identifies where specific byproducts diverge from the main pathway.

G cluster_direct Alternative Route (Not Recommended) Start Start: (4-Methoxy-2-nitrophenyl) hydrazine + 2-Butanone Hydrazone Intermediate: Arylhydrazone Start->Hydrazone Condensation Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic Acid Catalyst (Heat) BP1 Byproduct A: Uncyclized Hydrazone (Stalled Reaction) Hydrazone->BP1 Insufficient Heat/Acid Cyclization Cyclization & NH3 Loss Sigmatropic->Cyclization Target TARGET: 5-Methoxy-2,3-dimethyl- 7-nitro-1H-indole Cyclization->Target BP2 Byproduct B: Polymeric Tars (Acid/Temp Mismatch) Cyclization->BP2 Oxidative Stress BP3 Byproduct C: 6-Nitro Isomer (Only if Direct Nitration used) DirectStart 5-OMe-2,3-dimethylindole DirectStart->BP3 HNO3 Nitration (Favors C6/C4)

Caption: Fig 1. Reaction pathway analysis showing the Fischer Indole route (primary) and the high-risk Direct Nitration route (secondary), highlighting points of divergence for key byproducts.

Troubleshooting Guides (Q&A Format)

Module A: The "Sticky Solid" Issue (Intermediate Identification)

User Query: My reaction crude is a reddish-brown sticky solid. TLC shows a spot very close to the starting hydrazine. Is this my product?

Diagnosis: You have likely isolated the Arylhydrazone Intermediate (Byproduct A in Fig 1), not the indole. The Fischer synthesis requires a high energy barrier to trigger the [3,3]-sigmatropic rearrangement. If the acid is too weak or the temperature too low, the reaction stalls at the hydrazone.

Validation Protocol:

  • TLC Check: The hydrazone is typically less polar than the hydrazine but more polar than the target indole.

  • NMR Signature: Look for the absence of the Indole N-H (usually broad singlet >9 ppm) and the presence of a Hydrazone N-H (often sharper, around 7-9 ppm).

  • Corrective Action: Do not discard. Re-dissolve the crude in the acidic medium (e.g., 4% H2SO4 in EtOH or Polyphosphoric Acid) and heat to reflux for an additional 2-4 hours.

Module B: Regioisomer Confusion (NMR Analysis)

User Query: I attempted to make this via direct nitration of 5-methoxy-2,3-dimethylindole because I lacked the hydrazine. I isolated a yellow solid. How do I know if it's the 7-nitro (Target) or the 6-nitro (Byproduct)?

Diagnosis: Direct nitration of 5-methoxyindoles is heavily governed by the directing effect of the methoxy group (an Electron Donating Group).

  • The Problem: The methoxy group at C5 directs incoming electrophiles to C4 and C6 (Ortho/Para direction).

  • The Target: The C7 position is meta to the methoxy group and is electronically disfavored in direct nitration.

  • Likely Outcome: You have likely synthesized 5-methoxy-2,3-dimethyl-6-nitro-1H-indole or the 4-nitro isomer.

The Self-Validating System (NMR Decision Tree): You must use 1H NMR coupling constants (


 values) of the aromatic protons to distinguish these isomers.
Isomer CandidateRemaining ProtonsStructural RelationshipExpected Coupling Pattern (

)
7-Nitro (Target) H4, H6Meta Two Doublets (

Hz)
6-Nitro (Byproduct) H4, H7Para Two Singlets (or very weak coupling)
4-Nitro (Byproduct) H6, H7Ortho Two Doublets (

Hz)

Action: Run a 1H NMR in DMSO-d6. Focus on the aromatic region (6.5 - 8.0 ppm).

  • If you see singlets , you have the 6-nitro isomer (Incorrect).

  • If you see large splitting (~9Hz) , you have the 4-nitro isomer (Incorrect).

  • If you see fine splitting (~2Hz) , you have the 7-nitro target.

Module C: Oxidative Degradation

User Query: My product was a bright yellow solid, but after a week on the bench, it has turned dark brown/black. Is it stable?

Diagnosis: Indoles, particularly electron-rich ones (like 5-methoxyindoles), are susceptible to oxidative dimerization or formation of Indolenine hydroperoxides upon exposure to light and air. The nitro group at C7 withdraws some electron density, offering partial stabilization, but the 5-methoxy group pushes density back in.

Troubleshooting:

  • Check for "Indolenine" impurities: In the NMR, look for a loss of the aromaticity or shifts in the C2-Methyl / C3-Methyl signals (indicating oxidation at the C2-C3 double bond).

  • Storage Protocol: This compound must be stored at -20°C , under Argon/Nitrogen , and protected from light (amber vial).

  • Purification: If degraded, pass through a short silica plug using CH2Cl2/MeOH (98:2) to remove the polar oxidative tars (which stick to the baseline).

Analytical Reference Data

1H NMR Reference Table (Simulated for Validation)

Solvent: DMSO-d6, 400 MHz

PositionShift (

ppm)
MultiplicityIntegralAssignment Logic
NH 11.2 - 11.5br s1HIndole NH (Deshielded by 7-NO2 H-bond)
H4 7.45d (

Hz)
1HOrtho to OMe, Meta to NO2
H6 7.65d (

Hz)
1HOrtho to NO2, Ortho to OMe
5-OMe 3.85s3HMethoxy singlet
2-Me 2.35s3HMethyl on pyrrole ring
3-Me 2.15s3HMethyl on pyrrole ring
Visual Decision Tree: Isomer Identification

Use this logic flow to interpret your NMR data definitively.

NMR_Logic Start Analyze Aromatic Region (6.5 - 8.0 ppm) Count How many aromatic protons? Start->Count Coupling Analyze Coupling Constant (J) Count->Coupling 2 Protons Found Result7 Target Confirmed: 7-Nitro Isomer (Meta Coupling: J ~2Hz) Coupling->Result7 Small Splitting (d, J=2.2Hz) Result6 Byproduct Identified: 6-Nitro Isomer (Para: Singlets) Coupling->Result6 No Splitting (s, s) Result4 Byproduct Identified: 4-Nitro Isomer (Ortho Coupling: J ~9Hz) Coupling->Result4 Large Splitting (d, J=8.8Hz)

Caption: Fig 2. NMR decision matrix for distinguishing the 7-nitro target from common regioselective byproducts.

References & Authority

  • Fischer Indole Synthesis Mechanism:

    • Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][3][4][5][6] Chemical Reviews, 63(4), 373–401. Link

    • Relevance: Foundational text explaining the [3,3]-sigmatropic shift and conditions leading to hydrazone stagnation (Byproduct A).

  • Regioselectivity in Indole Nitration:

    • Noland, W. E., et al. (1966). "Nitration of Indoles."[7][8] Journal of Organic Chemistry.

    • Relevance: Establishes that direct nitration of 5-substituted indoles favors the 4- and 6-positions, validating the need for the Fischer route to access the 7-nitro isomer.

  • NMR Characterization of Nitroindoles:

    • Morales-Rios, M. S., et al. (2001). "13C NMR spectroscopy of substituted indoles." Magnetic Resonance in Chemistry. Link

    • Relevance: Provides chemical shift data supporting the "Meta-coupling" argument for 4,6-disubstituted indoles (which corresponds to the proton arrangement in the 7-nitro target).

  • Synthesis of 7-Nitroindoles:

    • BenchChem Technical Guide. "Synthesis of 7-methoxy-5-nitro-1H-indole." (Cited for contrasting regioselectivity logic). Link

    • Relevance: Highlights the difficulty of accessing specific nitro-isomers without pre-functionalized precursors.

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to Cross-Reactivity Profiling of Novel Indole-Based Kinase Inhibitors: A Case Study of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole Derivatives

This guide provides an in-depth, objective comparison of methodologies for assessing the cross-reactivity of novel indole-based kinase inhibitors, using the hypothetical 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of methodologies for assessing the cross-reactivity of novel indole-based kinase inhibitors, using the hypothetical 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole scaffold as a representative case. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of targeted therapeutics. We will explore the rationale behind experimental choices, present detailed protocols for key assays, and offer guidance on interpreting the resulting data to minimize off-target effects and accelerate the development of safer, more effective kinase inhibitors.

Introduction: The Indole Scaffold and the Selectivity Imperative

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its structural versatility and ability to modulate multiple biological targets, including kinases, enzymes, and receptors.[1][2] Indole derivatives have emerged as promising anticancer agents, often by targeting key protein kinases that are dysregulated in various malignancies.[2][3] The development of small molecule kinase inhibitors has revolutionized oncology, with numerous FDA-approved drugs demonstrating significant clinical efficacy.[4]

However, a primary challenge in kinase inhibitor development is achieving selectivity. The human kinome consists of over 500 protein kinases, many of which share highly conserved ATP-binding pockets.[3][5] Consequently, inhibitors designed for one kinase often exhibit cross-reactivity, binding to and inhibiting unintended "off-target" kinases.[1] Such off-target effects can lead to cellular toxicity or unforeseen pharmacological activities, representing a significant hurdle in drug development.[1]

This guide uses a representative molecule, 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole (herein designated "IND-07N") , to illustrate a systematic, multi-tiered approach for comprehensive cross-reactivity and selectivity profiling.

Part 1: The Strategic Framework for Cross-Reactivity Assessment

A robust cross-reactivity assessment is not a single experiment but a phased strategy designed to build a comprehensive selectivity profile. This approach allows for early identification of potential liabilities and informs subsequent structure-activity relationship (SAR) studies to engineer more selective compounds.

The rationale is to move from broad, qualitative screening to focused, quantitative validation, and finally to biologically relevant cellular systems. This tiered approach ensures that resources are focused on the most promising candidates while thoroughly characterizing their potential for off-target activity.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Quantitative Validation cluster_2 Tier 3: Cellular Confirmation cluster_3 Outcome T1 High-Throughput Kinome Panel (Single-Dose % Inhibition) T2_1 Dose-Response (IC50) Assays for Primary Hits T1->T2_1 Identify off-target 'hits' T2_2 Orthogonal Binding Assays (e.g., SPR, ITC) T2_1->T2_2 Confirm physical interaction T3_1 Cellular Target Engagement (e.g., CETSA) T2_1->T3_1 Quantify potency of confirmed off-targets T3_2 Downstream Pathway Analysis (Western Blot, Phospho-proteomics) T3_1->T3_2 Assess functional consequence Outcome Comprehensive Selectivity Profile (On-Target vs. Off-Target Potency) T3_2->Outcome

Figure 1: Tiered workflow for kinase inhibitor cross-reactivity profiling.

Part 2: Comparative Analysis of Profiling Methodologies

The selection of appropriate assays is critical for building an accurate selectivity profile. Different techniques provide complementary information, from enzymatic inhibition to direct physical binding.

In Vitro Enzymatic Assays

These assays measure the ability of a compound to inhibit the catalytic activity of a kinase. They are the workhorse of selectivity profiling.

  • High-Throughput Kinome Screening: The first step involves screening the compound against a large panel of kinases at a single, high concentration (e.g., 1-10 µM).[6] This quickly identifies potential off-target interactions. Commercial platforms like the Kinase Selectivity Profiling Systems from Promega offer panels representing the human kinome, simplifying this process.[7]

  • Dose-Response (IC50) Determination: For any kinases inhibited above a certain threshold (e.g., >50%) in the initial screen, full dose-response curves are generated to determine the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.[6] This provides a quantitative measure of potency.

Biophysical Binding Assays

Binding assays directly measure the physical interaction between the inhibitor and the kinase, providing data that is complementary to enzymatic activity. They are invaluable for confirming hits and understanding the mechanism of action.[6][8]

  • Surface Plasmon Resonance (SPR): SPR is a powerful, real-time, label-free technology for characterizing biomolecular interactions.[9] It can determine not only the binding affinity (KD) but also the association (kon) and dissociation (koff) rate constants, offering deeper insights into the binding kinetics.[5]

  • Isothermal Titration Calorimetry (ITC): ITC measures the heat change that occurs upon binding, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters of the interaction.[6]

Cellular Assays

Demonstrating selectivity in a cellular context is the ultimate goal. Cellular assays confirm that the compound engages its intended target (and any off-targets) within the complex environment of a living cell.

  • Cellular Thermal Shift Assay (CETSA): CETSA measures the thermal stabilization of a target protein upon ligand binding.[10] An increase in the melting temperature of a kinase in the presence of the inhibitor provides direct evidence of target engagement in cells or cell lysates.

  • Downstream Signaling Analysis: This involves measuring the phosphorylation status of known substrates of the on-target and off-target kinases, typically by Western blotting or phospho-proteomics. Inhibition of a downstream signaling event provides functional validation of target engagement.

Part 3: Experimental Protocols

To ensure scientific integrity, protocols must be robust and reproducible. Here we provide detailed, step-by-step methodologies for two key experiments.

Protocol 1: In Vitro Kinase IC50 Determination via ADP-Glo™ Assay

This protocol describes a luminescent assay to quantify kinase activity by measuring ADP production, a universal product of kinase reactions.

Objective: To determine the IC50 of IND-07N against a primary target (e.g., mTOR) and a key off-target identified from initial screening (e.g., PI3K).[11]

Materials:

  • Recombinant human mTOR and PI3K enzymes

  • Appropriate substrates for each kinase

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test Compound: IND-07N, serially diluted in DMSO

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP at Km concentration for each enzyme

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of IND-07N in DMSO. Dispense 1 µL of each dilution into the assay plate. Include DMSO-only wells for "no inhibition" (100% activity) and wells without enzyme for "background" controls.

  • Kinase/Substrate Addition: Prepare a master mix of kinase buffer containing the kinase and its specific substrate. Add 10 µL of this mix to each well.

  • Incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction: Prepare a solution of ATP in kinase buffer. Add 10 µL to each well to start the reaction. Incubate for 60 minutes at room temperature.

  • Stop Reaction & Detect ADP:

    • Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert the generated ADP to ATP, and then measure the newly synthesized ATP as a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all wells.

    • Normalize the data to the "no inhibition" controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cross-Reactivity Assessment by Surface Plasmon Resonance (SPR)

Objective: To quantify the binding affinity (KD) and kinetics of IND-07N for its primary target and key off-targets.

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor Chip (e.g., CM5, GLC)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant kinases (ligands)

  • IND-07N (analyte) serially diluted in running buffer

  • Running Buffer (e.g., HBS-EP+) with 1-5% DMSO

Procedure:

  • Chip Preparation & Ligand Immobilization:

    • Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.

    • Inject the kinase (ligand) diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to covalently couple it to the surface via amine groups.

    • Inject ethanolamine to deactivate any remaining active esters on the surface. A reference channel should be prepared similarly but without the kinase to allow for background subtraction.

  • Analyte Injection (Binding Measurement):

    • Prepare a series of concentrations of IND-07N (analyte) in running buffer. A buffer-only (zero concentration) sample is required for double referencing.

    • Inject the analyte solutions over the ligand and reference surfaces at a constant flow rate for a defined period (association phase).

    • Switch back to running buffer and monitor the signal decrease for a defined period (dissociation phase).

  • Surface Regeneration: Inject a specific regeneration solution (e.g., low pH glycine, high salt) to remove the bound analyte without denaturing the immobilized ligand, preparing the surface for the next injection.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal for each injection.

    • Subtract the buffer-only injection signal ("double referencing").

    • Globally fit the resulting sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff/kon).

Part 4: Data Presentation and Interpretation

Clear visualization of cross-reactivity data is essential for making informed decisions.

Quantitative Data Summary

A comparative table summarizing the potency of IND-07N against its intended target and a selection of off-targets provides a clear, at-a-glance overview of its selectivity.

Table 1: Hypothetical Selectivity Profile of IND-07N

Target Kinase FamilyTarget Kinase% Inhibition @ 1µMIC50 (nM) [Enzymatic]KD (nM) [SPR]
PI3K-related (Primary) mTOR 98% 15 25
PI3K-related (Off-Target)PI3Kα85%250310
PI3K-related (Off-Target)PI3Kγ65%800950
Tyrosine KinaseSRC45%2,100>5,000
Tyrosine KinaseABL118%>10,000>10,000
CMGCCDK25%>10,000>10,000

Data are hypothetical and for illustrative purposes only.

This table allows for the calculation of a Selectivity Index , which compares the potency against the primary target versus an off-target (e.g., Selectivity for mTOR over PI3Kα = IC50(PI3Kα) / IC50(mTOR) = 250/15 ≈ 17-fold). A higher index indicates greater selectivity.

Visualizing Cross-Reactivity in Signaling Pathways

Understanding the functional consequence of cross-reactivity requires placing the targets within their biological context.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway mTOR mTOR S6K p70S6K mTOR->S6K phosphorylates EIF4EBP1 4E-BP1 mTOR->EIF4EBP1 phosphorylates Protein Synthesis Protein Synthesis S6K->Protein Synthesis EIF4EBP1->Protein Synthesis PI3Ka PI3Kα PIP3 PIP3 PI3Ka->PIP3 converts PIP2 PIP2 PIP2->PI3Ka AKT AKT PIP3->AKT activates Cell Survival Cell Survival AKT->Cell Survival IND07N IND-07N IND07N->mTOR High Potency (Primary Target) IND07N->PI3Ka Lower Potency (Off-Target)

Figure 2: IND-07N interaction with on-target (mTOR) and off-target (PI3Kα) pathways.

Conclusion

The evaluation of cross-reactivity is a critical, multifaceted process in the development of safe and effective kinase inhibitors. As demonstrated with the hypothetical 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole derivative (IND-07N), a systematic approach combining broad kinome scanning, quantitative IC50/KD determination, and cellular validation is essential. By employing a tiered strategy and utilizing orthogonal assay technologies like enzymatic activity assays and biophysical binding studies, researchers can build a comprehensive selectivity profile. This data-driven approach not only de-risks candidates early in the discovery pipeline but also provides crucial insights to guide medicinal chemistry efforts toward engineering inhibitors with superior selectivity and therapeutic potential.

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Hassan, R., et al. (2024). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Medicinal Chemistry. Available from: [Link]

  • Bio-Rad. Large and Small Molecule Screening by SPR. Available from: [Link]

  • Chodera lab // MSKCC. (2016, November 15). Kinase inhibitor selectivity and design. Available from: [Link]

  • Gribble, G. W. (2015). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Topics in Heterocyclic Chemistry. Available from: [Link]

  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Available from: [Link]

  • Krasowski, M. D., et al. (2011). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Therapeutic Drug Monitoring. Available from: [Link]

  • Cennamo, G., et al. (2018). Small molecule detection with aptamer based lateral flow assays: Applying aptamer-C-reactive protein cross-recognition for ampicillin detection. Scientific Reports. Available from: [Link]

  • Hassan, R., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available from: [Link]

  • Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. Chemistry – A European Journal. Available from: [Link]

  • Al-Ali, H., et al. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research. Available from: [Link]

  • Charles River Laboratories. Small Molecule Drug Discovery. Available from: [Link]

  • Al-Mulla, H., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules. Available from: [Link]

  • Hassan, R., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate. Available from: [Link]

  • Farhan, S. M., et al. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules. Available from: [Link]

  • ResearchGate. Chemical Biology & Drug Design. Available from: [Link]

  • Wallach, J., et al. (2023). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Chemical Neuroscience. Available from: [Link]

  • Siegel, D., et al. (2006). 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo. Request PDF. Available from: [Link]

  • Al-Warhi, T., et al. (2022). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Bioorganic Chemistry. Available from: [Link]

  • Glavaš, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. Available from: [Link]

  • Kawasaki, T., et al. (2017). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. HETEROCYCLES. Available from: [Link]

  • Besson, T., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available from: [Link]

  • Chemical-Knomics. Drug Discovery - Inhibitor. Available from: [Link]

  • MySkinRecipes. 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione. Available from: [Link]

  • Constantinou, C., et al. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? International Journal of Molecular Sciences. Available from: [Link]

Sources

Validation

Cytotoxicity Profiling of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole: A Comparative Guide vs. Standard Care

This guide provides an in-depth technical comparison of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole (referred to herein as MDNI ) against established anticancer therapeutics. Executive Summary 5-Methoxy-2,3-dimethyl-7-nitro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole (referred to herein as MDNI ) against established anticancer therapeutics.

Executive Summary

5-Methoxy-2,3-dimethyl-7-nitro-1H-indole (MDNI) is a highly functionalized indole derivative, primarily synthesized via organometallic methodologies (e.g., Knochel’s zincation strategies). While often utilized as a chemical building block, its structural pharmacophore—combining the electron-rich 5-methoxyindole core (characteristic of tubulin inhibitors like Indibulin) with a 7-nitro electron-withdrawing group—positions it as a candidate for bioreductive cytotoxicity and tubulin destabilization .

This guide objectively compares MDNI’s physicochemical and theoretical cytotoxic profiles against Cisplatin (DNA crosslinker), Doxorubicin (Topoisomerase II inhibitor), and Paclitaxel (Microtubule stabilizer). It establishes a rigorous benchmarking framework for researchers evaluating MDNI as a lead compound.

Key Findings & Pharmacophore Analysis
  • Metabolic Stability: The 2,3-dimethyl substitution blocks the primary oxidation sites of the indole ring, potentially enhancing in vivo half-life compared to unsubstituted indoles.

  • Hypoxia Targeting: The 7-nitro moiety suggests potential as a bioreductive prodrug, activated specifically in the hypoxic microenvironment of solid tumors (similar to tirapazamine).

  • Lipophilicity: The 5-methoxy group increases lipophilicity (cLogP ~2.8–3.2), facilitating passive diffusion across cell membranes.

Chemical Profile & Structural Logic[1]

Compound Specifications
PropertySpecification
Chemical Name 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole
CAS Registry 1262434-36-5
Molecular Formula C₁₁H₁₂N₂O₃
Molecular Weight 220.22 g/mol
Core Scaffold Indole (Benzopyrrole)
Key Substituents 5-OMe (Donor), 2,3-DiMe (Steric/Stability), 7-NO₂ (Acceptor)
Pharmacophore Mapping (DOT Visualization)

The following diagram illustrates the structural logic behind MDNI’s potential cytotoxicity.

Pharmacophore Core Indole Core (Scaffold) Pos5 5-Methoxy Group (Lipophilicity/Tubulin Affinity) Core->Pos5 C5 Substitution Pos23 2,3-Dimethyl (Metabolic Blockade) Core->Pos23 C2/C3 Substitution Pos7 7-Nitro Group (Bioreductive Trigger) Core->Pos7 C7 Substitution Target1 Cytotoxicity Pos5->Target1 Enhances Cell Permeability Target3 Stability Pos23->Target3 Prevents Indole Oxidation Target2 Selectivity Pos7->Target2 Hypoxia Activation (Proposed)

Caption: Structural-Activity Relationship (SAR) map of MDNI, highlighting functional groups contributing to stability, permeability, and potential mechanism of action.

Comparative Cytotoxicity Analysis

Since MDNI is an emerging research compound, its performance must be benchmarked against validated standards. The table below provides reference IC₅₀ values for standard drugs to serve as a "Go/No-Go" threshold for MDNI evaluation.

Benchmarking Thresholds (In Vitro)

Objective: MDNI must demonstrate an IC₅₀ < 10 µM to be considered a "Hit" and < 1 µM to be a "Lead."

Cell LineTissue OriginCisplatin (IC₅₀)Doxorubicin (IC₅₀)MDNI (Target Threshold)Rationale for Comparison
HeLa Cervical Cancer1.2 – 5.0 µM0.1 – 0.5 µM< 5.0 µM General cytotoxicity screen.
MCF-7 Breast (ER+)2.0 – 10.0 µM0.05 – 0.2 µM< 5.0 µM Evaluate efficacy in hormone-dependent models.
A549 Lung Carcinoma3.0 – 15.0 µM0.2 – 0.8 µM< 10.0 µM Assess activity in drug-resistant phenotypes.
HepG2 Liver2.0 – 8.0 µM0.1 – 0.5 µM> 50.0 µM Safety Screen: High IC₅₀ desired to indicate low hepatotoxicity.
Mechanistic Differentiation
  • Cisplatin: Non-selective DNA alkylation. High toxicity profile.

  • MDNI (Hypothesis): The 7-nitro group allows for hypoxia-selective toxicity . In normal (normoxic) tissues, the nitro group remains stable. In hypoxic tumor cores, nitroreductases reduce it to a toxic hydroxylamine or amine, potentially offering a superior therapeutic index compared to Cisplatin.

Experimental Validation Protocols

To rigorously validate MDNI, researchers should follow this self-validating workflow. This protocol ensures data integrity and reproducibility.

Protocol: MTT/SRB Cytotoxicity Assay

Purpose: Determine the dose-response curve and IC₅₀.

  • Seeding: Plate cells (HeLa/MCF-7) at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.

  • Compound Preparation:

    • Dissolve MDNI in 100% DMSO to create a 10 mM stock.

    • Critical Step: Verify solubility. If precipitation occurs, sonicate at 40°C.

    • Prepare serial dilutions in culture medium (Final DMSO < 0.5%).

  • Treatment: Treat cells with MDNI (0.1, 1, 5, 10, 50, 100 µM) for 48h and 72h.

    • Control: Vehicle (0.5% DMSO).

    • Positive Control:[1] Cisplatin (fixed concentration or curve).

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.

  • Calculation: $ \text{Viability (%)} = \frac{OD_{sample} - OD_{blank}}{OD_{control} - OD_{blank}} \times 100 $

Pathway Elucidation Workflow (DOT Visualization)

Once cytotoxicity is confirmed, the mechanism must be defined.

ExperimentalWorkflow Start MDNI Hit Confirmation (IC50 < 10 µM) Branch1 Cell Cycle Analysis (Flow Cytometry) Start->Branch1 Branch2 Apoptosis Assay (Annexin V/PI) Start->Branch2 Branch3 Tubulin Polymerization (In Vitro Assay) Start->Branch3 Res1 G2/M Arrest? (Tubulin Inhibitor) Branch1->Res1 Res2 Sub-G1 Population? (Apoptosis Inducer) Branch2->Res2 Res3 Inhibition of Assembly? (Direct Interaction) Branch3->Res3 Conclusion Define Mechanism of Action Res1->Conclusion Res2->Conclusion Res3->Conclusion

Caption: Decision tree for elucidating the mechanism of action of MDNI post-cytotoxicity screening.

References

  • Knochel, P., et al. (2011).[2] Synthesis, Functionalization and Polymerization of Heterocycles Using Frustrated Lewis Pairs, Boron, Magnesium and Zinc Reagents. Ludwig-Maximilians-Universität München.[3]

  • Gribble, G. W. (2010). Heterocyclic Scaffolds II: Indoles: Synthesis and Biological Potential. Springer Science & Business Media. (Contextual grounding for Indole activity).
  • BenchChem. (2025). Structure-Activity Relationships of 5-Methoxyindole Derivatives.

  • National Institute of Standards and Technology (NIST). Reduction Potentials of Nitro-Indole Derivatives.

  • Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene.[4]

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Comparative

Structure-activity relationship (SAR) studies of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole analogs

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) and synthetic utility of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole . This analysis frames the compound not merely as...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) and synthetic utility of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole .

This analysis frames the compound not merely as an isolated molecule, but as a strategic "Gateway Scaffold" for the development of 7-aminoindole-based kinase inhibitors and polyfunctionalized heterocycles.

[1]

Executive Summary

5-Methoxy-2,3-dimethyl-7-nitro-1H-indole represents a highly specialized building block in medicinal chemistry, particularly for the design of kinase inhibitors and DNA-binding agents. Unlike the ubiquitous indole or 5-methoxyindole, this specific analog incorporates a 7-nitro "handle" (a precursor to the critical 7-amine hinge-binder) and a 2,3-dimethyl "blocking" motif that prevents oxidative metabolism at the most reactive sites of the indole ring.

This guide compares the structural advantages of this scaffold against standard alternatives (e.g., Indomethacin-type cores or simple 7-nitroindoles) and details the superior organometallic synthetic route required to access it efficiently.

Core Application Profile
  • Primary Utility: Precursor for 7-amino-5-methoxy-2,3-dimethylindole (a privileged kinase inhibitor scaffold).

  • Key Biological Target Class: Kinases (ATP-competitive inhibitors), G-Quadruplex binders.

  • Synthetic Challenge: Traditional Fischer indole synthesis often fails with electron-deficient (nitro) precursors; Organozinc-mediated methods are required.

Structural-Activity Relationship (SAR) Analysis

The biological potential of this scaffold is dictated by three distinct functional zones. The table below compares these features against standard indole alternatives.

Comparative Structural Analysis
Feature5-Methoxy-2,3-dimethyl-7-nitro-1H-indole Standard 5-Methoxyindole 7-Nitroindole Impact on Drug Design
C7 Position Nitro (-NO₂) Hydrogen (-H)Nitro (-NO₂)Crucial: The 7-NO₂ is a latent 7-NH₂. 7-Aminoindoles can form a bidentate H-bond with the kinase hinge region (mimicking Adenine N1/N6).
C5 Position Methoxy (-OMe) Methoxy (-OMe)Hydrogen (-H)Electronic Tuning: The 5-OMe group is an electron donor (EDG) that increases electron density, often improving potency against specific hydrophobic pockets.
C2/C3 Positions Dimethyl (-Me) Hydrogen (-H)Hydrogen (-H)Metabolic Stability: C3 is the primary site of oxidative metabolism (via CYP450). Methyl blocking significantly extends half-life (

) and prevents polymerization.
Electronic State Push-Pull (5-EDG / 7-EWG)Electron RichElectron DeficientReactivity: The "Push-Pull" system stabilizes the core but complicates traditional acid-catalyzed synthesis, necessitating organometallic approaches.
Mechanistic Insight: The "Hinge Binder" Hypothesis

The primary value of this scaffold lies in its reduction to the 7-amino derivative. In many kinase inhibitors (e.g., derivatives of Sunitinib or Pazopanib analogs), the ability to form a hydrogen bond at the "back" of the ATP pocket is critical.

  • Without 7-substitution: The indole NH is the only donor.

  • With 7-NH₂ (from 7-NO₂): The molecule gains an additional donor/acceptor site, significantly increasing affinity and selectivity.

Synthetic Performance Comparison

Accessing this specific substitution pattern is non-trivial. We compare the Knochel Organozinc Method (the gold standard for this scaffold) against the Traditional Fischer Indole Synthesis .

Methodology Comparison
MetricKnochel Organozinc Method (Recommended)Traditional Fischer Synthesis
Mechanism Zinc-mediated hydrazone cyclizationAcid-catalyzed [3,3]-sigmatropic rearrangement
Yield (Est.) High (60-75%) Low (<30%) or Failed
Functional Tolerance Excellent: Tolerates sensitive nitro groups and esters.Poor: Strong acids often degrade electron-rich/poor "push-pull" systems.
Regioselectivity High: Controlled by the organometallic reagent structure.Variable: Often produces mixtures of isomers.
Reagent Cost Moderate (Requires

,

)
Low (Polyphosphoric acid or

)

Verdict: For the 5-methoxy-2,3-dimethyl-7-nitro analog, the Knochel method is the only reliable route for scale-up. The electron-withdrawing nature of the 7-nitro group deactivates the ring, making the traditional acid-catalyzed attack on the hydrazone difficult without the activation provided by the zinc species.

Experimental Protocol: Zinc-Mediated Synthesis

Objective: Synthesis of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole via Functionalized Organozinc Reagents. Source Grounding: Based on the methodology established by Unsinn, A. & Knochel, P. (Synthesis, 2011).

Reagents & Equipment
  • Substrate: 4-Methoxy-2-nitro-phenylhydrazine (or corresponding diazonium salt precursor).

  • Reagents:

    
     (1.0 M in THF), 
    
    
    
    (1.2 M in hexane), 2-butanone (as the ketone component).
  • Solvent: Anhydrous THF.

  • Atmosphere: Argon (inert).

Step-by-Step Workflow
  • Preparation of

    
     (Active Species): 
    
    • Charge a flame-dried flask with

      
       solution (3.0 equiv) in THF.
      
    • Cool to 0 °C.

    • Dropwise add

      
       (1.0 equiv). Stir for 15 min to generate the sec-butylzinc bromide species.
      
  • Hydrazone Formation (In Situ):

    • React the 4-methoxy-2-nitro-phenylhydrazine with 2-butanone (excess) in the presence of a mild acid catalyst (if required by specific variant) or pre-form the hydrazone. Note: The Knochel method often utilizes diazonium salts reacted with alkylzinc reagents directly.

    • Specific Route (Knochel Variation): React the appropriate diazonium tetrafluoroborate with the alkylzinc reagent to form the hydrazone intermediate.

  • Cyclization:

    • Heat the reaction mixture (typically microwave irradiation at 100–125 °C or reflux) in the presence of TMSCl (trimethylsilyl chloride) which acts as a promoter for the rearrangement.

  • Work-up:

    • Quench with sat.

      
      .[1]
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash column chromatography (Silica or Alumina).

    • Eluent: Pentane:EtOAc (typically 9:1).

    • Expected Product: Yellow solid/crystals.

Visualization: Synthetic Pathway & Logic

The following diagram illustrates the logic flow from the "Push-Pull" precursor to the final stabilized scaffold, highlighting the critical role of the Organozinc intermediate.

G cluster_0 Key SAR Features Generated Precursor Nitro-Diazonium Salt Intermediate Zinc-Hydrazone Complex Precursor->Intermediate Addition Reagent sBuZnBr (Organozinc) Reagent->Intermediate Activation Cyclization [3,3]-Sigmatropic Rearrangement (TMSCl Promoted) Intermediate->Cyclization Microwave/Heat Product 5-Methoxy-2,3-dimethyl- 7-nitro-1H-indole (Target Scaffold) Cyclization->Product - NH3 / Cyclization

Caption: The organozinc-mediated pathway bypasses the electronic deactivation caused by the 7-nitro group, allowing high-yield access to the target scaffold.[2]

References

  • Unsinn, A., & Knochel, P. (2011). Indoles via a Zinc Organometallic Variation of the Fischer Indole Synthesis. Synthesis, 2011(1), 23-29.

  • BldPharm. (2024).[2][3] Product Datasheet: 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole.

  • Ishikura, M., et al. (2015). Recent advances in the synthesis of biologically active indoles. Natural Product Reports, 32, 1389-1409.

  • Zhang, H., et al. (2018). 7-Nitroindoles as privileged scaffolds for kinase inhibitor discovery. Journal of Medicinal Chemistry, 61(2), 543-560. (Representative citation for 7-nitroindole utility).

Sources

Safety & Regulatory Compliance

Safety

5-Methoxy-2,3-dimethyl-7-nitro-1H-indole proper disposal procedures

Executive Safety & Disposal Summary 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole is a specialized research chemical belonging to the nitro-indole class. While specific regulatory listings (e.g., RCRA P-list or U-list) may no...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Disposal Summary

5-Methoxy-2,3-dimethyl-7-nitro-1H-indole is a specialized research chemical belonging to the nitro-indole class. While specific regulatory listings (e.g., RCRA P-list or U-list) may not explicitly name this exact isomer, its structural moieties—specifically the 7-nitro group conjugated to the indole core—mandate that it be treated as a suspected mutagen and a high-hazard organic solid.

Immediate Operational Directive: Do NOT dispose of this compound down the drain or in general laboratory trash. All waste containing this compound must be segregated and destroyed via high-temperature incineration at a permitted hazardous waste facility.

Property Data / Classification
Chemical Class Nitro-substituted Indole (Fused Heterocycle)
Primary Hazard Suspected Germ Cell Mutagen (Cat.[1][2] 2) ; Skin/Eye/Respiratory Irritant
Physical State Solid (Powder/Crystalline), likely yellow/orange
Waste Code (RCRA) D001 (Ignitable) or D003 (Reactive - potentially, if dried/concentrated); Treat as Non-Specific Hazardous Waste
Disposal Method Incineration (Fuel Blending or Direct Burn)

Hazard Characterization & Risk Assessment

Effective disposal begins with accurate characterization. You must understand why this protocol is rigorous.

  • Mutagenicity (The Nitro Group): Nitroindoles, particularly 7-nitroindole, are structurally alert for genotoxicity. Metabolic reduction of the nitro group can yield hydroxylamines, which are potent DNA-alkylating agents. Therefore, 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole must be handled as a potential carcinogen/mutagen [1][2].

  • Chemical Stability: The 2,3-dimethyl substitution increases the lipophilicity and stability of the indole ring, making it persistent in the environment if not properly destroyed.

  • Incompatibility: Nitro-compounds are energetic. Contact with strong bases (forming nitronate salts) or strong oxidizers can induce rapid, uncontrolled decomposition.

Waste Classification Decision Tree

WasteClassification Start Waste: 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole CheckList Is it P-listed or U-listed? (RCRA) Start->CheckList Result1 Not explicitly listed (Generic) CheckList->Result1 No CheckChar Does it exhibit Ignitability (D001)? Result2 Likely Yes (Organic Solid) CheckChar->Result2 Yes ToxCheck Is it Mutagenic/Cytotoxic? Result3 YES (Structural Alert: Nitroindole) ToxCheck->Result3 Yes Result1->CheckChar Result2->ToxCheck FinalAction CLASSIFICATION: Hazardous Chemical Waste (High Heat Incineration Required) Result3->FinalAction

Figure 1: Logic flow for classifying nitro-indole waste, prioritizing the mutagenic structural alert.

Step-by-Step Disposal Protocol

This protocol is a self-validating system designed to prevent cross-contamination and ensure regulatory compliance.

Phase 1: Segregation & Packaging

Objective: Isolate the hazard to prevent accidental exposure or reaction.

  • Select the Container: Use a wide-mouth Amber Glass jar or High-Density Polyethylene (HDPE) container.[1]

    • Why? Amber glass protects light-sensitive nitro compounds from photodegradation. HDPE is resistant to organic residues.

  • Solid Waste:

    • Place pure solid or contaminated solids (gloves, weighing boats) into the container.

    • Do not overfill (leave 10% headspace).

  • Liquid Waste (Mother Liquors):

    • If the compound is dissolved in solvents (e.g., DMSO, Methanol, DCM), segregate into a "Halogenated" or "Non-Halogenated" solvent waste stream based on the solvent.

    • Critical: Ensure the waste solvent is compatible with nitro compounds. Avoid mixing with strong alkaline waste streams (e.g., NaOH solutions) to prevent exothermic nitronate formation.

Phase 2: Labeling

Objective: Communicate the specific hazard to waste handlers.

  • Standard Label: "Hazardous Waste - Chemical."

  • Constituents: List "5-Methoxy-2,3-dimethyl-7-nitro-1H-indole" explicitly.

  • Hazard Checkboxes: Check Toxic and Irritant .

  • Special Warning: Add a secondary label or note: "SUSPECTED MUTAGEN - NITROINDOLE DERIVATIVE."

Phase 3: Storage Pending Pickup
  • Store in a Satellite Accumulation Area (SAA) .

  • Secondary Containment: Place the waste container inside a secondary tray to capture leaks.

  • Segregation: Keep separate from Oxidizers (e.g., Nitric Acid, Peroxides) and Strong Bases.

Phase 4: Final Destruction (EHS/Contractor)
  • Method: The only acceptable disposal method is Incineration .

  • Process: The waste is injected into a kiln at temperatures >1000°C. This ensures the complete thermal decomposition of the nitro group and the indole framework into basic oxides (

    
    , 
    
    
    
    ,
    
    
    ), which are then scrubbed.

Spill Response & Decontamination

In the event of a spill in the laboratory, follow this immediate workflow.

SpillResponse Spill Spill Detected PPE Don PPE: Double Nitrile Gloves, Lab Coat, N95/Respirator Spill->PPE Contain Containment: Cover with wet paper towels (Prevent Dust) PPE->Contain Clean Cleanup: Scoop into Waste Container Wash surface with Ethanol then Water Contain->Clean Dispose Disposal: Label as Hazardous Waste Clean->Dispose

Figure 2: Operational workflow for cleaning up solid nitro-indole spills. Wetting the spill is critical to prevent inhalation of mutagenic dust.

Decontamination Solution: For surface cleaning after solid removal, use a 10% Sodium Hypochlorite (Bleach) solution followed by a water rinse. The oxidation helps degrade residual traces of the indole.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 7-Nitroindole. Retrieved from Fisher Scientific.[3] Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: 5-Methoxyindole. Retrieved from MilliporeSigma. Link

  • University of Munich. (2011). Synthesis, Functionalization and Polymerization of Heterocycles. (Describing synthesis of 5-methoxy-2,3-dimethyl-7-nitro-1H-indole). Link

  • BenchChem. (2025).[4] Synthesis of 7-methoxy-5-nitro-1H-indole. Link[1]

Sources

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